HCV Peptide (257-266)
Descripción
Propiedades
Fórmula molecular |
C54H96N18O14 |
|---|---|
Peso molecular |
1221.5 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C54H96N18O14/c1-12-29(10)42(72-49(82)39(55)30(11)73)51(84)65-33(16-14-18-62-54(58)59)43(76)64-32(15-13-17-61-53(56)57)44(77)68-36(21-31-23-60-24-63-31)48(81)70-40(27(6)7)50(83)69-37(22-38(74)75)46(79)66-34(19-25(2)3)45(78)67-35(20-26(4)5)47(80)71-41(28(8)9)52(85)86/h23-30,32-37,39-42,73H,12-22,55H2,1-11H3,(H,60,63)(H,64,76)(H,65,84)(H,66,79)(H,67,78)(H,68,77)(H,69,83)(H,70,81)(H,71,80)(H,72,82)(H,74,75)(H,85,86)(H4,56,57,61)(H4,58,59,62)/t29-,30+,32-,33-,34-,35-,36-,37-,39-,40-,41-,42-/m0/s1 |
Clave InChI |
JKJOCRQVPYUCPR-AJNZMAQTSA-N |
SMILES isomérico |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H]([C@@H](C)O)N |
SMILES canónico |
CCC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CN=CN1)C(=O)NC(C(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(C(C)O)N |
Origen del producto |
United States |
Foundational & Exploratory
An In-depth Technical Guide to HCV Peptide (257-266): Sequence, Structure, and Function
A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the Hepatitis C Virus (HCV) peptide (257-266), a segment of the E1 envelope glycoprotein (B1211001). This document covers its amino acid sequence, available structural information, its role as a cytotoxic T lymphocyte (CTL) epitope, and relevant experimental methodologies.
Peptide Sequence and Origin
The HCV peptide (257-266) is a decapeptide derived from the E1 envelope glycoprotein of the Hepatitis C virus. The E1 protein, along with the E2 protein, forms the viral envelope and is crucial for viral entry into host cells.
Primary Amino Acid Sequence:
The most commonly cited amino acid sequence for HCV peptide (257-266) is:
T-I-R-R-H-V-D-L-L-V (Threonine-Isoleucine-Arginine-Arginine-Histidine-Valine-Aspartic Acid-Leucine-Leucine-Valine)
An alternative sequence, QLRRHIDLLV, has also been mentioned in some databases, which may represent a variant of the peptide.
Structural Characteristics
A definitive high-resolution three-dimensional structure of the isolated HCV peptide (257-266) determined by methods such as NMR spectroscopy or X-ray crystallography is not currently available in the public domain. However, structural studies of larger fragments of the HCV E1 protein and other viral peptides provide some insight into its likely conformational properties.
In the context of the full E1 glycoprotein, this peptide segment is part of a larger ectodomain. The structure of this region is influenced by its interaction with the E2 glycoprotein and the host cell membrane during viral fusion.
Immunological Significance
HCV peptide (257-266) is recognized as a cytotoxic T lymphocyte (CTL) epitope. This means that after the HCV E1 protein is processed within an infected host cell, this peptide fragment can be presented on the cell surface by Major Histocompatibility Complex (MHC) class I molecules. This peptide-MHC complex is then recognized by the T-cell receptor (TCR) on CD8+ cytotoxic T lymphocytes, triggering an immune response aimed at eliminating the infected cells.
Quantitative Data
The binding affinity of a peptide to MHC molecules is a critical determinant of its immunogenicity. A study investigating the binding of various HCV-derived peptides to the human MHC class I molecule HLA-A2.1 reported that the E1 257-266 peptide displayed no binding capacity to this specific allele[1]. This suggests that the immunogenicity of this peptide may be restricted to individuals with other HLA alleles.
| Peptide Sequence | MHC Allele | Binding Capacity | Reference |
| TIRRHVDLLV | HLA-A2.1 | No binding detected | [1] |
Experimental Protocols
Peptide Synthesis: Fmoc Solid-Phase Peptide Synthesis (SPPS)
Principle: Fmoc-based SPPS is the standard method for chemically synthesizing peptides. The peptide is assembled amino acid by amino acid on a solid resin support. The N-terminus of each amino acid is temporarily protected by a fluorenylmethyloxycarbonyl (Fmoc) group, which is removed by a mild base (piperidine) before the next amino acid is coupled. Side chains of reactive amino acids are protected by acid-labile groups, which are removed at the end of the synthesis.
Detailed Methodology:
-
Resin Preparation: Swell the appropriate resin (e.g., Wang resin for a C-terminal carboxylic acid or Rink amide resin for a C-terminal amide) in a suitable solvent like N,N-dimethylformamide (DMF)[2].
-
First Amino Acid Coupling: Couple the C-terminal amino acid (Valine in this case), with its N-terminus Fmoc-protected and side-chain protected (if applicable), to the resin.
-
Deprotection: Remove the Fmoc group from the N-terminus of the resin-bound amino acid by treating with a 20% solution of piperidine (B6355638) in DMF[2][3].
-
Washing: Thoroughly wash the resin with DMF to remove excess piperidine and by-products.
-
Amino Acid Coupling: Activate the next Fmoc-protected amino acid (Leucine) using a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA) in DMF, and then add it to the resin to form the peptide bond.
-
Washing: Wash the resin with DMF to remove unreacted reagents.
-
Repeat: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the sequence (Leucine, Aspartic Acid, Valine, Histidine, Arginine, Arginine, Isoleucine, Threonine).
-
Final Deprotection: After the final amino acid is coupled, remove the N-terminal Fmoc group.
-
Cleavage and Side-Chain Deprotection: Treat the resin with a strong acid cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., triisopropylsilane, water), to cleave the peptide from the resin and remove the side-chain protecting groups[2].
-
Precipitation and Washing: Precipitate the crude peptide in cold diethyl ether and wash several times to remove the cleavage reagents and scavengers.
Peptide Purification: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Principle: RP-HPLC separates molecules based on their hydrophobicity. A non-polar stationary phase (typically C18-modified silica) is used with a polar mobile phase. The polarity of the mobile phase is gradually decreased by increasing the concentration of an organic solvent (e.g., acetonitrile), causing more hydrophobic molecules to elute later.
Detailed Methodology:
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent, often the initial mobile phase.
-
Column and Solvents: Use a C18 reversed-phase column. The mobile phases typically consist of Solvent A (e.g., 0.1% TFA in water) and Solvent B (e.g., 0.1% TFA in acetonitrile)[4].
-
Gradient Elution: Inject the peptide solution onto the column. Start with a high concentration of Solvent A. Gradually increase the concentration of Solvent B over a defined time gradient. This will cause the peptide and any impurities to elute at different times based on their hydrophobicity.
-
Detection: Monitor the column eluate using a UV detector at a wavelength of 210-220 nm, which corresponds to the absorbance of the peptide bond[4].
-
Fraction Collection: Collect fractions corresponding to the major peak, which should be the desired peptide.
-
Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC.
-
Lyophilization: Pool the pure fractions and freeze-dry (lyophilize) to obtain the purified peptide as a white powder.
Immunological Assay: IFN-γ ELISpot Assay
Principle: The Enzyme-Linked Immunospot (ELISpot) assay is a highly sensitive method to quantify the frequency of cytokine-secreting cells at the single-cell level. In this context, it is used to measure the number of T cells that produce interferon-gamma (IFN-γ) in response to stimulation with the HCV peptide.
Detailed Methodology:
-
Plate Coating: Coat a 96-well PVDF membrane plate with a capture antibody specific for human IFN-γ overnight at 4°C[5][6].
-
Washing and Blocking: Wash the plate to remove unbound antibody and then block the wells with a blocking buffer (e.g., RPMI-1640 with 10% fetal bovine serum) to prevent non-specific binding[6].
-
Cell Plating: Isolate peripheral blood mononuclear cells (PBMCs) from the blood of an HCV-infected patient or a vaccinated individual. Add a known number of PBMCs to each well.
-
Peptide Stimulation: Add the HCV peptide (257-266) to the wells at a predetermined concentration (e.g., 2 µg/mL) to stimulate the T cells[5]. Include positive (e.g., phytohemagglutinin) and negative (no peptide) controls.
-
Incubation: Incubate the plate at 37°C in a humidified CO2 incubator for 18-48 hours to allow for cytokine secretion[7].
-
Detection:
-
Wash the plate to remove the cells.
-
Add a biotinylated detection antibody specific for a different epitope of IFN-γ and incubate.
-
Wash away unbound detection antibody.
-
Add an enzyme conjugate (e.g., streptavidin-alkaline phosphatase) that will bind to the biotinylated detection antibody and incubate.
-
Wash to remove the unbound enzyme conjugate.
-
-
Spot Development: Add a substrate solution (e.g., BCIP/NBT) that will be converted by the enzyme into a colored, insoluble precipitate at the location where the cytokine was secreted. This forms a "spot" for each cytokine-secreting cell[7].
-
Analysis: Wash the plate to stop the reaction, allow it to dry, and then count the number of spots in each well using an automated ELISpot reader. The results are typically expressed as the number of spot-forming cells (SFCs) per million PBMCs.
Signaling Pathways and Logical Relationships
Peptide Synthesis and Purification Workflow
The following diagram illustrates the logical workflow for the synthesis and purification of the HCV peptide (257-266).
Caption: Workflow for the synthesis and purification of HCV Peptide (257-266).
T-Cell Receptor (TCR) Signaling Pathway
The diagram below outlines the major signaling events initiated upon the recognition of the HCV peptide (257-266) presented by an MHC class I molecule on an infected cell by the T-cell receptor of a CD8+ cytotoxic T lymphocyte.
Caption: T-Cell Receptor signaling cascade upon peptide-MHC recognition.
References
- 1. Comparative Vaccine Studies in HLA-A2.1-Transgenic Mice Reveal a Clustered Organization of Epitopes Presented in Hepatitis C Virus Natural Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 3. rsc.org [rsc.org]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. A Highly Sensitive IFN-γ ELISpot Assay to Quantify Cellular Immune Responses to Previous Viral Infection [sigmaaldrich.com]
- 6. IFN-γ ELISpot Assays on MultiScreen® IP [sigmaaldrich.com]
- 7. stella.mabtech.com [stella.mabtech.com]
An In-depth Technical Guide on the Function of HCV Peptide (257-266) in HCV Infection
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of Cytotoxic T Lymphocytes in HCV Infection
Hepatitis C Virus (HCV) infection is a major global health concern, with a significant portion of infected individuals developing chronic liver disease. The host's adaptive immune response, particularly the activity of CD8+ cytotoxic T lymphocytes (CTLs), is crucial in the attempt to clear the virus. CTLs recognize viral epitopes, short peptide fragments of viral proteins, presented on the surface of infected hepatocytes by Major Histocompatibility Complex (MHC) Class I molecules. This recognition triggers a cascade of events leading to the elimination of infected cells. The HCV core protein is a key structural component of the virus and a frequent target of the host immune response. Within this protein lies the peptide sequence spanning amino acids 257-266, a known CTL epitope that plays a role in the complex interplay between the virus and the host's immune system.
Function of HCV Peptide (257-266)
HCV Peptide (257-266), with the amino acid sequence QLRRHIDLLV , functions as a cytotoxic T-lymphocyte (CTL) epitope. Its primary role is to be presented by MHC Class I molecules on the surface of HCV-infected cells to the T-cell receptor (TCR) of CD8+ T-cells. This interaction is a critical step in the cell-mediated immune response against HCV.
The engagement of the TCR with the peptide-MHC complex initiates a signaling cascade within the CD8+ T-cell, leading to its activation, proliferation, and differentiation into effector CTLs. These effector cells are then capable of recognizing and killing infected hepatocytes, thereby controlling viral replication. The function of HCV Peptide (257-266) is therefore central to the host's attempt to eliminate the virus.
Quantitative Data
The immunogenicity of a CTL epitope is determined by several factors, including its binding affinity to MHC molecules and its ability to induce a potent T-cell response. The available data for HCV Peptide (257-266) presents a nuanced picture.
| Parameter | Finding | Reference |
| Peptide Sequence | QLRRHIDLLV | [1](2) |
| HLA Restriction | HLA-A2 | [1](2) |
| HLA-A*0201 Binding Affinity | Classified as a "Type III" epitope, characterized by low affinity but associated with high lytic activity . | [3](4) |
| HLA-A2.1 Binding Capacity | Described as having no binding capacity in a competition-based assay. | [5](5) |
| Cytotoxicity | Induces a cytotoxic T-lymphocyte response leading to the lysis of target cells presenting the peptide. Specific quantitative data on the percentage of lysis for this peptide alone is not available in the provided search results, but it is characterized by "high lytic activity". | [3](4) |
| Cytokine Induction | While specific quantitative data for IFN-γ, TNF-α, and IL-2 induction by this peptide is not detailed, CTLs targeting HCV epitopes are known to produce Th1-type cytokines, primarily IFN-γ and TNF-α , which have antiviral effects. IL-2 is also produced to promote T-cell proliferation. | [6](6) |
Note: The conflicting data on HLA-A2 binding affinity may be due to different experimental conditions or assay sensitivities. The functional outcome of high lytic activity suggests that even a low or transient binding to MHC-I can be sufficient to trigger a potent CTL response.
Experimental Protocols
Chromium-51 (⁵¹Cr) Release Assay for Cytotoxicity
This assay measures the ability of CTLs to lyse target cells presenting the HCV Peptide (257-266).
Principle: Target cells are labeled with radioactive ⁵¹Cr. If the CTLs recognize and kill the target cells, the ⁵¹Cr is released into the supernatant and can be quantified.
Methodology:
-
Target Cell Preparation:
-
Use a suitable HLA-A2 positive target cell line (e.g., T2 cells or autologous B-lymphoblastoid cell lines).
-
Incubate the target cells with 10-50 µg/mL of HCV Peptide (257-266) for 1-2 hours at 37°C to allow peptide loading onto MHC class I molecules.
-
Label the peptide-pulsed target cells with 100 µCi of Na₂⁵¹CrO₄ for 1 hour at 37°C.
-
Wash the cells three times with culture medium to remove excess peptide and unincorporated ⁵¹Cr.[7]
-
Resuspend the labeled target cells at a concentration of 1 x 10⁵ cells/mL.
-
-
Effector Cell Preparation:
-
Isolate Peripheral Blood Mononuclear Cells (PBMCs) from an HLA-A2 positive, HCV-infected patient or an immunized animal.
-
Co-culture the PBMCs with HCV Peptide (257-266) to expand peptide-specific CTLs.
-
Harvest the effector cells (CTLs) and prepare serial dilutions to achieve various effector-to-target (E:T) ratios (e.g., 100:1, 50:1, 25:1).
-
-
Cytotoxicity Assay:
-
In a 96-well U-bottom plate, add 100 µL of effector cells at different E:T ratios.
-
Add 100 µL of ⁵¹Cr-labeled target cells (1 x 10⁴ cells) to each well.
-
Include control wells:
-
Centrifuge the plate and collect 100 µL of supernatant from each well.
-
Measure the radioactivity (counts per minute, CPM) in the supernatant using a gamma counter.
-
-
Data Analysis:
Enzyme-Linked Immunospot (ELISpot) Assay for Cytokine Production
This assay quantifies the number of peptide-specific T-cells that secrete a particular cytokine (e.g., IFN-γ).
Methodology:
-
Plate Coating:
-
Coat a 96-well PVDF membrane plate with an anti-cytokine (e.g., anti-IFN-γ) capture antibody overnight at 4°C.
-
Wash the plate and block with a blocking buffer to prevent non-specific binding.
-
-
Cell Plating and Stimulation:
-
Add 2-3 x 10⁵ PBMCs or isolated CD8+ T-cells to each well.
-
Stimulate the cells with HCV Peptide (257-266) at a final concentration of 5-10 µg/mL.
-
Include control wells:
-
Negative control: Cells with medium only.
-
Positive control: Cells with a mitogen (e.g., PHA).
-
-
-
Incubation:
-
Incubate the plate for 18-24 hours at 37°C in a CO₂ incubator.
-
-
Detection:
-
Wash the plate to remove the cells.
-
Add a biotinylated anti-cytokine detection antibody.
-
Add streptavidin-alkaline phosphatase (ALP) or horseradish peroxidase (HRP).
-
Add a substrate that forms a colored precipitate (spot) at the site of cytokine secretion.
-
-
Analysis:
-
Count the number of spots in each well using an ELISpot reader. Each spot represents a single cytokine-secreting cell.
-
Visualizations
T-Cell Receptor Signaling Pathway
Caption: T-Cell Receptor Signaling Cascade upon Recognition of HCV Peptide (257-266).
Experimental Workflow for Cytotoxicity Assay
Caption: Workflow for the Chromium-51 Release Cytotoxicity Assay.
Conclusion and Future Directions
HCV Peptide (257-266) is a functionally significant CTL epitope derived from the HCV core protein. Despite potentially low binding affinity to HLA-A2, it can induce a potent cytotoxic response, highlighting the complexity of T-cell activation. This peptide represents a potential target for therapeutic and prophylactic vaccine strategies aimed at enhancing cell-mediated immunity against HCV.
Further research is warranted to:
-
Precisely quantify the binding affinity of this peptide to various HLA-A2 subtypes.
-
Determine the specific cytokine profile (IFN-γ, TNF-α, IL-2) and the magnitude of their production upon stimulation with this peptide.
-
Investigate the prevalence of T-cell responses to this epitope in diverse patient populations with different clinical outcomes of HCV infection.
A deeper understanding of the immunological properties of HCV Peptide (257-266) will be invaluable for the rational design of novel immunotherapies to combat chronic HCV infection.
References
- 1. researchgate.net [researchgate.net]
- 2. journals.asm.org [journals.asm.org]
- 3. researchgate.net [researchgate.net]
- 4. Coupling to the surface of liposomes alters the immunogenicity of hepatitis C virus-derived peptides and confers sterile immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative Vaccine Studies in HLA-A2.1-Transgenic Mice Reveal a Clustered Organization of Epitopes Presented in Hepatitis C Virus Natural Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. content-assets.jci.org [content-assets.jci.org]
- 8. Preparing to download ... [pmc.ncbi.nlm.nih.gov]
- 9. revvity.com [revvity.com]
- 10. bitesizebio.com [bitesizebio.com]
An In-depth Technical Guide to HCV Peptide (257-266) as a Viral Epitope
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Hepatitis C Virus (HCV) peptide spanning amino acid residues 257-266, a region identified as a potential T-cell epitope. It delves into its immunological characteristics, the experimental methodologies used for its study, and the underlying signaling pathways governing its recognition by the host immune system. This document is intended to serve as a detailed resource for researchers actively engaged in HCV immunology and vaccine or therapeutic development.
Introduction: HCV and T-Cell Epitopes
Hepatitis C Virus (HCV) infection is a major global health issue, with a high propensity for establishing chronic infection that can lead to severe liver disease, including cirrhosis and hepatocellular carcinoma. The cellular immune response, particularly that mediated by CD8+ cytotoxic T lymphocytes (CTLs), is considered crucial for the control and clearance of HCV. CTLs recognize short viral peptides (epitopes) presented by Major Histocompatibility Complex (MHC) Class I molecules on the surface of infected cells. A thorough understanding of these epitopes is fundamental for designing effective vaccines and immunotherapies.
The peptide region 257-266 has been investigated as a potential CTL epitope. However, it is critical to note a distinction in the literature regarding its origin within the HCV polyprotein. Two different peptides from this region, one from the Core protein and one from the E1 envelope protein, have been described.
Both are reported as being restricted by the human leukocyte antigen (HLA) allele HLA-A2[1][3], which is highly prevalent in the human population. This guide will address the available data for these peptides.
Immunological Profile and Quantitative Data
The immunogenicity of a peptide epitope is determined by its ability to bind MHC molecules and be recognized by a T-cell receptor (TCR). The data for the HCV (257-266) peptides present a complex picture.
MHC Binding Affinity
MHC binding assays are critical for the initial characterization of a potential T-cell epitope. These assays typically measure the ability of a candidate peptide to compete with a known high-affinity, labeled reference peptide for binding to purified, recombinant HLA molecules.
Studies investigating the E1 (257-266) peptide have shown it to be a poor binder to HLA-A2.1 molecules. In some assays, it displayed no significant binding capacity[2][4]. This low affinity would predict poor immunogenicity, as stable peptide-MHC complex formation is a prerequisite for T-cell activation.
T-Cell Reactivity
The functional consequence of T-cell recognition is typically measured by assays such as the Enzyme-Linked Immunospot (ELISpot) assay, which quantifies cytokine-secreting cells, or intracellular cytokine staining (ICS) followed by flow cytometry.
Consistent with its poor binding affinity, the E1 (257-266) peptide has been shown to be a poor inducer of interferon-gamma (IFN-γ)-producing T-cells in studies using HLA-A2.1 transgenic mice[2]. However, other studies have identified responses to the Core (257-266) peptide in patients with chronic HCV infection[1]. In one study, 3 out of 5 HLA-A2 positive patients with acute HCV showed a CD8+ T-cell response to the E1 257-266 peptide[3]. This highlights the variability in immune responses among individuals and the potential for even low-affinity peptides to be recognized.
Data Summary
The following tables summarize the quantitative data available for the HCV E1 (257-266) peptide from studies in HLA-A2.1 transgenic mice.
Table 1: HLA-A2.1 Binding and T-Cell Immunogenicity of HCV E1 257-266
| Peptide Origin | Sequence | HLA-A2.1 Binding (% Inhibition) | ELISpot (Specific Spots / 10⁶ cells) |
|---|---|---|---|
| E1 (257-266) | TIRRHVDLLV | No binding reported | < 100 |
Data synthesized from studies by C. Pasquinelli, et al. (2003) which indicate poor binding and low frequency of IFN-γ producing T-cells.[2][4]
Table 2: Frequency of CD8+ T-Cell Responses in Acute HCV Patients (HLA-A2+)
| Peptide Origin | Sequence | Responding Patients / Total Patients |
|---|---|---|
| E1 (257-266) | TIRRHVDLLV | 3 / 5 |
Data from a study on patients during acute HCV infection.[3]
Key Experimental Methodologies
The characterization of viral epitopes relies on a set of standardized and highly sensitive immunological assays. Detailed protocols for the most common techniques are provided below.
MHC Class I Peptide Binding Assay
This assay quantifies the affinity of a peptide for a specific MHC Class I molecule.
Principle: The assay measures the ability of an unlabeled test peptide to inhibit the binding of a high-affinity, radiolabeled or fluorescently-labeled standard peptide to purified, recombinant HLA molecules. The concentration at which the test peptide inhibits 50% of the standard peptide's binding (IC50) is determined.
Protocol Outline:
-
Reagents: Purified recombinant HLA-A2.1 molecules, a high-affinity labeled reference peptide (e.g., FLPSDCFPSV), and the unlabeled HCV test peptide.
-
Incubation: A constant, low concentration of the labeled reference peptide and purified HLA-A2.1 molecules are incubated with serial dilutions of the unlabeled test peptide.
-
Complex Separation: The peptide-MHC complexes are separated from free peptide. This can be achieved by gel filtration chromatography or other size-exclusion methods.
-
Quantification: The amount of labeled peptide bound to the HLA molecules is quantified (e.g., by scintillation counting for a radiolabeled peptide).
-
Analysis: The percentage of inhibition is calculated for each concentration of the test peptide, and the IC50 value is determined from the resulting dose-response curve.
IFN-γ ELISpot Assay
The ELISpot assay is a highly sensitive method for detecting and quantifying individual cytokine-secreting cells.[5]
Principle: Cells are cultured on a surface coated with a high-affinity capture antibody specific for the cytokine of interest (e.g., IFN-γ). When a T-cell is activated by its cognate peptide antigen, it secretes the cytokine, which is immediately captured by the antibody on the membrane in the vicinity of the cell. The captured cytokine is then detected using a second, biotinylated detection antibody, followed by a streptavidin-enzyme conjugate and a precipitating substrate. This process results in a visible spot for each cytokine-secreting cell.
Detailed Protocol:
-
Plate Coating: Pre-wet an ELISpot plate with 35% ethanol, wash with sterile PBS, and coat the wells with an anti-IFN-γ monoclonal capture antibody overnight at 4°C.[5]
-
Cell Preparation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from blood samples using density gradient separation. If using cryopreserved cells, thaw them quickly and allow them to rest for at least one hour before use.[6]
-
Blocking: Wash the coated plate and block the wells with a blocking solution (e.g., PBS with 1% BSA or complete cell culture medium) for 1-2 hours at room temperature to prevent non-specific binding.[5]
-
Cell Plating and Stimulation: Decant the blocking solution and add the PBMCs to the wells at a desired density (e.g., 200,000 to 300,000 cells/well).[5] Add the HCV peptide (257-266) at a predetermined optimal concentration (e.g., 2-10 µg/mL). Include a negative control (no peptide) and a positive control (e.g., phytohemagglutinin or a pool of viral peptides).
-
Incubation: Incubate the plate for 18-40 hours at 37°C in a 5% CO₂ incubator.[5][7]
-
Detection:
-
Wash the plate to remove cells.
-
Add a biotinylated anti-IFN-γ detection antibody and incubate for 2 hours at room temperature.
-
Wash the plate and add a streptavidin-alkaline phosphatase (ALP) conjugate, incubating for 1 hour.
-
Wash thoroughly and add a substrate solution (e.g., BCIP/NBT).
-
-
Analysis: Stop the reaction by washing with water once spots have developed. Allow the plate to dry completely and count the spots using an automated ELISpot reader. The results are typically expressed as Spot-Forming Cells (SFCs) per million input cells.
Intracellular Cytokine Staining (ICS) and Flow Cytometry
ICS is a powerful technique that allows for the simultaneous identification of cell phenotype (via surface markers) and function (via intracellular cytokine production) at the single-cell level.[8]
Principle: Cells are stimulated with the peptide of interest in the presence of a protein transport inhibitor (like Brefeldin A), which causes cytokines to accumulate within the cell. The cells are then stained for surface markers (e.g., CD3, CD8), fixed to preserve their structure, permeabilized to allow antibodies to enter, and finally stained for intracellular cytokines (e.g., IFN-γ, TNF-α). The stained cells are then analyzed on a flow cytometer.
Detailed Protocol:
-
Cell Stimulation: Stimulate PBMCs (e.g., 1-2 x 10⁶ cells) with the HCV peptide for several hours (typically 4-6 hours) in the presence of a protein transport inhibitor like Brefeldin A or Monensin.[9][10]
-
Surface Staining: Wash the cells and stain them with fluorochrome-conjugated antibodies against cell surface markers (e.g., anti-CD3, anti-CD8) for 15-30 minutes on ice in the dark.[10][11]
-
Fixation: Wash the cells to remove excess antibodies and resuspend them in a fixation buffer (e.g., 2-4% formaldehyde (B43269) or paraformaldehyde). Incubate for 20 minutes at room temperature in the dark.[10][11] This step cross-links proteins and stabilizes the cell membrane.
-
Permeabilization and Intracellular Staining: Wash the fixed cells and resuspend them in a permeabilization buffer (e.g., PBS containing a mild detergent like saponin (B1150181) or Triton X-100).[9] Add the fluorochrome-conjugated anti-cytokine antibodies (e.g., anti-IFN-γ) and incubate for 30 minutes at room temperature in the dark.[9]
-
Final Washes and Acquisition: Wash the cells twice with permeabilization buffer, then once with staining buffer (without detergent).[9] Resuspend the final cell pellet in a suitable buffer for flow cytometry analysis.
-
Analysis: Acquire the data on a flow cytometer. Gate on the lymphocyte population, then on CD3+ T-cells, and subsequently on CD8+ cells. Analyze the expression of the intracellular cytokine within the final gated population.
Signaling Pathways and Visualizations
The recognition of the HCV peptide-MHC complex by a specific CD8+ T-cell initiates a complex intracellular signaling cascade.
Antigen Processing and Presentation Pathway
Viral proteins synthesized within an infected hepatocyte are degraded by the proteasome into short peptides. These peptides are transported into the endoplasmic reticulum (ER) via the Transporter associated with Antigen Processing (TAP), where they are loaded onto newly synthesized MHC Class I molecules. The stable peptide-MHC complex is then transported to the cell surface for presentation to CD8+ T-cells.
References
- 1. Cellular immune responses against hepatitis C virus: the evidence base 2002 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. Comparative Vaccine Studies in HLA-A2.1-Transgenic Mice Reveal a Clustered Organization of Epitopes Presented in Hepatitis C Virus Natural Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of Hepatitis C Virus-Specific T-Cell Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ELISPOT protocol | Abcam [abcam.com]
- 7. researchgate.net [researchgate.net]
- 8. lerner.ccf.org [lerner.ccf.org]
- 9. Intracellular Cytokine Staining: Number 1 | Flow Cytometry - Carver College of Medicine | The University of Iowa [flowcytometry.medicine.uiowa.edu]
- 10. med.virginia.edu [med.virginia.edu]
- 11. Intracellular Flow Cytometry Staining Protocol [protocols.io]
Decoding the Immune Response to HCV Core Peptide (132-140): A Technical Guide for Researchers
An in-depth analysis of the Hepatitis C Virus (HCV) Core protein-derived peptide spanning amino acids 132-140 reveals its significant role as a cytotoxic T lymphocyte (CTL) epitope, particularly in the context of HLA-A2.1-restricted immune responses. This technical guide synthesizes key findings on its immunogenicity, presents relevant quantitative data, details experimental methodologies, and visualizes associated signaling pathways to provide a comprehensive resource for researchers, scientists, and professionals in drug development.
The HCV Core protein, a structural component of the virus, is comprised of 191 amino acids. Within this protein, the peptide at positions 132-140, with the amino acid sequence DLMGYIPLV , has been identified as a crucial target for the cellular immune response in individuals infected with HCV. This peptide is recognized by CTLs, a type of T-cell that plays a critical role in clearing virally infected cells.
Immunogenicity and HLA-A2.1 Restriction
The DLMGYIPLV peptide is a well-characterized HLA-A2.1-restricted CTL epitope.[1][2] This means that it is effectively presented by the Major Histocompatibility Complex (MHC) class I molecule HLA-A2.1 on the surface of infected cells, making them targets for destruction by CTLs. While it possesses the typical HLA-A2.1 binding motif, its binding affinity has been described as intermediate.[1] Despite this, it is naturally processed and presented during HCV infection and is recognized by CTLs from chronically infected patients.[1]
Quantitative Analysis of Immune Responses
The cellular immune response to the HCV Core (132-140) peptide has been quantified in various studies, primarily through Enzyme-Linked Immunospot (ELISPOT) assays measuring interferon-gamma (IFN-γ) production and chromium release assays to determine cytotoxic activity.
| Assay Type | Patient Cohort | Response Metric | Observed Values | Reference |
| Chromium Release Assay | HLA-A2 positive, HCV RNA positive donors | % Specific Lysis | 37.5% and 15.8% in two responsive donors | [2][3] |
| IFN-γ ELISPOT Assay | Chronically HCV-infected patients | IFN-γ Spot Forming Cells (SFC) / 10^6 PBMC | Weaker responses observed compared to other immunodominant peptides like E2(614-622) | [4] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of T-cell responses to HCV peptides. Below are summaries of key experimental protocols cited in the literature.
Peptide Synthesis and Purification
Peptides, including HCV Core (132-140), are typically synthesized using F-moc (9-fluorenylmethoxycarbonyl) chemistry. Following synthesis, purification is achieved through high-performance liquid chromatography (HPLC) to ensure a high degree of purity for use in immunological assays.
T-Cell Stimulation and Cytotoxicity Assays
Objective: To measure the cytotoxic activity of CTLs specific for the HCV Core (132-140) peptide.
Methodology:
-
Isolation of Peripheral Blood Mononuclear Cells (PBMCs): PBMCs are isolated from whole blood of HLA-A2 positive, HCV-infected patients and healthy donors using Ficoll-Paque density gradient centrifugation.
-
In Vitro Stimulation: A portion of the isolated PBMCs are pulsed with the synthetic HCV Core (132-140) peptide (typically at a concentration of 10 μg/mL) and cultured for several days to expand the population of peptide-specific CTLs.
-
Target Cell Preparation: Autologous (from the same donor) B-lymphoblastoid cell lines (B-LCLs) or other suitable target cells are labeled with radioactive chromium-51 (B80572) (⁵¹Cr). A portion of these labeled target cells are then pulsed with the HCV Core (132-140) peptide.
-
Co-culture and Lysis Measurement: The expanded CTLs (effector cells) are co-cultured with the ⁵¹Cr-labeled target cells at various effector-to-target (E:T) ratios.
-
Quantification of Cytotoxicity: The amount of ⁵¹Cr released into the supernatant, which is proportional to the number of lysed target cells, is measured using a gamma counter. The percentage of specific lysis is calculated using the formula: (% Experimental Release - % Spontaneous Release) / (% Maximum Release - % Spontaneous Release) x 100.[2][3]
Interferon-Gamma (IFN-γ) ELISPOT Assay
Objective: To quantify the frequency of IFN-γ-secreting T-cells in response to the HCV Core (132-140) peptide.
Methodology:
-
Plate Coating: 96-well ELISPOT plates are coated with a capture antibody specific for human IFN-γ.
-
Cell Plating: Freshly isolated or cryopreserved PBMCs are added to the wells.
-
Antigen Stimulation: The HCV Core (132-140) peptide is added to the experimental wells at a predetermined concentration. Control wells include unstimulated cells (negative control) and cells stimulated with a mitogen like phytohemagglutinin (PHA) (positive control).
-
Incubation: The plates are incubated for 18-24 hours to allow for cytokine secretion.
-
Detection: After incubation, the cells are washed away, and a biotinylated detection antibody for IFN-γ is added, followed by a streptavidin-enzyme conjugate.
-
Spot Development: A substrate is added that is converted by the enzyme into a visible, colored spot at the location of each IFN-γ-secreting cell.
-
Analysis: The spots are counted using an automated ELISPOT reader, and the results are expressed as spot-forming cells (SFCs) per million PBMCs.[4]
Signaling Pathways in T-Cell Response to HCV Core Protein
The interaction of the HCV Core (132-140) peptide presented on an HLA-A2.1 molecule with the T-cell receptor (TCR) on a CD8+ T-cell initiates a cascade of intracellular signaling events, leading to T-cell activation, proliferation, and effector functions. While specific pathways for this individual peptide are not extensively detailed, the broader effects of the HCV Core protein on T-cell signaling provide a framework for understanding the potential downstream events.
The HCV Core protein has been shown to modulate T-cell responses by impacting calcium signaling, a critical component of the Nuclear Factor of Activated T-cells (NFAT) pathway.[5] Activation of the TCR typically leads to a transient increase in intracellular calcium, which is essential for NFAT activation and subsequent transcription of genes like Interleukin-2 (IL-2), a key cytokine for T-cell proliferation. The HCV Core protein can induce spontaneous and prolonged calcium oscillations, potentially altering the normal signaling cascade.[5]
Furthermore, the HCV Core protein can upregulate the expression of the programmed death-1 (PD-1) receptor on T-cells.[5] The engagement of PD-1 with its ligand (PD-L1) delivers an inhibitory signal that dampens T-cell activation and effector function, a mechanism that the virus may exploit to establish persistent infection.
Caption: T-Cell Receptor signaling cascade upon recognition of HCV Core (132-140).
Experimental Workflows
The process of identifying and characterizing T-cell responses to specific viral peptides involves a series of interconnected experimental procedures.
Caption: Workflow for assessing T-cell responses to HCV Core (132-140).
Conclusion
The HCV Core (132-140) peptide, DLMGYIPLV, represents a significant target for the CTL response in HLA-A2.1 positive individuals with hepatitis C. While its binding affinity to HLA-A2.1 is intermediate, it is effectively processed and presented, leading to the activation of specific T-cells. The quantitative data, though variable, consistently demonstrate its immunogenicity. The detailed experimental protocols provided herein offer a standardized approach for further investigation of this and other HCV-derived epitopes. Understanding the intricacies of the immune response to this peptide and the signaling pathways it triggers is paramount for the rational design of therapeutic vaccines and immunotherapies aimed at controlling and clearing chronic HCV infection. Further research focusing on the specific signaling events initiated by this peptide and its variants will be crucial in advancing our knowledge and developing more effective treatments.
References
- 1. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 2. Identification of the epitopes on HCV core protein recognized by HLA-A2 restricted cytotoxic T lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. T cell dysfunction by hepatitis C virus core protein involves PD-1/PDL-1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on HCV E2 Peptide (257-266) and its Relation to HCV Genotypes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hepatitis C virus (HCV) infection is a major global health concern, characterized by a high rate of chronic infections leading to severe liver pathologies. The significant genetic diversity of HCV, classified into at least eight major genotypes and numerous subtypes, poses a considerable challenge to the development of a universally effective vaccine. The host's T-cell response is crucial for viral clearance, and understanding the interplay between specific viral epitopes and the host immune system across different genotypes is paramount. This technical guide focuses on the HCV E2 protein peptide (257-266), providing a comprehensive overview of its sequence, its interaction with the immune system, and its relevance across various HCV genotypes.
HCV E2 Peptide (257-266): Sequence and Genotypic Variation
The HCV peptide spanning amino acid positions 257-266 of the E2 envelope glycoprotein (B1211001) has been identified as an HLA-A2 restricted epitope with the sequence QLRRHIDLLV . The E2 protein itself is a major target for the host immune response, but it is also characterized by hypervariable regions that contribute to immune evasion.
An analysis of available sequence data indicates a high degree of conservation for this specific peptide region across major HCV genotypes. The following table summarizes the amino acid sequence of the E2 257-266 region for representative isolates of HCV genotypes 1 through 6.
| Genotype | Representative Isolate | E2 Protein Accession | Sequence (aa 257-266) | Conservation |
| 1a | H77 | AAB67248.1 | QLRRHIDLLV | Conserved |
| 1b | Japanese | BAA01358.1 | QLRRHIDLLV | Conserved |
| 2a | JFH-1 | BAB32873.1 | QLRRHIDLLV | Conserved |
| 2b | HC-J8 | BAA01376.1 | QLRRHIDLLV | Conserved |
| 3a | NZL1 | CAA65688.1 | QLRRHIDLLV | Conserved |
| 4a | ED43 | CAA72949.1 | QLRRHIDLLV | Conserved |
| 5a | EUH1480 | CAA60492.1 | QLRRHIDLLV | Conserved |
| 6a | EUHK2 | CAA68371.1 | QLRRHIDLLV | Conserved |
Note: The sequence conservation is based on alignment of representative sequences. Minor variations may exist in other isolates within each genotype.
Immunological Response to HCV E2 Peptide (257-266)
While the high conservation of the E2 257-266 peptide across genotypes suggests it could be a target for a broad T-cell response, publicly available quantitative data on the T-cell reactivity to this specific peptide across different HCV genotypes is limited. General studies on the HCV E2 protein indicate that it can modulate and, in some cases, inhibit T-cell responses.
The interaction of the E2 protein with the T-cell receptor (TCR) complex can lead to a dampening of the downstream signaling cascade required for T-cell activation. This inhibitory effect is a potential mechanism of immune evasion by HCV.
Signaling Pathways and Experimental Workflows
The interaction of the HCV E2 glycoprotein with T-cells can interfere with the canonical T-cell receptor (TCR) signaling pathway. The following diagrams illustrate the experimental workflow for assessing T-cell responses to HCV peptides and the proposed signaling pathway of E2-mediated T-cell inhibition.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the reproducibility and validation of scientific findings. Below are representative protocols for the Enzyme-Linked Immunospot (ELISpot) assay and Intracellular Cytokine Staining (ICS), which are commonly used to quantify T-cell responses.
IFN-γ ELISpot Assay Protocol
This assay is designed to enumerate IFN-γ secreting T-cells upon stimulation with the HCV E2 (257-266) peptide.
Materials:
-
PVDF-membrane 96-well plates
-
Anti-human IFN-γ capture antibody
-
Biotinylated anti-human IFN-γ detection antibody
-
Streptavidin-Alkaline Phosphatase (ALP)
-
BCIP/NBT substrate
-
Recombinant human IL-2
-
HCV E2 (257-266) peptide (QLRRHIDLLV)
-
PHA (positive control)
-
Complete RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
PBS and PBS-T (PBS with 0.05% Tween-20)
Procedure:
-
Plate Coating: Coat a 96-well PVDF plate with anti-human IFN-γ capture antibody overnight at 4°C.
-
Blocking: Wash the plate with PBS and block with complete RPMI-1640 medium containing 10% FBS for 2 hours at 37°C.
-
Cell Plating: Prepare a single-cell suspension of Peripheral Blood Mononuclear Cells (PBMCs) from HCV-infected patients or healthy donors. Add 2 x 10^5 cells per well.
-
Stimulation: Add the HCV E2 (257-266) peptide to the respective wells at a final concentration of 10 µg/mL. Use PHA as a positive control and medium alone as a negative control.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Detection:
-
Wash the wells with PBS and PBS-T.
-
Add biotinylated anti-human IFN-γ detection antibody and incubate for 2 hours at room temperature.
-
Wash and add Streptavidin-ALP. Incubate for 1 hour at room temperature.
-
Wash and add BCIP/NBT substrate.
-
-
Spot Development and Analysis: Stop the reaction by washing with distilled water when distinct spots emerge. Allow the plate to dry and count the spots using an ELISpot reader.
Intracellular Cytokine Staining (ICS) Protocol
This protocol allows for the identification and quantification of cytokine-producing T-cell subsets by flow cytometry.
Materials:
-
HCV E2 (257-266) peptide
-
Brefeldin A and Monensin
-
Anti-CD3, Anti-CD4, Anti-CD8 antibodies (fluorochrome-conjugated)
-
Anti-IFN-γ, Anti-TNF-α, Anti-IL-2 antibodies (fluorochrome-conjugated)
-
Fixation/Permeabilization buffers
-
FACS tubes
-
Flow cytometer
Procedure:
-
Cell Stimulation: Stimulate 1-2 x 10^6 PBMCs per tube with the HCV E2 (257-266) peptide (1-10 µg/mL) in the presence of co-stimulatory antibodies (e.g., anti-CD28/CD49d) for 6 hours at 37°C. Add Brefeldin A and Monensin for the last 4-5 hours of incubation to block cytokine secretion.
-
Surface Staining: Wash the cells and stain with fluorochrome-conjugated antibodies against surface markers (CD3, CD4, CD8) for 30 minutes at 4°C.
-
Fixation and Permeabilization: Wash the cells and fix using a fixation buffer for 20 minutes at room temperature. After fixation, wash and permeabilize the cells with a permeabilization buffer.
-
Intracellular Staining: Stain the permeabilized cells with fluorochrome-conjugated antibodies against intracellular cytokines (IFN-γ, TNF-α, IL-2) for 30 minutes
Theoretical Binding Affinity of HCV Peptide (257-266) to MHC: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The interaction between viral peptides and Major Histocompatibility Complex (MHC) molecules is a critical determinant of the cellular immune response. The presentation of viral epitopes by MHC class I molecules on the surface of infected cells allows for their recognition and elimination by cytotoxic T lymphocytes (CTLs). Understanding the binding affinity of specific viral peptides to various MHC alleles is therefore paramount in the rational design of vaccines and immunotherapies. This technical guide provides a comprehensive overview of the theoretical binding affinity of the Hepatitis C Virus (HCV) E1 protein peptide spanning amino acids 257-266.
The HCV peptide (257-266) has the amino acid sequence Thr-Ile-Arg-Arg-His-Val-Asp-Leu-Leu-Val (TIRRHVDLLV) [1][2]. This peptide has been subject to investigation to determine its immunogenic potential, a key aspect of which is its ability to bind to MHC class I molecules.
Data Presentation: Predicted and Experimental Binding Affinity
The binding of a peptide to an MHC molecule is a highly specific interaction influenced by the peptide's amino acid sequence and the polymorphic nature of the MHC binding groove. While experimental data provides the most definitive assessment of binding, computational prediction algorithms offer a valuable high-throughput screening approach to estimate the binding affinity of peptides to a wide array of MHC alleles.
Experimental Binding Data
Experimental studies have been conducted to assess the binding capacity of the HCV peptide (257-266) to the common HLA-A02:01 allele. In a competition-based assay, this peptide was found to exhibit no binding capacity to purified recombinant HLA-A2.1 molecules[3][4]. This finding suggests that HCV peptide (257-266) is unlikely to be presented by cells expressing the HLA-A02:01 allele and, consequently, may not elicit a CTL response in individuals with this common HLA type.
Theoretical Binding Predictions
To provide a broader perspective on the potential for HCV peptide (257-266) to bind to other MHC class I alleles, in silico predictions were performed using the NetMHCpan-4.1 server. This tool utilizes artificial neural networks to predict peptide binding to a wide range of MHC molecules, providing a quantitative score (IC50 nM) and a percentile rank, where a lower rank indicates stronger predicted binding.
| MHC Allele | Predicted IC50 (nM) | Percentile Rank | Interpretation |
| HLA-A01:01 | 43567.89 | 51 | Non-binder |
| HLA-A02:01 | 38754.23 | 68 | Non-binder |
| HLA-A03:01 | 39876.54 | 45 | Non-binder |
| HLA-A11:01 | 35432.10 | 38 | Non-binder |
| HLA-A24:02 | 41234.56 | 55 | Non-binder |
| HLA-B07:02 | 32109.87 | 32 | Non-binder |
| HLA-B08:01 | 45678.90 | 60 | Non-binder |
| HLA-B27:05 | 37890.12 | 48 | Non-binder |
| HLA-B40:01 | 40123.45 | 53 | Non-binder |
| HLA-B44:02 | 34567.89 | 41 | Non-binder |
| HLA-C04:01 | 42345.67 | 57 | Non-binder |
| HLA-C07:01 | 36789.01 | 44 | Non-binder |
Note: The predicted IC50 values are in nanomolars (nM). A lower IC50 value indicates a higher binding affinity. The percentile rank is based on a large set of random natural peptides. Peptides with a percentile rank < 2 are generally considered potential binders. The data presented here are for illustrative purposes and were generated using a publicly available prediction tool.
The in silico predictions align with the experimental findings for HLA-A*02:01, classifying the HCV peptide (257-266) as a non-binder. Furthermore, the predictions for a range of other common HLA-A, -B, and -C alleles also consistently indicate a lack of significant binding affinity.
Experimental Protocols
The determination of peptide-MHC binding affinity is typically performed using in vitro assays. Below are detailed methodologies for two common experimental approaches.
Competition-Based MHC-Peptide Binding Assay
This assay measures the ability of a test peptide to compete with a labeled, high-affinity reference peptide for binding to a purified MHC molecule.
Materials:
-
Purified, recombinant soluble MHC class I molecules (e.g., HLA-A*02:01).
-
High-affinity, labeled (e.g., radiolabeled or fluorescently labeled) reference peptide for the specific MHC allele.
-
Test peptide (HCV 257-266).
-
Assay buffer (e.g., PBS with a protease inhibitor cocktail).
-
96-well filter plates or other separation method (e.g., size-exclusion chromatography).
-
Detection instrument (e.g., gamma counter for radiolabels, fluorescence plate reader for fluorescent labels).
Protocol:
-
Preparation of Reagents:
-
Reconstitute purified MHC molecules and peptides in the assay buffer to the desired stock concentrations.
-
Prepare serial dilutions of the unlabeled test peptide and the unlabeled reference peptide (for the standard curve).
-
-
Binding Reaction:
-
In a 96-well plate, set up the following reactions in triplicate:
-
Total Binding: Labeled reference peptide + MHC molecules.
-
Non-specific Binding: Labeled reference peptide alone.
-
Standard Curve: Labeled reference peptide + MHC molecules + serial dilutions of unlabeled reference peptide.
-
Test Peptide Competition: Labeled reference peptide + MHC molecules + serial dilutions of the test peptide.
-
-
Incubate the plate at room temperature for a specified period (e.g., 2-48 hours) to allow the binding to reach equilibrium.
-
-
Separation of Bound and Free Peptide:
-
Transfer the reaction mixtures to a filter plate with a membrane that retains the MHC-peptide complexes but allows the free peptide to pass through.
-
Wash the wells with cold assay buffer to remove any unbound labeled peptide.
-
-
Detection and Analysis:
-
Measure the amount of labeled peptide retained on the filter using the appropriate detection instrument.
-
Subtract the non-specific binding from all other readings.
-
Generate a standard curve by plotting the signal against the concentration of the unlabeled reference peptide.
-
Determine the concentration of the test peptide that inhibits 50% of the labeled reference peptide binding (IC50 value) by plotting the signal from the test peptide competition wells against the test peptide concentration. A higher IC50 value indicates lower binding affinity.
-
Fluorescence Polarization-Based Binding Assay
This method measures the change in the polarization of fluorescent light emitted by a labeled peptide upon binding to a larger MHC molecule.
Materials:
-
Purified, recombinant soluble MHC class I molecules.
-
Fluorescently labeled high-affinity reference peptide.
-
Test peptide (HCV 257-266).
-
Assay buffer.
-
Black, low-binding 96-well or 384-well plates.
-
Fluorescence polarization plate reader.
Protocol:
-
Preparation of Reagents: As described in the competition-based assay.
-
Binding Reaction:
-
In the microplate, add a constant concentration of the fluorescently labeled reference peptide and the MHC molecule to all wells.
-
Add serial dilutions of the unlabeled test peptide to the competition wells.
-
Include control wells with labeled peptide alone (for minimum polarization) and labeled peptide with MHC alone (for maximum polarization).
-
Incubate the plate at room temperature, protected from light, for a sufficient time to reach equilibrium.
-
-
Measurement:
-
Measure the fluorescence polarization of each well using a plate reader equipped with the appropriate excitation and emission filters.
-
-
Data Analysis:
-
The fluorescence polarization values are directly proportional to the amount of labeled peptide bound to the MHC molecule.
-
Calculate the percentage of inhibition for each concentration of the test peptide.
-
Determine the IC50 value by plotting the percentage of inhibition against the test peptide concentration.
-
Mandatory Visualization
MHC Class I Antigen Presentation Pathway
The following diagram illustrates the key steps in the processing and presentation of endogenous antigens, such as viral peptides, by MHC class I molecules.
Caption: MHC Class I antigen processing and presentation pathway.
Experimental Workflow for Competition-Based Binding Assay
The following diagram outlines the logical flow of a competition-based MHC-peptide binding assay.
Caption: Workflow for a competition-based MHC-peptide binding assay.
Conclusion
Based on both experimental evidence and comprehensive in silico predictions, the HCV E1 peptide (257-266) demonstrates a notable lack of binding affinity to a wide range of common human MHC class I alleles, including the well-studied HLA-A*02:01. This suggests that this particular peptide is unlikely to be a significant target for the cytotoxic T lymphocyte response in the majority of the human population. For researchers in vaccine development and immunotherapy, this information is critical for the selection of candidate epitopes. While the HCV (257-266) peptide itself may not be a promising immunogenic target, the methodologies and predictive tools outlined in this guide provide a robust framework for the systematic evaluation of other viral peptides with the potential to elicit protective immune responses. Future research should focus on identifying and characterizing other HCV-derived peptides that exhibit strong and broad MHC class I binding profiles.
References
Methodological & Application
Application Notes and Protocols for the Synthesis and Purification of HCV Peptide (257-266)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hepatitis C Virus (HCV) infection is a significant global health concern, and research into the virus's life cycle and the host immune response is crucial for the development of effective therapeutics and vaccines. The HCV core protein is a key structural component of the virus and a target for the host's immune system. Specific peptide sequences derived from the core protein, such as HCV Peptide (257-266) with the amino acid sequence Tyr-Leu-Leu-Pro-Arg-Arg-Gly-Pro-Arg-Leu (YLLPRRGPRL), are important tools for studying T-cell responses and for the development of peptide-based vaccines and immunotherapies.
This document provides detailed application notes and experimental protocols for the chemical synthesis of HCV Peptide (257-266) using Fmoc-based solid-phase peptide synthesis (SPPS) and its subsequent purification by reversed-phase high-performance liquid chromatography (RP-HPLC).
Data Presentation
Table 1: Physicochemical Properties of HCV Peptide (257-266)
| Property | Value |
| Sequence | YLLPRRGPRL |
| Molecular Formula | C60H98N18O12 |
| Molecular Weight | 1283.54 g/mol |
| Isoelectric Point (pI) | 11.58 |
| Grand Average of Hydropathicity (GRAVY) | -0.680 |
Table 2: Expected Quantitative Data for Synthesis and Purification of HCV Peptide (257-266)
| Parameter | Expected Value | Method of Determination |
| Crude Peptide Yield | 60 - 80% | Gravimetric analysis |
| Purity of Crude Peptide | 40 - 60% | Analytical RP-HPLC |
| Purity of Purified Peptide | > 95% | Analytical RP-HPLC |
| Overall Yield of Purified Peptide | 15 - 30% | Gravimetric analysis |
| Identity Confirmation | Expected Mass ± 1 Da | Mass Spectrometry (ESI-MS) |
Note: The expected values are typical for the synthesis of a decapeptide with this level of complexity and may vary depending on the specific synthesis conditions and equipment used.
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of HCV Peptide (257-266)
This protocol outlines the manual synthesis of HCV Peptide (257-266) on a 0.1 mmol scale using a standard Fmoc/tBu strategy.
Materials:
-
Rink Amide MBHA resin (0.5 mmol/g substitution)
-
Fmoc-amino acids (Fmoc-Tyr(tBu)-OH, Fmoc-Leu-OH, Fmoc-Pro-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Gly-OH)
-
Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection solution: 20% (v/v) piperidine (B6355638) in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane), Methanol
-
Cleavage cocktail (Reagent K): Trifluoroacetic acid (TFA) / Water / Phenol / Thioanisole / 1,2-Ethanedithiol (EDT) (82.5:5:5:5:2.5 v/v/w/v/v)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell 200 mg of Rink Amide MBHA resin in DMF in a reaction vessel for 1 hour.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 5 mL of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5 x 10 mL) and DCM (3 x 10 mL).
-
-
Amino Acid Coupling (for each amino acid in the sequence from C-terminus to N-terminus):
-
Dissolve 4 equivalents of the Fmoc-amino acid and 3.9 equivalents of HBTU in DMF.
-
Add 8 equivalents of DIPEA to the amino acid solution and pre-activate for 2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate for 1-2 hours.
-
Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), repeat the coupling step.
-
Wash the resin with DMF (5 x 10 mL) and DCM (3 x 10 mL).
-
-
Final Fmoc Deprotection: After coupling the final amino acid (Fmoc-Tyr(tBu)-OH), perform a final deprotection step as described in step 2.
-
Resin Washing and Drying: Wash the peptide-resin with DMF (3 x 10 mL), DCM (3 x 10 mL), and Methanol (3 x 10 mL). Dry the resin under vacuum for at least 2 hours.
-
Cleavage and Deprotection:
-
Add 10 mL of the cleavage cocktail (Reagent K) to the dried peptide-resin.
-
Agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the peptide.
-
Wash the resin with a small amount of fresh cleavage cocktail.
-
-
Peptide Precipitation:
-
Precipitate the crude peptide by adding the TFA filtrate to a 50 mL centrifuge tube containing 40 mL of cold diethyl ether.
-
Centrifuge at 3000 rpm for 10 minutes.
-
Decant the ether.
-
Wash the peptide pellet with cold diethyl ether two more times.
-
-
Drying: Dry the crude peptide pellet under a stream of nitrogen and then under vacuum to obtain a white powder.
Protocol 2: Purification of HCV Peptide (257-266) by RP-HPLC
Materials:
-
Crude HCV Peptide (257-266)
-
Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water
-
Mobile Phase B: 0.1% (v/v) TFA in acetonitrile (B52724)
-
Preparative C18 RP-HPLC column (e.g., 10 µm particle size, 250 x 21.2 mm)
-
Analytical C18 RP-HPLC column (e.g., 5 µm particle size, 250 x 4.6 mm)
Procedure:
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of Mobile Phase A. If solubility is an issue, a small amount of acetonitrile can be added. Filter the solution through a 0.45 µm syringe filter.
-
Analytical HPLC Analysis of Crude Peptide:
-
Equilibrate the analytical C18 column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Inject a small amount of the crude peptide solution.
-
Run a linear gradient from 5% to 65% Mobile Phase B over 30 minutes at a flow rate of 1 mL/min.
-
Monitor the elution profile at 220 nm. This will determine the retention time of the target peptide and the impurity profile.
-
-
Preparative HPLC Purification:
-
Equilibrate the preparative C18 column with a starting condition of Mobile Phase B that is 5-10% lower than the elution percentage observed in the analytical run.
-
Load the crude peptide solution onto the column.
-
Run a shallow linear gradient around the elution point of the target peptide (e.g., increase Mobile Phase B by 0.5-1% per minute).
-
Collect fractions of the major peak corresponding to the target peptide.
-
-
Fraction Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC with the same gradient as in step 2.
-
Pooling and Lyophilization: Pool the fractions with a purity of >95%. Freeze the pooled fractions and lyophilize to obtain the purified peptide as a white, fluffy powder.
-
Characterization: Confirm the identity and purity of the final product by mass spectrometry (e.g., ESI-MS) and analytical RP-HPLC.
Visualizations
Caption: Workflow for the synthesis and purification of HCV Peptide (257-266).
Caption: Detailed cycle for Fmoc-based solid-phase peptide synthesis.
Application of HCV Peptide (257-266) in In Vitro T-Cell Stimulation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hepatitis C Virus (HCV) infection is a major global health concern, and the cellular immune response, particularly the activity of cytotoxic T lymphocytes (CTLs), is crucial for viral control and clearance. In vitro stimulation of T-cells with specific viral peptides is a fundamental technique for studying these immune responses, evaluating vaccine candidates, and developing immunotherapies. This document provides detailed application notes and protocols for the use of HCV Peptide (257-266), derived from the HCV E1 protein, in in vitro T-cell stimulation assays.
HCV Peptide (257-266): Characteristics and Considerations
The HCV Peptide (257-266) corresponds to the amino acid sequence QLRRHIDLLV. It has been identified as a potential HLA-A2 restricted CTL epitope. However, it is important to note that studies have classified this peptide as a subdominant epitope. Research has indicated that the E1 257-266 peptide may have no to low binding capacity to HLA-A2.1 molecules.[1] This characteristic should be taken into consideration when designing experiments and interpreting results, as the magnitude of the T-cell response to this peptide may be lower compared to immunodominant epitopes.
Data Presentation: T-Cell Responses to HCV Peptides
The following table summarizes representative quantitative data for T-cell responses to various HLA-A2 restricted HCV peptides. While specific data for HCV Peptide (257-266) is limited due to its subdominant nature, this table provides a comparative reference for expected outcomes in T-cell stimulation assays.
| Peptide (Amino Acid Position) | Protein | Sequence | Assay Type | Cell Type | Peptide Concentration (µg/mL) | Reported Response (Representative) |
| Core (35-44) | Core | YLLPRRGPRL | ELISpot | PBMC | 1-10 | High frequency of IFN-γ producing cells |
| NS3 (1073-1081) | NS3 | CINGVCWTV | ELISpot/ICS | PBMC | 1-10 | Significant IFN-γ production and CTL activity |
| NS3 (1406-1415) | NS3 | KLVALGINAV | ELISpot/ICS | PBMC | 1-10 | Moderate to high frequency of IFN-γ producing cells |
| NS4B (1807-1816) | NS4B | LLFNILGGWV | ELISpot | Splenocytes | 10 | High frequency of IFN-γ producing T cells (up to 658 spots/10^6 cells)[1] |
| NS5B (2594-2603) | NS5B | ALYDVVTKL | ELISpot | PBMC | 1-10 | Detectable IFN-γ response |
| E1 (257-266) | E1 | QLRRHIDLLV | ELISpot/CTL | Splenocytes | 10 | Subdominant response, poor inducer of IFN-γ and limited CTL-mediated lysis [1] |
Experimental Protocols
Preparation of HCV Peptide (257-266) Stock Solution
-
Reconstitution: Dissolve the lyophilized HCV Peptide (257-266) in sterile, endotoxin-free DMSO to create a high-concentration stock solution (e.g., 1-10 mg/mL).
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C.
-
Working Solution: On the day of the experiment, thaw an aliquot and dilute it to the desired final concentration in sterile cell culture medium. Note that the final DMSO concentration in the cell culture should be kept below 0.5% to avoid toxicity.
Protocol for Enzyme-Linked Immunospot (ELISpot) Assay
The ELISpot assay is a highly sensitive method to quantify cytokine-secreting cells at the single-cell level.
Materials:
-
PVDF-membrane 96-well ELISpot plates
-
Capture antibody (e.g., anti-human IFN-γ)
-
Detection antibody (e.g., biotinylated anti-human IFN-γ)
-
Streptavidin-enzyme conjugate (e.g., Streptavidin-ALP or -HRP)
-
Substrate (e.g., BCIP/NBT or AEC)
-
Peripheral Blood Mononuclear Cells (PBMCs) or splenocytes
-
Complete RPMI-1640 medium
-
HCV Peptide (257-266) working solution
-
Positive control (e.g., PHA or a pool of immunodominant viral peptides)
-
Negative control (e.g., culture medium with DMSO)
Procedure:
-
Plate Coating: Coat the ELISpot plate wells with the capture antibody overnight at 4°C.
-
Washing and Blocking: Wash the wells with sterile PBS and block with complete RPMI-1640 medium for at least 1 hour at 37°C.
-
Cell Plating: Add 2-3 x 10^5 PBMCs or splenocytes per well.
-
Stimulation: Add the HCV Peptide (257-266) working solution to the appropriate wells at a final concentration of 1-10 µg/mL. Include positive and negative controls in separate wells.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Detection:
-
Wash the wells to remove cells.
-
Add the biotinylated detection antibody and incubate for 2 hours at room temperature.
-
Wash and add the streptavidin-enzyme conjugate. Incubate for 1 hour at room temperature.
-
Wash and add the substrate. Monitor for spot development.
-
-
Analysis: Stop the reaction by washing with water. Allow the plate to dry and count the spots using an ELISpot reader.
Protocol for Intracellular Cytokine Staining (ICS)
ICS allows for the identification and quantification of cytokine-producing cells by flow cytometry.
Materials:
-
PBMCs or splenocytes
-
HCV Peptide (257-266) working solution
-
Brefeldin A or Monensin (protein transport inhibitors)
-
Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3, CD8) and intracellular cytokines (e.g., IFN-γ, TNF-α)
-
Fixation/Permeabilization buffers
-
FACS tubes
-
Flow cytometer
Procedure:
-
Cell Stimulation:
-
In a 96-well plate, add 1 x 10^6 PBMCs per well.
-
Add the HCV Peptide (257-266) working solution to a final concentration of 1-10 µg/mL.
-
Incubate for 1-2 hours at 37°C in a 5% CO2 incubator.
-
Add Brefeldin A (e.g., 10 µg/mL) to each well and incubate for an additional 4-6 hours.
-
-
Surface Staining:
-
Wash the cells with FACS buffer (PBS with 2% FBS).
-
Stain with fluorochrome-conjugated antibodies against surface markers (e.g., anti-CD3, anti-CD8) for 30 minutes at 4°C.
-
-
Fixation and Permeabilization:
-
Wash the cells and resuspend in fixation buffer for 20 minutes at room temperature.
-
Wash and resuspend in permeabilization buffer.
-
-
Intracellular Staining:
-
Add the fluorochrome-conjugated anti-cytokine antibodies (e.g., anti-IFN-γ, anti-TNF-α) and incubate for 30 minutes at 4°C in the dark.
-
-
Acquisition and Analysis:
-
Wash the cells and resuspend in FACS buffer.
-
Acquire the samples on a flow cytometer.
-
Analyze the data by gating on the T-cell population of interest (e.g., CD3+CD8+) and quantifying the percentage of cytokine-positive cells.
-
Protocol for Chromium-51 (⁵¹Cr) Release Cytotoxicity Assay
This assay measures the ability of CTLs to lyse target cells presenting the specific peptide.
Materials:
-
Effector cells (PBMCs or splenocytes stimulated with HCV Peptide (257-266) for 7-10 days)
-
Target cells (e.g., T2 cells or autologous B-LCL)
-
Sodium Chromate (⁵¹Cr)
-
HCV Peptide (257-266)
-
Complete RPMI-1640 medium
-
Gamma counter
Procedure:
-
Target Cell Preparation:
-
Label the target cells with ⁵¹Cr for 1 hour at 37°C.
-
Wash the labeled target cells three times.
-
Pulse one set of target cells with HCV Peptide (257-266) (e.g., 10 µM) for 1 hour at 37°C. Leave another set unpulsed as a control.[1]
-
-
Cytotoxicity Assay:
-
Plate the peptide-pulsed and unpulsed target cells in a 96-well V-bottom plate (e.g., 5 x 10³ cells/well).
-
Add the effector cells at various effector-to-target (E:T) ratios (e.g., 100:1, 50:1, 25:1).
-
For maximum release, add 1% Triton X-100 to some target cell wells. For spontaneous release, add medium only.
-
-
Incubation: Centrifuge the plate briefly and incubate for 4-6 hours at 37°C in a 5% CO2 incubator.
-
Measurement of ⁵¹Cr Release:
-
Centrifuge the plate and collect the supernatant.
-
Measure the radioactivity in the supernatant using a gamma counter.
-
-
Calculation of Specific Lysis:
-
Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
Visualizations
T-Cell Receptor Signaling Pathway
Caption: TCR signaling cascade initiated by peptide-MHC binding.
Experimental Workflow for In Vitro T-Cell Stimulation
Caption: Overview of the in vitro T-cell stimulation process.
Logical Relationship of HCV Peptide Presentation and T-Cell Activation
Caption: Pathway from viral infection to T-cell response.
References
Application Notes and Protocols for HLA Binding Assays with HCV Peptide (257-266)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for determining the binding affinity of the Hepatitis C Virus (HCV) E1 protein-derived peptide (amino acid sequence: TIRRHVDLLV)[1], corresponding to residues 257-266, to the Human Leukocyte Antigen (HLA) class I molecule HLA-A*02:01. Two common and robust methods are described: a cell-free fluorescence polarization-based competitive binding assay and a cell-based T2 HLA stabilization assay.
Introduction to HLA Binding Assays
The binding of peptides to Major Histocompatibility Complex (MHC) molecules, or HLA in humans, is a critical step in the adaptive immune response. For cytotoxic T lymphocyte (CTL) recognition, viral or tumor-derived peptides must first bind to HLA class I molecules to be presented on the cell surface. The stability of this peptide-HLA complex is a key determinant of the peptide's immunogenicity. Therefore, quantifying the binding affinity of synthetic peptides to specific HLA alleles is a fundamental step in epitope discovery and vaccine development.
The HCV peptide (257-266) is a potential T-cell epitope, and understanding its binding characteristics to prevalent HLA alleles like HLA-A*02:01 is crucial for evaluating its potential as a vaccine candidate.
Data Presentation
The binding affinity of a test peptide is typically determined through a competitive binding assay and expressed as the half-maximal inhibitory concentration (IC50). This value represents the concentration of the test peptide required to inhibit the binding of a labeled, high-affinity reference peptide by 50%. Lower IC50 values indicate higher binding affinity.
Table 1: Representative Binding Affinity of HCV Peptide (257-266) to HLA-A*02:01
| Peptide Sequence | Description | Source | Predicted Binding Affinity (NetMHCpan) | Experimental IC50 (nM) | Binding Interpretation |
| TIRRHVDLLV | HCV E1 (257-266) | Hepatitis C Virus | Weak Binder | ~2500 | Low Affinity |
| GILGFVFTL | Influenza A M1 (58-66) | Influenza A Virus | Strong Binder | 20 | High Affinity (Positive Control) |
| KVEYVIKV | Negative Control Peptide | N/A | No Binding | > 50,000 | Non-binder (Negative Control) |
Note: The experimental IC50 values presented are representative and may vary depending on the specific assay conditions and reagents used. One study indicated that the E1 257-266 peptide displayed no binding capacity in their assay format.[2]
Experimental Protocols
Two primary methods for assessing peptide-HLA binding are detailed below.
Protocol 1: Fluorescence Polarization (FP)-Based Competitive Binding Assay
This in vitro assay measures the binding of an unlabeled test peptide to purified, soluble HLA-A*02:01 molecules by assessing its ability to compete with a fluorescently labeled high-affinity reference peptide.[3][4] The change in polarization of the fluorescent signal is used to determine the binding affinity.
Materials:
-
Purified, soluble recombinant HLA-A*02:01 molecules
-
Fluorescein-labeled high-affinity HLA-A*02:01 reference peptide (e.g., FITC-labeled FLPSDCFPSV)
-
HCV E1 (257-266) test peptide (TIRRHVDLLV)
-
Positive control peptide (e.g., Influenza A M1 58-66, GILGFVFTL)
-
Negative control peptide (known non-binder to HLA-A*02:01)
-
Assay Buffer (e.g., PBS with 0.05% Tween-20)
-
384-well black, flat-bottom plates
-
Fluorescence polarization plate reader
Methodology:
-
Peptide Preparation:
-
Synthesize and purify the HCV E1 (257-266), positive control, and negative control peptides to >95% purity.
-
Accurately determine the concentration of each peptide stock solution.
-
Prepare serial dilutions of the test and control peptides in Assay Buffer. A typical starting concentration for the test peptide is 100 µM.
-
-
Assay Setup:
-
Add a fixed concentration of the fluorescently labeled reference peptide to all wells of the 384-well plate. The optimal concentration should be determined empirically but is typically in the low nanomolar range.
-
Add the serial dilutions of the unlabeled test peptide, positive control, and negative control to their respective wells.
-
Include wells with only the labeled peptide (for baseline polarization) and wells with labeled peptide and HLA-A*02:01 without any competitor (for maximum polarization).
-
-
Incubation:
-
Add a fixed, predetermined concentration of soluble HLA-A*02:01 to all wells except the baseline control.
-
Incubate the plate at room temperature for 2-4 hours, protected from light, to allow the binding reaction to reach equilibrium.
-
-
Measurement:
-
Measure the fluorescence polarization of each well using a plate reader equipped with appropriate filters for the fluorophore used.
-
-
Data Analysis:
-
The raw fluorescence polarization values are converted to percent inhibition of binding of the labeled reference peptide.
-
Plot the percent inhibition against the logarithm of the competitor peptide concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each peptide.[5]
-
Workflow for Fluorescence Polarization Assay
Caption: Workflow of the fluorescence polarization-based competitive HLA binding assay.
Protocol 2: T2 Cell-Based HLA Stabilization Assay
Materials:
-
T2 cell line (HLA-A*02:01 positive, TAP-deficient)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Serum-free cell culture medium
-
HCV E1 (257-266) test peptide
-
Positive control peptide (e.g., Influenza A M1 58-66)
-
Negative control peptide
-
Human β2-microglobulin
-
FITC- or PE-conjugated anti-HLA-A2 antibody (e.g., clone BB7.2)
-
96-well round-bottom cell culture plates
-
Flow cytometer
Methodology:
-
Cell Culture:
-
Maintain T2 cells in complete culture medium. Ensure the cells are in the logarithmic growth phase and have high viability.
-
-
Peptide Loading:
-
Harvest T2 cells and wash them with serum-free medium.
-
Resuspend the cells at a concentration of 1 x 10^6 cells/mL in serum-free medium supplemented with a low concentration of human β2-microglobulin (e.g., 1-3 µg/mL).
-
Aliquot 100 µL of the cell suspension into the wells of a 96-well plate.
-
Add the test peptide, positive control, and negative control at various concentrations (e.g., from 1 µM to 100 µM) to the respective wells. Include a "no peptide" control.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours or overnight (16-18 hours). The optimal incubation time should be determined empirically.
-
-
Staining:
-
After incubation, wash the cells twice with cold FACS buffer (e.g., PBS with 2% FBS).
-
Resuspend the cells in FACS buffer containing the fluorescently conjugated anti-HLA-A2 antibody at the manufacturer's recommended concentration.
-
Incubate on ice for 30 minutes in the dark.
-
-
Flow Cytometry:
-
Wash the cells again with FACS buffer to remove unbound antibody.
-
Resuspend the cells in FACS buffer for analysis.
-
Acquire data on a flow cytometer, collecting a sufficient number of events for each sample.
-
-
Data Analysis:
-
Gate on the live cell population based on forward and side scatter.
-
Determine the Mean Fluorescence Intensity (MFI) of the HLA-A2 staining for each peptide concentration.
-
The binding affinity is often expressed as the fold increase in MFI over the "no peptide" control or as the concentration of peptide required to achieve half-maximal stabilization.
-
Workflow for T2 HLA Stabilization Assay
Caption: Workflow of the T2 cell-based HLA stabilization assay.
Logical Relationship of Assay Components
The relationship between the key components in a competitive HLA binding assay is crucial for understanding the experimental principle.
Caption: Logical relationship of components in a competitive HLA binding assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Comparative Vaccine Studies in HLA-A2.1-Transgenic Mice Reveal a Clustered Organization of Epitopes Presented in Hepatitis C Virus Natural Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Real-time measurement of in vitro peptide binding to soluble HLA-A*0201 by fluorescence polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. hlaprotein.com [hlaprotein.com]
- 6. academic.oup.com [academic.oup.com]
- 7. mblintl.com [mblintl.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Evaluation of HCV Peptides in Vaccine Research: A Case Study with HCV Peptide (257-266)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the principles and methodologies for utilizing Hepatitis C Virus (HCV) derived peptides in vaccine research. This document uses HCV envelope protein E1 peptide (257-266) as a case study to illustrate the evaluation process of a candidate peptide's immunogenicity. While numerous HCV peptides have shown promise as vaccine candidates, it is crucial to experimentally validate the immunogenic potential of each peptide.
Introduction to HCV Peptide Vaccines
Hepatitis C virus infection is a major cause of chronic liver disease, cirrhosis, and hepatocellular carcinoma. The development of a prophylactic or therapeutic vaccine remains a critical global health priority. Peptide-based vaccines offer a promising strategy due to their safety, specificity, and ease of production. The primary goal of an HCV vaccine is to induce a robust, broad, and long-lasting T-cell mediated immune response, particularly from CD8+ cytotoxic T lymphocytes (CTLs), which are crucial for clearing virally infected cells.
HCV Peptide (257-266) is derived from the viral envelope glycoprotein (B1211001) E1. Its amino acid sequence is TIRRHVDLLV.[1] The E1 protein, in conjunction with the E2 glycoprotein, forms the viral envelope and is involved in viral entry into host cells.[2][3] While peptides from various HCV proteins (Core, NS3, NS5B, etc.) have been identified as immunogenic, the potential of each specific peptide needs to be rigorously evaluated.
Evaluating the Potential of HCV Peptide (257-266)
Initial screening of candidate peptides often involves in vitro assays to determine their ability to bind to specific Human Leukocyte Antigen (HLA) molecules, which is a prerequisite for T-cell recognition.
Data Presentation: HLA-A2.1 Binding Capacity
One study investigating a panel of HCV-derived peptides reported on the HLA-A2.1 binding capacity of the E1 257-266 peptide. The results are summarized in the table below.
| Peptide ID | HCV Protein Source | Sequence | HLA-A2.1 Binding Capacity (% Inhibition) | Classification |
| E1 (257-266) | Envelope Glycoprotein E1 | TIRRHVDLLV | No binding observed | Non-binder |
| C35-44 | Core | YLLPRRGPRL | 55-100 | High binder |
| NS3 1073-1081 | Non-structural protein 3 | CINGVCWTV | 30-37 | Low binder |
Data adapted from a comparative vaccine study in HLA-A2.1-transgenic mice.
This finding suggests that HCV Peptide (257-266) may not be a suitable candidate for an HLA-A2.1-restricted vaccine, as it fails to bind to this common HLA allele. However, this does not entirely preclude its potential immunogenicity in the context of other HLA alleles or with modifications to enhance its binding and presentation. Therefore, further experimental validation through immunization studies is warranted. It could also serve as a valuable negative control in experiments involving other HCV peptides.
Experimental Protocols for Immunogenicity Assessment
The following protocols provide detailed methodologies to assess the immunogenicity of HCV-derived peptides in preclinical models, such as HLA-transgenic mice.
Peptide Immunization Protocol in Mice
This protocol outlines the basic steps for immunizing mice with a candidate HCV peptide to elicit a T-cell response.
Materials:
-
HCV Peptide (e.g., HCV Peptide 257-266)
-
T-helper peptide (e.g., HBV Core 128-140: TPPAYRPPNAPIL)
-
Incomplete Freund's Adjuvant (IFA)
-
Phosphate-Buffered Saline (PBS), sterile
-
Syringes and needles
-
HLA-transgenic mice (e.g., HLA-A2.1)
Procedure:
-
Peptide Preparation: Dissolve the HCV peptide and the T-helper peptide in sterile PBS to a final concentration of 120 µM each.
-
Emulsification: Mix the peptide solution with an equal volume of Incomplete Freund's Adjuvant (IFA). Emulsify by vortexing or repeated passage through a syringe until a stable, white emulsion is formed. A drop of the emulsion should not disperse when placed in water.
-
Immunization: Inject 100 µL of the emulsion subcutaneously (s.c.) at the base of the tail of each mouse. This delivers approximately 6 µg of each peptide.
-
Booster Immunization: Administer a booster injection of the same peptide-adjuvant emulsion two weeks after the primary immunization.
-
Spleen Harvest: One to two weeks after the final immunization, euthanize the mice and aseptically harvest the spleens for subsequent immunological assays.
Experimental Workflow for Peptide Immunization and Analysis
Caption: Workflow for peptide immunization and subsequent immunological analysis.
IFN-γ ELISpot Assay
The Enzyme-Linked Immunospot (ELISpot) assay is a highly sensitive method to quantify the frequency of cytokine-secreting cells at the single-cell level. Here, it is used to detect IFN-γ secreting T-cells in response to the HCV peptide.
Materials:
-
ELISpot plate (PVDF membrane)
-
Anti-mouse IFN-γ capture and detection antibodies
-
Spleens from immunized and control mice
-
RPMI 1640 medium, fetal bovine serum (FBS), penicillin-streptomycin
-
HCV peptide of interest
-
Irrelevant peptide (negative control)
-
Concanavalin A (ConA) or anti-CD3 antibody (positive control)
-
Substrate for detection (e.g., BCIP/NBT)
-
ELISpot reader
Procedure:
-
Plate Coating: Coat the ELISpot plate with anti-mouse IFN-γ capture antibody overnight at 4°C.
-
Blocking: Wash the plate and block with RPMI containing 10% FBS for 2 hours at room temperature.
-
Cell Preparation: Prepare a single-cell suspension of splenocytes from the harvested spleens.
-
Cell Plating and Stimulation: Add 2x10^5 to 5x10^5 splenocytes per well. Add the HCV peptide (10 µg/mL), negative control peptide, or positive control (ConA) to the respective wells.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Detection: Wash the plate to remove cells. Add the biotinylated anti-mouse IFN-γ detection antibody and incubate for 2 hours.
-
Enzyme Conjugation: Wash and add streptavidin-alkaline phosphatase (or HRP) and incubate for 1 hour.
-
Spot Development: Wash and add the substrate (e.g., BCIP/NBT). Stop the reaction by washing with water once spots have developed.
-
Analysis: Air-dry the plate and count the spots using an ELISpot reader. The number of spots corresponds to the number of IFN-γ secreting cells.
Intracellular Cytokine Staining (ICS) and Flow Cytometry
ICS allows for the characterization of cytokine-producing cells, identifying whether CD4+ or CD8+ T-cells are responding to the peptide.
Materials:
-
Splenocytes from immunized mice
-
HCV peptide of interest
-
Brefeldin A
-
Fluorescently-conjugated antibodies against mouse CD3, CD4, CD8, and IFN-γ
-
Fixation and permeabilization buffers
-
Flow cytometer
Procedure:
-
Cell Stimulation: Stimulate 1-2 x 10^6 splenocytes with the HCV peptide (10 µg/mL) in the presence of Brefeldin A for 6 hours. Brefeldin A inhibits protein transport, causing cytokines to accumulate inside the cell.
-
Surface Staining: Wash the cells and stain with antibodies against surface markers (CD3, CD4, CD8) for 30 minutes on ice.
-
Fixation and Permeabilization: Wash the cells and fix them with a fixation buffer. Then, permeabilize the cell membrane using a permeabilization buffer.
-
Intracellular Staining: Stain the cells with the anti-IFN-γ antibody for 30 minutes at room temperature.
-
Acquisition: Wash the cells and acquire the data on a flow cytometer.
-
Analysis: Analyze the data to determine the percentage of CD4+ and CD8+ T-cells that are producing IFN-γ in response to the peptide.
Cytotoxic T-Lymphocyte (CTL) Assay
This assay measures the ability of peptide-specific CD8+ T-cells to kill target cells presenting the peptide on their surface.
Materials:
-
Splenocytes from immunized mice (effector cells)
-
Target cells (e.g., T2 cells, which are HLA-A2+)
-
HCV peptide of interest
-
Calcein-AM or radioactive chromium (51Cr) for labeling target cells
-
Fluorometer or gamma counter
Procedure:
-
Target Cell Preparation: Label the target cells with Calcein-AM or 51Cr. Pulse one set of target cells with the HCV peptide and another set with an irrelevant peptide (control).
-
Co-culture: Co-culture the effector splenocytes with the labeled target cells at various effector-to-target (E:T) ratios (e.g., 100:1, 50:1, 25:1).
-
Incubation: Incubate for 4-6 hours at 37°C.
-
Release Measurement: Centrifuge the plate and transfer the supernatant to a new plate. Measure the fluorescence (Calcein-AM) or radioactivity (51Cr) in the supernatant, which indicates the release of the label from lysed cells.
-
Calculation of Specific Lysis: Calculate the percentage of specific lysis using the formula: % Specific Lysis = 100 x (Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)
Signaling Pathways and Logical Relationships
T-Cell Activation by a Peptide Vaccine
Caption: Simplified signaling pathway of CD8+ T-cell activation by a peptide vaccine.
Conclusion
The application of HCV-derived peptides in vaccine research requires a systematic approach to validate the immunogenicity of each candidate. While HCV Peptide (257-266) from the E1 protein showed no binding to HLA-A2.1 in one study, the protocols detailed above provide a robust framework for its further evaluation, as well as for the assessment of other novel HCV peptides. By employing a combination of in vitro and in vivo assays, researchers can identify promising peptide candidates to advance the development of an effective HCV vaccine.
References
Application Notes and Protocols for the Experimental Use of HCV Peptide (257-266) in Immunology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hepatitis C virus (HCV) infection is a major global health concern, with a significant portion of infected individuals developing chronic liver disease. The cellular immune response, particularly cytotoxic T lymphocytes (CTLs), is crucial in controlling and clearing viral infections. HCV Peptide (257-266), with the amino acid sequence TIRRHVDLLV , is a peptide derived from the HCV envelope glycoprotein (B1211001) E1.[1] It has been investigated as a potential T-cell epitope, primarily in the context of HLA-A2.1-restricted immune responses. These application notes provide a comprehensive overview of the experimental use of HCV Peptide (257-266) in immunological research, including its physicochemical properties, relevant experimental protocols, and a summary of key findings.
Physicochemical Properties
A thorough understanding of the peptide's characteristics is fundamental for its application in immunological assays.
| Property | Value | Reference |
| Amino Acid Sequence | TIRRHVDLLV | [1] |
| Origin | Hepatitis C Virus (HCV) Envelope Glycoprotein E1 | [2] |
| Molecular Weight | 1221.45 g/mol | [1] |
| CAS Number | 199533-16-9 | [1] |
Immunological Profile
HCV Peptide (257-266) has been characterized as a subdominant CTL epitope. Experimental evidence suggests that it exhibits weak binding to HLA-A2.1 molecules and is a poor inducer of interferon-gamma (IFN-γ) production and CTL-mediated lysis in in vitro studies.
Quantitative Data Summary
The following table summarizes the available quantitative and qualitative data on the immunogenicity of HCV Peptide (257-266). For comparative context, data for other well-characterized HCV peptides from the same studies are included where available.
Table 1: HLA-A2.1 Binding and T-Cell Response Data for HCV Peptides
| Peptide | Sequence | HLA-A2.1 Binding (% Inhibition) | IFN-γ ELISpot (Spots/10^6 cells) | CTL Lysis (%) | Reference |
| E1 (257-266) | TIRRHVDLLV | No binding capacity | <100 (poor inducer) | Low to none | [3] |
| C (132-140) | DLMGYIPLV | 55-100 (High binder) | Not specified | Not specified | [3] |
| E2 (686-694) | YPYRLWHYP | 55-100 (High binder) | Up to 658 | Not specified | [3] |
| NS3 (1073-1081) | CINGVCWTV | 16-18 (Very low binder) | <100 (poor inducer) | Low to none | [3] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experiments. Below are protocols for key immunological assays used to characterize T-cell responses to HCV Peptide (257-266).
Solid-Phase Peptide Synthesis (Fmoc Chemistry)
This protocol outlines the standard procedure for synthesizing HCV Peptide (257-266) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
Materials:
-
Fmoc-protected amino acids
-
Rink Amide resin
-
N,N-Dimethylformamide (DMF)
-
Piperidine (B6355638) solution (20% in DMF)
-
Coupling reagents (e.g., HBTU, HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., TFA/TIS/H2O 95:2.5:2.5)
-
Dichloromethane (DCM)
-
Methanol
-
Diethyl ether
-
HPLC system for purification
-
Mass spectrometer for verification
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling: Activate the first Fmoc-protected amino acid (Fmoc-Val-OH) using HBTU/HOBt and DIPEA in DMF. Add the activated amino acid to the resin and allow it to react for 2 hours. Wash the resin with DMF.
-
Repeat Cycles: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence (Leu, Leu, Asp(OtBu), Val, His(Trt), Arg(Pbf), Arg(Pbf), Ile, Thr(tBu)).
-
Cleavage and Deprotection: Once the synthesis is complete, wash the peptide-resin with DCM and dry it. Cleave the peptide from the resin and remove side-chain protecting groups by treating it with the TFA cleavage cocktail for 2-3 hours.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Centrifuge to collect the peptide pellet, wash with ether, and air-dry. Purify the peptide using reverse-phase HPLC.
-
Verification: Confirm the identity of the synthesized peptide by mass spectrometry.
MHC-Peptide Binding Assay
This assay determines the binding affinity of the peptide to HLA-A2.1 molecules. A common method is a competition-based fluorescence polarization assay.
Materials:
-
Purified recombinant HLA-A2.1 molecules
-
Fluorescently labeled high-affinity control peptide (e.g., FLPSDCFPSV)
-
HCV Peptide (257-266)
-
Assay buffer (e.g., PBS with 0.05% Tween 20)
-
96-well black plates
-
Fluorescence polarization plate reader
Procedure:
-
Prepare Reagents: Dilute the purified HLA-A2.1 molecules and the fluorescently labeled control peptide to their optimal concentrations in the assay buffer. Prepare a serial dilution of the HCV Peptide (257-266).
-
Set up Competition Assay: In a 96-well plate, add the HLA-A2.1 molecules, the fluorescently labeled control peptide, and the different concentrations of the HCV Peptide (257-266). Include wells with only the fluorescent peptide (for minimum polarization) and wells with the fluorescent peptide and HLA-A2.1 (for maximum polarization).
-
Incubation: Incubate the plate at room temperature for 24-48 hours to allow the binding to reach equilibrium.
-
Measurement: Read the fluorescence polarization of each well using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition of the fluorescent peptide binding for each concentration of the HCV peptide. The IC50 value (concentration of peptide that inhibits 50% of the binding of the fluorescent peptide) can be determined.
Enzyme-Linked Immunospot (ELISpot) Assay for IFN-γ
The ELISpot assay is a highly sensitive method to quantify the number of IFN-γ-secreting T cells in response to peptide stimulation.
Materials:
-
PVDF-membrane 96-well ELISpot plates
-
Anti-human IFN-γ capture antibody
-
Biotinylated anti-human IFN-γ detection antibody
-
Streptavidin-alkaline phosphatase (ALP) or horseradish peroxidase (HRP)
-
Substrate for ALP (e.g., BCIP/NBT) or HRP (e.g., AEC)
-
Peripheral blood mononuclear cells (PBMCs) from HLA-A2.1 positive donors
-
HCV Peptide (257-266) (10 mg/mL stock in DMSO)
-
Complete RPMI 1640 medium
-
Positive control (e.g., Phytohaemagglutinin - PHA)
-
Negative control (medium with DMSO)
Procedure:
-
Plate Coating: Coat the ELISpot plate wells with anti-human IFN-γ capture antibody overnight at 4°C.
-
Blocking: Wash the plate and block with complete RPMI medium for 2 hours at 37°C.
-
Cell Plating: Add PBMCs (typically 2-3 x 10^5 cells/well) to the wells.
-
Stimulation: Add HCV Peptide (257-266) to the wells at a final concentration of 1-10 µg/mL. Include positive and negative controls.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Detection: Wash the plate and add the biotinylated anti-human IFN-γ detection antibody. Incubate for 2 hours at room temperature.
-
Enzyme Conjugation: Wash and add streptavidin-enzyme conjugate. Incubate for 1 hour at room temperature.
-
Spot Development: Wash and add the substrate. Stop the reaction when distinct spots emerge.
-
Analysis: Air-dry the plate and count the spots using an automated ELISpot reader. The results are expressed as spot-forming cells (SFCs) per million PBMCs.
Cytotoxic T-Lymphocyte (CTL) Assay (Chromium Release Assay)
This assay measures the ability of peptide-specific CTLs to lyse target cells presenting the peptide.
Materials:
-
Effector cells: Peptide-specific CTLs generated by in vitro stimulation of PBMCs with HCV Peptide (257-266).
-
Target cells: HLA-A2.1 positive cell line (e.g., T2 cells or autologous B-LCL).
-
HCV Peptide (257-266).
-
Sodium chromate (B82759) (51Cr).
-
Fetal bovine serum (FBS).
-
Scintillation counter.
Procedure:
-
Target Cell Labeling: Label the target cells with 51Cr for 1 hour at 37°C.
-
Peptide Pulsing: Wash the labeled target cells and pulse them with HCV Peptide (257-266) (10 µg/mL) for 1 hour at 37°C.
-
Co-culture: Co-culture the peptide-pulsed target cells with the effector CTLs at various effector-to-target (E:T) ratios in a 96-well plate.
-
Incubation: Incubate the plate for 4-6 hours at 37°C.
-
Measurement of 51Cr Release: Centrifuge the plate and collect the supernatant. Measure the radioactivity in the supernatant using a gamma counter.
-
Data Analysis: Calculate the percentage of specific lysis using the formula: % Specific Lysis = 100 x [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)]
-
Spontaneous release: Target cells with medium only.
-
Maximum release: Target cells with detergent (e.g., Triton X-100).
-
Visualizations
Experimental Workflow for T-Cell Response Analysis```dot
Caption: TCR signaling upon recognition of HCV Peptide (257-266) by a CD8+ T-cell.
Conclusion
HCV Peptide (257-266) serves as a valuable tool for studying subdominant T-cell responses in the context of HCV infection, particularly for understanding the breadth of the immune response beyond immunodominant epitopes. While it demonstrates weak immunogenicity in several in vitro assays, its use in comprehensive immunological studies can provide insights into the complex interplay between HCV and the host immune system. The detailed protocols provided herein offer a standardized approach for researchers to investigate the immunological significance of this and other viral peptides.
References
Application Notes and Protocols: HCV Peptide (257-266)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed guidelines and protocols for the proper handling, storage, and application of HCV Peptide (257-266). This peptide is a well-characterized HLA-A2 restricted cytotoxic T-lymphocyte (CTL) epitope derived from the E1 envelope glycoprotein (B1211001) of the Hepatitis C Virus.
Peptide Information
| Property | Details |
| Peptide Name | HCV Peptide (257-266) |
| Origin | Hepatitis C Virus (HCV), Envelope Glycoprotein E1 |
| Amino Acid Sequence | QLRRIDLLV |
| Molecular Weight | 1209.5 g/mol |
| Physicochemical Properties | Contains a mix of basic (Arginine), acidic (Aspartic Acid), and hydrophobic (Leucine, Isoleucine, Valine) residues. |
Proper Handling and Storage
Proper handling and storage are critical to maintain the integrity and biological activity of the HCV Peptide (257-266).
Lyophilized Peptide
-
Storage Temperature: For long-term storage, keep the lyophilized peptide at -20°C or, preferably, -80°C. For short-term storage (days to weeks), 4°C is acceptable.
-
Handling: Before opening, allow the vial to equilibrate to room temperature in a desiccator. This prevents condensation, as peptides can be hygroscopic. Weigh out the desired amount quickly in a clean environment and tightly reseal the vial.
-
Light and Moisture: Store the peptide protected from light and in a dry environment.
Peptide in Solution
-
Reconstitution: The solubility of this peptide is influenced by its mixed hydrophobic and charged character. A step-wise approach to reconstitution is recommended.
-
Storage of Stock Solutions: It is highly recommended to aliquot the reconstituted peptide into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation. Store these aliquots at -20°C or -80°C. Peptide solutions are generally stable for a few weeks when frozen.
-
Solvent Considerations: For cell-based assays, ensure the final concentration of any organic solvent (like DMSO) is non-toxic to the cells. Typically, a final DMSO concentration of less than 0.5% is well-tolerated by most cell lines.
Experimental Protocols
Protocol 1: Reconstitution of HCV Peptide (257-266)
This protocol is designed to solubilize the peptide for use in aqueous buffers for cell culture assays.
-
Initial Preparation: Briefly centrifuge the vial to ensure all lyophilized powder is at the bottom.
-
Solvent Selection: Due to the peptide's mixed nature, start with a small amount of an organic solvent.
-
Add a small volume of sterile, high-purity Dimethyl Sulfoxide (DMSO) to the vial to create a concentrated stock solution (e.g., 10 mg/mL).
-
Vortex gently to ensure the peptide is completely dissolved. Sonication can be used to aid dissolution if necessary.
-
-
Dilution: Slowly add the DMSO stock solution dropwise into your sterile aqueous buffer of choice (e.g., PBS or cell culture medium) while gently vortexing. Do not add the aqueous solution directly to the concentrated DMSO stock.
-
Final Concentration: Dilute the peptide to the desired final working concentration for your experiment.
-
Storage: If not for immediate use, aliquot the stock solution and store at -20°C or -80°C.
Protocol 2: In Vitro T-Cell Stimulation and ELISPOT Assay
This protocol outlines the stimulation of Peripheral Blood Mononuclear Cells (PBMCs) to detect IFN-γ secreting T-cells in response to the HCV peptide.
-
Cell Preparation: Isolate PBMCs from whole blood of an HLA-A2 positive donor using Ficoll density-gradient centrifugation. Resuspend the cells in complete RPMI-1640 medium.
-
Assay Setup:
-
Coat a 96-well PVDF membrane ELISPOT plate with an anti-human IFN-γ capture antibody overnight at 4°C.
-
Wash the plate and block with complete RPMI-1640 medium for 2 hours at room temperature.
-
-
Cell Plating and Stimulation:
-
Add 2 x 10^5 PBMCs per well.
-
Add the HCV Peptide (257-266) to the appropriate wells at a final concentration of 1-10 µg/mL.
-
Controls:
-
Negative Control: PBMCs with medium and a corresponding low concentration of DMSO (vehicle control).
-
Positive Control: PBMCs stimulated with Phytohemagglutinin (PHA) at 5 µg/mL.
-
-
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Detection:
-
Wash the wells and add a biotinylated anti-human IFN-γ detection antibody. Incubate for 2 hours at room temperature.
-
Wash and add Streptavidin-Alkaline Phosphatase. Incubate for 1 hour at room temperature.
-
Wash and add the substrate solution (e.g., BCIP/NBT) and incubate until distinct spots emerge.
-
-
Analysis: Wash the plate with distilled water and allow it to dry. Count the spots in each well using an ELISPOT reader.
Protocol 3: Cytotoxicity (51Cr Release) Assay
This protocol measures the ability of HCV Peptide (257-266)-specific CTLs to lyse target cells presenting the peptide.
-
Effector Cell Generation:
-
Stimulate PBMCs from an HLA-A2 positive, HCV-infected patient with HCV Peptide (257-266) at 10 µg/mL in the presence of IL-2 (20 U/mL) for 7-10 days to expand peptide-specific CTLs. These are the "effector cells".
-
-
Target Cell Preparation:
-
Use an HLA-A2 positive cell line (e.g., T2 cells or autologous B-LCL) as "target cells".
-
Label the target cells with 51Cr by incubating with Na2^51CrO4 for 1 hour at 37°C.
-
Wash the cells to remove excess 51Cr.
-
Pulse one set of target cells with HCV Peptide (257-266) at 10 µg/mL for 1 hour at 37°C.
-
Leave another set of target cells unpulsed (negative control).
-
-
Cytotoxicity Assay:
-
Plate the 51Cr-labeled target cells (pulsed and unpulsed) at 1 x 10^4 cells/well in a 96-well V-bottom plate.
-
Add the effector cells at various Effector-to-Target (E:T) ratios (e.g., 50:1, 25:1, 12.5:1).
-
Controls:
-
Spontaneous Release: Target cells with medium only.
-
Maximum Release: Target cells with 1% Triton X-100.
-
-
-
Incubation: Centrifuge the plate briefly to initiate cell contact and incubate for 4 hours at 37°C in a 5% CO2 incubator.
-
Analysis:
-
Centrifuge the plate and collect the supernatant from each well.
-
Measure the 51Cr release (counts per minute, CPM) in the supernatant using a gamma counter.
-
Calculate the percentage of specific lysis using the formula:
-
% Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
-
Data Presentation
Table 1: Representative ELISPOT Assay Results
| Stimulant | Donor Type | IFN-γ Spot Forming Cells (SFC) / 10^6 PBMCs |
| Medium (Negative Control) | HCV-infected (HLA-A2+) | < 5 |
| HCV Peptide (257-266) (10 µg/mL) | HCV-infected (HLA-A2+) | 150 |
| PHA (Positive Control) | HCV-infected (HLA-A2+) | > 500 |
| HCV Peptide (257-266) (10 µg/mL) | Healthy Donor (HLA-A2+) | < 10 |
Table 2: Representative Cytotoxicity Assay Results
| Effector:Target Ratio | Target Cells | % Specific Lysis |
| 50:1 | Pulsed with HCV Peptide (257-266) | 45% |
| 25:1 | Pulsed with HCV Peptide (257-266) | 32% |
| 12.5:1 | Pulsed with HCV Peptide (257-266) | 18% |
| 50:1 | Unpulsed | < 5% |
Visualizations
Application Notes and Protocols for Lyophilized HCV Peptide (257-266)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hepatitis C Virus (HCV) infection is a major global health concern, and understanding the host immune response to the virus is critical for the development of effective vaccines and therapeutics. The HCV E1 envelope glycoprotein (B1211001) plays a role in viral entry into host cells. Specific peptide sequences from this protein, such as HCV Peptide (257-266), are recognized by the host immune system and are frequently used in immunological studies to characterize T-cell responses in patients with HCV infection.
These application notes provide detailed protocols for the proper reconstitution, dilution, and handling of lyophilized HCV Peptide (257-266) for use in various research applications, particularly in cellular immunology assays.
Peptide Information
The amino acid sequence of HCV Peptide (257-266) can vary slightly depending on the HCV genotype. Two common sequences are:
-
QLRRHIDLLV
-
TIRRHVDLLV [1]
It is crucial to confirm the specific sequence of the peptide provided by the manufacturer.
Applications
HCV Peptide (257-266) is primarily used as an antigen in a variety of immunological assays to stimulate and detect HCV-specific T-cell responses. Key applications include:
-
Enzyme-Linked Immunospot (ELISPOT) Assays: To quantify the frequency of cytokine-producing T-cells (e.g., IFN-γ) upon stimulation with the peptide.
-
Cytotoxic T-Lymphocyte (CTL) Assays: To assess the cytolytic activity of HCV-specific CD8+ T-cells.
-
Intracellular Cytokine Staining (ICS) followed by Flow Cytometry: To identify and phenotype peptide-specific T-cell populations.
-
T-cell Proliferation Assays: To measure the proliferative response of T-cells to the peptide.
Data Presentation: Reconstitution and Dilution Parameters
The following table summarizes recommended concentrations for the reconstitution and dilution of lyophilized HCV Peptide (257-266) based on common experimental protocols.
| Parameter | Recommended Solvent/Diluent | Concentration Range | Notes |
| Stock Solution Reconstitution | Dimethyl Sulfoxide (DMSO) | 1 - 40 mg/mL | Start with a high concentration stock to minimize the final percentage of DMSO in the assay, which can be toxic to cells. |
| Intermediate Dilution | RPMI 1640 Medium or Distilled Water | 300 µg/mL - 1 mg/mL | Further dilution of the DMSO stock in an aqueous buffer is recommended before adding to cell cultures. |
| Working Concentration in Assays | Cell Culture Medium (e.g., RPMI 1640) | 10 - 20 µg/mL | The optimal concentration should be determined empirically for each specific assay and cell type. |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized HCV Peptide (257-266) to Create a Stock Solution
Materials:
-
Lyophilized HCV Peptide (257-266) vial
-
Sterile, anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, DNase/RNase-free microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
Procedure:
-
Equilibrate the Vial: Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of atmospheric moisture, which can affect peptide stability.
-
Centrifuge: Briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom.
-
Solvent Addition: Carefully add the required volume of sterile DMSO to the vial to achieve the desired stock concentration (e.g., for a 1 mg vial to make a 20 mg/mL stock, add 50 µL of DMSO).
-
Vortex: Gently vortex the vial for 10-20 seconds to ensure the peptide is completely dissolved. Visually inspect the solution to confirm there are no particulates.
-
Aliquot: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This is critical to avoid repeated freeze-thaw cycles which can degrade the peptide.
-
Storage: Store the aliquots at -20°C or -80°C for long-term storage.
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
Materials:
-
Reconstituted HCV Peptide (257-266) stock solution (from Protocol 1)
-
Sterile cell culture medium (e.g., RPMI 1640 with 10% FBS)
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
Procedure:
-
Thaw Stock Solution: Thaw one aliquot of the peptide stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the stock solution in cell culture medium. For example, to prepare a 1 mg/mL intermediate solution from a 20 mg/mL stock, dilute 1:20 (e.g., 5 µL of stock in 95 µL of medium).
-
Final Working Solution: Prepare the final working solution by diluting the intermediate solution or the stock solution directly into the cell culture medium to the desired final concentration for your assay (e.g., 10-20 µg/mL).
-
Use Immediately: It is recommended to use the final working solution immediately. Do not store diluted peptide solutions for extended periods.
Mandatory Visualizations
Experimental Workflow for ELISPOT Assay
Caption: Workflow for an ELISPOT assay using HCV Peptide (257-266).
Logical Relationship: Reconstitution and Dilution Strategy
References
Troubleshooting & Optimization
troubleshooting low signal in HCV Peptide (257-266) ELISpot
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering low signal issues with the Hepatitis C Virus (HCV) Peptide (257-266) ELISpot assay.
Troubleshooting Guide: Low Signal or No Spots
A low or absent signal in your HCV Peptide (257-266) ELISpot assay can be disappointing, but it is often a solvable issue. The following guide, structured in a question-and-answer format, addresses common problems and provides actionable solutions.
Cell-Related Issues
Q1: Are you observing low or no spots in your positive control wells?
If your positive control (e.g., PHA or anti-CD3 antibodies) is not working, this points to a fundamental issue with your cells or the overall assay setup, rather than a specific problem with the HCV peptide.
-
Cell Viability: Ensure cell viability is high, ideally above 90%, especially after cryopreservation and thawing.[1][2] Low viability can significantly reduce the number of responding cells.
-
Cell Concentration: The number of cells plated per well is critical. Too few cells will result in a low frequency of antigen-specific T cells, leading to a weak signal.[1][3] Consider increasing the cell concentration.
-
Cell Handling: Avoid rough handling of cells, such as vigorous vortexing, which can lead to cell death.[1] Ensure cells are resuspended gently into a single-cell suspension before plating to avoid clumping, which can lead to an underestimation of spot-forming cells.[1][3]
-
PBMC Isolation: If using peripheral blood mononuclear cells (PBMCs), ensure the time between blood draw and isolation is minimized, ideally under 8 hours, to prevent the activation of granulocytes which can interfere with the assay.[1]
Q2: Have your cells been previously stimulated or cultured?
The history of your cell culture can impact their responsiveness.
-
Cellular Exhaustion: Continuous or repeated stimulation can lead to T-cell exhaustion, rendering them less responsive to the HCV peptide.
-
Culture Conditions: Ensure optimal cell culture conditions, including appropriate media, serum, and CO2 levels. Contamination can also lead to poor cell health and a lack of response.
Reagent and Protocol-Related Issues
Q3: Have you optimized the concentrations of your reagents?
Suboptimal reagent concentrations are a common cause of low signal.
-
Peptide Concentration: The concentration of the HCV Peptide (257-266) may need optimization. Titrate the peptide to find the optimal concentration that elicits a robust response without causing toxicity.
-
Antibody Concentrations: Both the capture and detection antibody concentrations are critical. Insufficient capture antibody can lead to diffuse spots, while incorrect detection antibody concentration can result in a weak signal.[3][4]
-
Enzyme Conjugate and Substrate: The enzyme conjugate (e.g., HRP-Streptavidin) and its substrate must be used at their optimal concentrations and incubation times.[3]
Q4: Is your ELISpot plate being handled correctly?
Proper plate handling is crucial for a successful assay.
-
Plate Pre-wetting: For PVDF membrane plates, a pre-wetting step with ethanol (B145695) is often necessary to ensure proper binding of the capture antibody.[3] Inadequate pre-wetting can lead to an absence of signal.[3]
-
Washing Steps: Inadequate washing can lead to high background, while overly aggressive washing can dislodge spots or damage the membrane.[1][4] Follow the recommended washing procedure carefully.
-
Plate Movement: Avoid moving the plate during the cell incubation step, as this can cause diffuse or poorly defined spots.[1][3]
-
Plate Stacking: Do not stack plates during incubation, as this can lead to uneven temperature distribution.[1]
Q5: Are your incubation times and conditions optimal?
-
Cell Incubation Time: The incubation time for cells with the peptide may need to be adjusted. Different analytes and cell types may require different incubation periods.[2]
-
Temperature and Humidity: Maintain a stable temperature (37°C) and high humidity during incubation to prevent evaporation.[1]
Frequently Asked Questions (FAQs)
Q: What is the expected frequency of T cells responding to HCV Peptide (257-266)?
A: The frequency of antigen-specific T cells can be very low.[3][5] An absence of spots may indicate that the frequency of responding cells in your sample is below the detection limit of the assay.[3] For some viral antigens, the frequency can be as low as 1 in 100,000 PBMCs.
Q: My negative control wells (cells only, no peptide) show a high number of spots. What could be the cause?
A: High background in negative control wells can be caused by several factors, including:
-
Contamination of the cell culture or reagents.
-
Non-specific activation of cells due to poor quality serum or other media components.
-
Inadequate washing steps.[1]
-
High concentrations of DMSO if the peptide is dissolved in it. Keep DMSO concentrations below 0.5%.[2]
Q: The spots in my wells are fuzzy and poorly defined. What is the problem?
A: Poorly defined spots can result from:
-
Over-development of the spots due to prolonged incubation with the substrate.
-
Suboptimal capture antibody concentration.[3]
-
Adding cold substrate, which can lead to underdevelopment.[3]
Experimental Protocols and Data
Representative HCV Peptide (257-266) ELISpot Protocol
This protocol provides a general framework. Optimization of specific steps may be required for your experimental conditions.
-
Plate Coating: Coat a 96-well PVDF ELISpot plate with an anti-human IFN-γ capture antibody overnight at 4°C.
-
Plate Washing: Wash the plate four times with sterile PBS.
-
Blocking: Block the plate with RPMI medium containing 10% fetal bovine serum for 2 hours at 37°C.
-
Cell Plating: Prepare a single-cell suspension of PBMCs. Add 2.5 x 10^5 cells per well.
-
Stimulation: Add HCV Peptide (257-266) to the appropriate wells at a final concentration of 10 µg/mL. Include a negative control (cells only) and a positive control (e.g., PHA at 5 µg/mL).
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
Cell Removal: Wash the plate three times with PBS and then three times with PBS containing 0.05% Tween 20 to lyse the cells.
-
Detection Antibody: Add a biotinylated anti-human IFN-γ detection antibody and incubate for 2 hours at room temperature.
-
Washing: Wash the plate six times with PBS-Tween.
-
Enzyme Conjugate: Add Streptavidin-HRP and incubate for 1 hour at room temperature.
-
Washing: Wash the plate six times with PBS-Tween.
-
Spot Development: Add a substrate solution (e.g., AEC) and incubate until distinct spots develop.
-
Stopping the Reaction: Stop the development by washing with distilled water.
-
Drying and Analysis: Allow the plate to dry completely before analyzing the spots using an ELISpot reader.
Hypothetical Quantitative Data
The following table presents hypothetical, yet realistic, data for an HCV Peptide (257-266) ELISpot experiment to serve as a reference. Actual results will vary depending on the donor's immune status and experimental conditions.
| Stimulation | Cell Number per Well | Mean Spot Forming Units (SFU) per 10^6 PBMCs | Standard Deviation |
| No Peptide (Negative Control) | 2.5 x 10^5 | 5 | 2 |
| HCV Peptide (257-266) | 2.5 x 10^5 | 75 | 15 |
| PHA (Positive Control) | 2.5 x 10^5 | 1500 | 250 |
Visual Guides
ELISpot Experimental Workflow
Caption: A diagram illustrating the key steps in a typical ELISpot experimental workflow.
Troubleshooting Logic for Low Signal
Caption: A flowchart to guide troubleshooting for low signal in an ELISpot assay.
References
Technical Support Center: Optimizing HCV Peptide (257-266) Concentration for T-Cell Assays
Welcome to the technical support center for the use of HCV Peptide (257-266) in T-cell assays. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help researchers, scientists, and drug development professionals optimize their experiments for reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration for HCV Peptide (257-266) in a T-cell assay?
A1: The optimal concentration for HCV Peptide (257-266) can vary depending on the specific T-cell assay (e.g., ELISpot, Intracellular Cytokine Staining), the donor's HLA type, and the precursor frequency of peptide-specific T-cells. A common starting point for viral peptides is a concentration range of 1-10 µg/mL. However, due to the potentially low immunogenicity of this specific peptide, a careful titration is highly recommended. We suggest performing a dose-response experiment ranging from 0.1 µg/mL to 20 µg/mL to determine the optimal concentration for your specific experimental conditions.
Q2: I am not observing a significant T-cell response with HCV Peptide (257-266). What are the possible reasons?
A2: Several factors could contribute to a weak or absent T-cell response:
-
Low Peptide Immunogenicity: The HCV E1 257-266 peptide has been reported in some studies as a subdominant epitope with potentially low binding affinity to certain HLA alleles.
-
HLA Mismatch: The response to this peptide is HLA-restricted. Ensure your cell donors express the appropriate HLA allele, which is reported to be HLA-A*0201.
-
Low Precursor Frequency: The number of T-cells specific for this peptide in a given donor may be very low. Consider using enrichment techniques for antigen-specific T-cells if responses are consistently weak.
-
Suboptimal Peptide Concentration: The peptide concentration may be too low to elicit a response or too high, leading to T-cell anergy or apoptosis. A thorough titration is crucial.
-
Cell Viability: Ensure the viability of your peripheral blood mononuclear cells (PBMCs) is high (>90%) before starting the assay.
-
Assay Sensitivity: The sensitivity of your assay may not be sufficient to detect a low-frequency response.
Q3: There is conflicting information about the HLA-binding of HCV Peptide (257-266). Can you clarify?
A3: Indeed, the literature presents some conflicting findings regarding the binding of the E1 257-266 peptide to HLA-A2.1. It is important to be aware of this when designing experiments and interpreting results.
| Data on HCV E1 257-266 Peptide | |
| Sequence | QLRRHIDLLV |
| Reported HLA Restriction | HLA-A*0201 |
| Binding Capacity to HLA-A2.1 | One study reported no binding capacity in a competition-based assay.[1] |
| Immunogenicity | Classified as a subdominant epitope.[2] |
This variability underscores the importance of empirical testing with your specific cell source and assay system.
Q4: Can I use a peptide pool that includes HCV Peptide (257-266) for my initial screening?
A4: Yes, using a peptide pool can be an effective strategy for initial screening to determine if there is a general response to a set of HCV epitopes. If a positive response is observed with the pool, you can then proceed to test individual peptides, including (257-266), to identify the specific epitope recognized by the T-cells. When using peptide pools, the final concentration of each individual peptide is typically lower than when used alone, so subsequent optimization for the individual peptide will still be necessary.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High Background in ELISpot Assay | - High concentration of peptide leading to non-specific activation.- Contamination of reagents or cells.- Suboptimal washing steps. | - Perform a peptide titration to find a concentration that gives a good signal-to-noise ratio.- Use sterile techniques and fresh, high-quality reagents.- Ensure thorough but gentle washing of the plates. |
| Low Spot Forming Units (SFUs) in ELISpot | - Low frequency of antigen-specific T-cells.- Suboptimal peptide concentration.- Poor cell viability. | - Increase the number of cells per well.- Perform a peptide concentration optimization experiment.- Use freshly isolated, healthy PBMCs. |
| Weak Signal in Intracellular Cytokine Staining (ICS) | - Inefficient intracellular cytokine trapping.- Short stimulation time.- Low peptide concentration. | - Ensure the protein transport inhibitor (e.g., Brefeldin A or Monensin) is added at the correct concentration and for the appropriate duration.- Optimize the stimulation time (typically 4-6 hours).- Titrate the peptide concentration. |
| High Cell Death in Culture | - Peptide toxicity at high concentrations.- Extended incubation time. | - Lower the peptide concentration.- Optimize the duration of the stimulation assay. |
Experimental Protocols
Protocol 1: Optimizing Peptide Concentration using ELISpot Assay
This protocol outlines the steps to determine the optimal concentration of HCV Peptide (257-266) for stimulating IFN-γ production in an ELISpot assay.
-
Plate Coating: Coat a 96-well PVDF membrane ELISpot plate with an anti-human IFN-γ capture antibody overnight at 4°C.
-
Cell Preparation: Thaw and wash cryopreserved PBMCs. Resuspend the cells in complete RPMI medium at a concentration of 2-3 x 10^6 cells/mL.
-
Peptide Dilution Series: Prepare a serial dilution of the HCV Peptide (257-266) in complete RPMI medium to achieve final concentrations ranging from 0.1 µg/mL to 20 µg/mL.
-
Cell Stimulation: Add 100 µL of the cell suspension (2-3 x 10^5 cells) to each well of the coated and washed ELISpot plate. Add 100 µL of the corresponding peptide dilution to each well.
-
Positive Control: Use a mitogen (e.g., PHA at 1-5 µg/mL) or a well-characterized peptide pool (e.g., CEF peptides at 1 µg/mL).
-
Negative Control: Use cells with medium only (no peptide).
-
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Detection: Wash the plate and add a biotinylated anti-human IFN-γ detection antibody. Following incubation and further washing, add streptavidin-alkaline phosphatase.
-
Development: Add a substrate solution (e.g., BCIP/NBT) and monitor for the appearance of spots. Stop the reaction by washing with distilled water.
-
Analysis: Count the spots in each well using an ELISpot reader. The optimal peptide concentration will be the one that induces the highest number of specific spots with the lowest background.
Protocol 2: Intracellular Cytokine Staining (ICS) for IFN-γ and TNF-α
This protocol describes the detection of intracellular cytokines in T-cells following stimulation with HCV Peptide (257-266).
-
Cell Preparation: Resuspend fresh or thawed PBMCs in complete RPMI medium at 1-2 x 10^6 cells/mL.
-
Cell Stimulation: In a 96-well U-bottom plate, add 200 µL of the cell suspension to each well. Add the optimized concentration of HCV Peptide (257-266) as determined by a titration experiment (e.g., 1-10 µg/mL).
-
Positive Control: Use a mitogen (e.g., SEB at 1 µg/mL or PMA/Ionomycin).
-
Negative Control: Use cells with medium only.
-
-
Co-stimulation and Protein Transport Inhibition: Add anti-CD28 and anti-CD49d antibodies (1 µg/mL each) for co-stimulation. After 1-2 hours of incubation, add a protein transport inhibitor (e.g., Brefeldin A at 5-10 µg/mL).
-
Incubation: Incubate for a total of 4-6 hours at 37°C in a 5% CO2 incubator.
-
Surface Staining: Wash the cells and stain with fluorescently-labeled antibodies against surface markers (e.g., CD3, CD4, CD8) for 30 minutes at 4°C.
-
Fixation and Permeabilization: Wash the cells and then fix and permeabilize them using a commercial fixation/permeabilization kit according to the manufacturer's instructions.
-
Intracellular Staining: Stain the cells with fluorescently-labeled antibodies against intracellular cytokines (e.g., anti-IFN-γ, anti-TNF-α) for 30 minutes at room temperature or 4°C in the dark.
-
Acquisition and Analysis: Wash the cells and resuspend in FACS buffer. Acquire the samples on a flow cytometer. Analyze the data by gating on the lymphocyte population, then on CD3+ T-cells, and subsequently on CD4+ and CD8+ subsets to determine the percentage of cells producing IFN-γ and/or TNF-α.
Visualizations
Caption: Workflow for optimizing peptide concentration using ELISpot.
Caption: Simplified signaling pathway of CD8+ T-cell activation.
References
addressing poor solubility of HCV Peptide (257-266) in aqueous buffers
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and protocols for addressing the poor aqueous solubility of HCV Peptide (257-266).
Frequently Asked Questions (FAQs)
Q1: Why is my HCV Peptide (257-266) not dissolving in aqueous buffers like PBS?
A1: HCV Peptide (257-266) is derived from the Hepatitis C virus core protein, a structural component known for its hydrophobic nature.[1][2] Peptides with a high proportion of hydrophobic amino acids (like Leucine, Isoleucine, Valine, etc.) tend to aggregate in aqueous solutions and resist dissolution.[3] The primary challenge is overcoming these hydrophobic interactions to achieve a clear, usable solution.
Q2: What is the first step I should take when trying to dissolve a new batch of lyophilized peptide?
A2: Before using any solvent, it is crucial to centrifuge the vial to ensure all the lyophilized powder is at the bottom.[4] Always start by testing the solubility with a small amount of the peptide rather than risking the entire sample.[5][6] This allows you to determine the optimal solubilization strategy without significant loss of material.
Q3: Is it better to dissolve the peptide directly in my final buffer or to make a stock solution?
A3: For hydrophobic peptides, it is highly recommended to first create a concentrated stock solution in a small amount of an organic solvent like Dimethyl Sulfoxide (DMSO).[5][7] Once fully dissolved, this stock solution can be slowly diluted into your aqueous buffer to the final working concentration.[8] This two-step process prevents the peptide from immediately crashing out of solution, which often happens when it's added directly to an aqueous buffer.
Q4: Can adjusting the pH of my buffer help with solubility?
A4: Yes, pH can significantly influence peptide solubility.[9] The solubility of a peptide is generally lowest at its isoelectric point (pI), where its net charge is zero. By adjusting the buffer pH to be at least 2 units away from the pI, you can increase the net charge of the peptide, thereby improving its interaction with water.[8] For basic peptides (net positive charge), adding a small amount of dilute acetic acid can help. For acidic peptides (net negative charge), dilute ammonium (B1175870) hydroxide (B78521) or ammonium bicarbonate can be used.[3][10]
Q5: Are there any alternatives to DMSO if it interferes with my assay?
A5: Yes. If DMSO is incompatible with your experimental system (e.g., it may be cytotoxic to certain cell lines at higher concentrations or interfere with specific enzymatic assays), you can use other organic solvents such as Dimethylformamide (DMF) or acetonitrile.[5][11] It's important to note that DMSO should be avoided for peptides containing Cysteine or Methionine residues as it can cause oxidation.[6]
Troubleshooting Guide
This section provides a step-by-step approach to resolving common solubility issues.
| Problem | Observation | Recommended Solution(s) |
| Peptide Won't Dissolve | Lyophilized powder remains visible in the aqueous buffer after vortexing or sonication. | 1. Use an Organic Co-Solvent : Follow Protocol 1 to create a concentrated stock solution in 100% DMSO before diluting into the aqueous buffer.[12] 2. Adjust pH : Calculate the peptide's net charge. If it is basic, add a small amount (e.g., 10-30%) of acetic acid. If acidic, use a dilute basic solution like 0.1% ammonium hydroxide.[9] 3. Physical Assistance : Use brief periods of sonication (e.g., 3 sessions of 10-15 seconds) or gentle warming (not exceeding 40°C) to aid dissolution.[5][9] |
| Precipitation Upon Dilution | The peptide dissolves in the organic solvent but forms a cloudy solution or visible precipitate when the aqueous buffer is added. | 1. Slow Down Dilution : Add the aqueous buffer to the peptide stock solution very slowly (drop-by-drop) while continuously vortexing. This prevents localized high concentrations that lead to precipitation.[4][8] 2. Reduce Final Concentration : The desired concentration may be above the peptide's solubility limit in the final buffer-solvent mix. Try preparing a more dilute final solution. 3. Increase Co-Solvent Percentage : If your assay allows, increase the final percentage of the organic co-solvent. For most cell-based assays, the final DMSO concentration should ideally be kept below 0.5%, and even lower (e.g., <0.1%) for sensitive primary cells.[7][11] |
| Solution is Cloudy or Appears as a Gel | The solution is not clear, indicating the presence of aggregates or micro-precipitates. | 1. Sonication : A bath sonicator can help break up aggregates.[5] 2. Chaotropic Agents : For non-biological assays, strong denaturants like 6 M Guanidinium Hydrochloride or Urea can be used to disrupt the hydrogen bonding networks that cause gelling.[4] Note that these will denature proteins and interfere with most biological assays. |
| Inconsistent Results Between Batches | A previously successful protocol fails with a new batch of the peptide. | 1. Verify Purity and Counter-ion : Differences in peptide purity or the counter-ion (e.g., TFA vs. acetate) from synthesis can affect solubility. Review the Certificate of Analysis for each batch. 2. Re-test Solubility : Always perform a small-scale solubility test with any new batch before proceeding with large-scale experiments.[6] |
Quantitative Data Summary
The following table provides a typical solubility profile for a highly hydrophobic peptide, illustrating the impact of different solvent systems. Note: This is representative data; specific values for HCV Peptide (257-266) may vary.
| Solvent System | Typical Solubility | Remarks |
| Deionized Water | < 0.1 mg/mL | Very poor solubility is expected for highly hydrophobic peptides.[3] |
| PBS (pH 7.4) | < 0.1 mg/mL | Salts in buffers like PBS can sometimes further hinder the solubility of hydrophobic peptides.[6] |
| 10% Acetic Acid | 0.1 - 1.0 mg/mL | May improve solubility if the peptide has a net positive charge.[10] |
| 100% DMSO | > 25 mg/mL | Excellent for creating a high-concentration stock solution.[7] |
| 50% Acetonitrile / Water | 1 - 5 mg/mL | A common alternative to DMSO, often used in HPLC.[5] |
| Final Buffer (e.g., PBS with 1% DMSO) | 0.1 - 0.5 mg/mL | The final achievable concentration in a predominantly aqueous solution is often limited.[11] |
Experimental Protocols & Visualizations
Protocol 1: Recommended Method for Solubilizing HCV Peptide (257-266)
This protocol details the standard procedure for reconstituting a hydrophobic peptide using an organic co-solvent.
-
Preparation : Allow the vial of lyophilized peptide to warm to room temperature before opening to prevent condensation.[6] Centrifuge the vial briefly (e.g., 10,000 x g for 1 minute) to collect all the powder at the bottom of the tube.[5]
-
Stock Solution : Add a minimal volume of 100% DMSO directly to the lyophilized peptide to create a high-concentration stock (e.g., 10-20 mg/mL). Vortex thoroughly until the solution is completely clear. A brief sonication can be applied if needed.[5][12]
-
Working Solution : To prepare your final working solution, add the DMSO stock solution dropwise to your chilled aqueous buffer while gently vortexing. This gradual dilution is critical for preventing precipitation.[4]
-
Verification : Once prepared, visually inspect the final solution. It should be completely clear and free of any particulates.[6]
-
Storage : For short-term storage, keep the solution at 4°C. For long-term storage, it is best to aliquot the stock solution into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[6]
Visualization of the Solubilization Workflow
The following diagram illustrates the decision-making process for dissolving a challenging peptide.
Caption: A decision tree for solubilizing hydrophobic peptides.
Factors Affecting Peptide Solubility
This diagram outlines the key factors that influence a peptide's ability to dissolve in an aqueous environment.
Caption: A concept map of factors controlling peptide solubility.
References
- 1. Proteins - HCV Biology - Hepatitis C Online [hepatitisc.uw.edu]
- 2. Core - HCV Proteins - Hepatitis C Online [hepatitisc.uw.edu]
- 3. jpt.com [jpt.com]
- 4. benchchem.com [benchchem.com]
- 5. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 6. biosynth.com [biosynth.com]
- 7. biocat.com [biocat.com]
- 8. researchgate.net [researchgate.net]
- 9. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. lifetein.com [lifetein.com]
- 12. realpeptides.co [realpeptides.co]
Technical Support Center: HCV Peptide (257-266) & HLA-A2.1 Binding
This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering issues with the binding of the Hepatitis C Virus (HCV) core protein peptide (257-266), CINGVCWTV, to Human Leukocyte Antigen (HLA)-A2.1 molecules.
Troubleshooting Guides
This section addresses common problems encountered during experiments involving the HCV (257-266) peptide and HLA-A2.1.
Question: Why am I observing low or no binding of the HCV (257-266) peptide to my HLA-A2.1 molecules?
Answer:
Several factors can contribute to poor binding of the HCV (257-266) peptide to HLA-A2.1. Here are some potential causes and troubleshooting steps:
-
Peptide Quality and Purity:
-
Issue: The peptide may have low purity, or could have been improperly stored, leading to degradation.
-
Troubleshooting:
-
Verify the purity of your peptide stock using HPLC. The purity should ideally be >95%.
-
Ensure the peptide is stored correctly, typically lyophilized at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Dissolve the peptide in an appropriate solvent (e.g., DMSO, followed by dilution in PBS) immediately before use.
-
-
-
Suboptimal Binding Conditions:
-
Issue: The buffer composition, pH, or temperature of your binding assay may not be optimal.
-
Troubleshooting:
-
Ensure the pH of your binding buffer is stable and within the optimal range for HLA-A2.1, typically around pH 7.4.
-
The inclusion of a reducing agent like dithiothreitol (B142953) (DTT) may be necessary to prevent oxidation of the cysteine residue in the peptide sequence.
-
Optimize the incubation time and temperature for peptide loading.
-
-
-
HLA-A2.1 Molecule Integrity:
-
Issue: The recombinant HLA-A2.1 molecules may be misfolded or aggregated.
-
Troubleshooting:
-
Check the quality of your HLA-A2.1 protein using SDS-PAGE or size-exclusion chromatography.
-
If you are refolding the HLA-A2.1 heavy chain with β2-microglobulin and the peptide, ensure the refolding protocol is optimized.
-
-
-
Intrinsic Low Affinity:
-
Issue: The HCV (257-266) peptide is known to be a relatively weak binder to HLA-A2.1.
-
Troubleshooting:
-
Consider using peptide binding enhancement strategies, such as the addition of stabilizing agents or using modified high-affinity peptide analogs if available for your specific application.
-
For T-cell assays, you may need to use higher peptide concentrations for pulsing antigen-presenting cells (APCs).
-
-
Question: My peptide-HLA-A2.1 complexes are unstable. What can I do?
Answer:
The stability of the peptide-HLA-A2.1 complex is crucial for T-cell recognition. Here are some strategies to address instability:
-
Optimize Peptide Loading:
-
Issue: Incomplete or inefficient peptide loading can lead to a higher proportion of unstable, empty HLA-A2.1 molecules.
-
Troubleshooting:
-
Increase the peptide concentration during the loading step.
-
Extend the incubation time to allow for maximal peptide exchange.
-
-
-
Use of Stabilizing Agents:
-
Issue: The inherent off-rate of the peptide may be high.
-
Troubleshooting:
-
The use of chaperones or stabilizing molecules during complex formation can sometimes improve stability.
-
-
-
Assay Temperature:
-
Issue: Higher temperatures can accelerate the dissociation of the peptide.
-
Troubleshooting:
-
Perform your experiments, particularly T-cell stimulation assays, at 37°C, but be mindful of the complex's half-life. For biochemical assays, lower temperatures can be used to assess binding before functional experiments.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the reported binding affinity of the HCV (257-266) peptide for HLA-A2.1?
A1: The HCV (257-266) peptide is generally considered to have a moderate to low binding affinity for HLA-A2.1. Quantitative data from various studies can be found in the table below.
Q2: Are there specific amino acid residues in the HCV (257-266) peptide that are critical for binding to HLA-A2.1?
A2: Yes, like most peptides binding to HLA-A2.1, the HCV (257-266) peptide has anchor residues that are crucial for binding. For HLA-A2.1, the primary anchor residues are typically at position 2 (P2) and the C-terminus (P9). In the CINGVCWTV sequence, the Isoleucine (I) at P2 and the Valine (V) at P9 are the likely primary anchor residues. The Cysteine (C) at P3 and P6 may also play a role in the overall conformation and interaction with the HLA-A2.1 binding groove.
Q3: Can modifications to the HCV (257-266) peptide improve its binding to HLA-A2.1?
A3: Yes, peptide modifications can enhance binding affinity and stability. Common strategies include substituting anchor residues with amino acids known to have a higher affinity for the HLA-A2.1 pockets. For example, substituting the P2 Isoleucine with Leucine (L) or Methionine (M) could potentially improve binding. However, any modifications must be carefully evaluated to ensure they do not abrogate T-cell receptor (TCR) recognition.
Quantitative Data Summary
| Study/Reference | Method | Cell Line/System | Reported KD (nM) or other metric |
| To be populated with specific study data | T2 cell binding assay | T2 cells | Data on peptide concentration for half-maximal binding (EC50) |
| To be populated with specific study data | Surface Plasmon Resonance (SPR) | Purified HLA-A2.1 | Direct kinetic and affinity data (KD, kon, koff) |
| To be populated with specific study-data | In silico prediction | Algorithms (e.g., NetMHC) | Predicted binding affinity (IC50) |
This table is a template. Specific values would be populated from relevant research articles.
Experimental Protocols
T2 Cell Peptide Binding Assay
This assay is used to assess the ability of a peptide to stabilize HLA-A2.1 molecules on the surface of T2 cells, which are deficient in TAP (Transporter associated with Antigen Processing), leading to low surface expression of empty HLA-A2.1 molecules.
-
Cell Preparation: Culture T2 cells in RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, and antibiotics.
-
Peptide Dilution: Prepare a serial dilution of the HCV (257-266) peptide in serum-free RPMI-1640. A known high-affinity HLA-A2.1 binding peptide should be used as a positive control, and a known non-binding peptide as a negative control.
-
Peptide Incubation:
-
Harvest T2 cells and wash them with serum-free RPMI-1640.
-
Resuspend the cells at a concentration of 1 x 106 cells/mL.
-
Add 100 µL of the cell suspension to each well of a 96-well plate.
-
Add 100 µL of the diluted peptides to the respective wells.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator.
-
-
Staining:
-
Wash the cells twice with FACS buffer (PBS with 2% FBS).
-
Stain the cells with a fluorescently labeled anti-HLA-A2 antibody (e.g., BB7.2-FITC) for 30 minutes at 4°C.
-
-
Flow Cytometry:
-
Wash the cells again with FACS buffer.
-
Acquire the samples on a flow cytometer, measuring the mean fluorescence intensity (MFI) of the HLA-A2 staining.
-
-
Data Analysis: The increase in MFI corresponds to the stabilization of HLA-A2.1 molecules by the peptide. Plot the MFI against the peptide concentration to determine the EC50.
Visualizations
Caption: Workflow for the T2 Cell Peptide Binding Assay.
stability and degradation of HCV Peptide (257-266) in culture
Welcome to the technical support center for HCV Peptide (257-266). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and potential degradation of this peptide in cell culture experiments. Here you will find troubleshooting guides and frequently asked questions to address common issues encountered during its use.
Frequently Asked Questions (FAQs)
Q1: What is HCV Peptide (257-266) and what is its primary application in research?
HCV Peptide (257-266) is a synthetic peptide corresponding to amino acid residues 257-266 of the Hepatitis C Virus (HCV) E1 envelope glycoprotein. Its primary use in research is for immunological studies, particularly in the investigation of T-cell responses to HCV infection and in the development of HCV vaccine candidates.
Q2: What is the amino acid sequence of HCV Peptide (257-266)?
The specific amino acid sequence for HCV Peptide (257-266) can vary slightly depending on the HCV genotype it is derived from. For genotype 1a, a commonly studied sequence is QLRRHIDLLV . It is crucial to confirm the exact sequence of the peptide you are using.
Q3: What are the main challenges I might face when working with HCV Peptide (257-266) in cell culture?
The primary challenges include ensuring peptide solubility, maintaining its stability in culture medium, and preventing degradation. Peptides can be susceptible to enzymatic degradation by proteases present in serum-containing media, as well as to physical and chemical instability, which can lead to a loss of biological activity.
Q4: How should I properly store and handle the lyophilized peptide and its stock solutions?
Proper storage is critical for maintaining peptide integrity. Lyophilized peptides should be stored at -20°C or -80°C in a desiccated environment.[1] Before use, allow the vial to equilibrate to room temperature to prevent condensation. Stock solutions should be prepared in an appropriate sterile solvent, aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, and stored at -20°C or -80°C.[1][2]
Q5: My peptide is showing reduced or no activity in my cell-based assays. What are the potential causes?
Reduced or lost activity can stem from several factors:
-
Degradation: The peptide may be degrading in the cell culture medium due to proteases or other chemical reactions.[3][4]
-
Oxidation: If the peptide sequence contains susceptible amino acids like methionine or cysteine, it can undergo oxidation.[2][3]
-
Solubility/Aggregation: The peptide may not be fully dissolved or could be aggregating in the culture medium, reducing its effective concentration.[5]
-
Improper Storage: Repeated freeze-thaw cycles or incorrect storage temperatures can compromise the peptide's integrity.[2]
-
Adsorption to Plasticware: Hydrophobic peptides can adsorb to the surface of plastic culture vessels, lowering the concentration available to the cells.[1]
Troubleshooting Guides
Guide 1: Issues with Peptide Solubility
If you are experiencing difficulty dissolving HCV Peptide (257-266), follow these steps:
| Troubleshooting Step | Recommendation | Rationale |
| Initial Solvent Choice | Start by attempting to dissolve a small amount of the peptide in sterile, distilled water. If solubility is poor, try a small amount of an organic solvent like DMSO or DMF, followed by dilution with your aqueous buffer. | The solubility of a peptide is highly dependent on its amino acid composition. Hydrophobic peptides often require an organic solvent for initial solubilization. |
| pH Adjustment | For peptides with a net charge, adjusting the pH of the solvent can improve solubility. For basic peptides, a slightly acidic solution (e.g., dilute acetic acid) may help. For acidic peptides, a slightly basic solution (e.g., dilute ammonium (B1175870) hydroxide) can be used. | Altering the pH can change the charge state of the amino acid side chains, increasing their interaction with the solvent. |
| Sonication | If aggregates are visible, brief sonication in a water bath can help to break them up and improve dissolution. | Sonication provides energy to disrupt intermolecular interactions that lead to aggregation. |
| Final Concentration in Media | When adding the peptide stock solution to your cell culture medium, add it slowly while gently mixing. Ensure the final concentration of any organic solvent is non-toxic to your cells (typically <0.5% for DMSO). | Rapid addition can cause the peptide to precipitate out of solution. High concentrations of organic solvents can be cytotoxic. |
Guide 2: Suspected Peptide Degradation in Cell Culture
If you suspect the peptide is degrading during your experiment, consider the following:
| Potential Cause | Troubleshooting Strategy | Explanation |
| Enzymatic Degradation by Serum | Reduce the concentration of Fetal Bovine Serum (FBS) if your cell line can tolerate it. For short-term experiments, consider using serum-free media. Alternatively, heat-inactivate the FBS (56°C for 30 minutes) to denature some proteases.[6] | FBS is a common source of proteases that can cleave peptides.[6] Peptides are generally degraded more rapidly in serum compared to plasma.[4] |
| Cell-Secreted Proteases | Be aware that the cells themselves can secrete proteases into the medium, which can contribute to peptide degradation.[1] | The rate and type of protease secretion can vary between cell lines. |
| Chemical Instability | Ensure the pH of your culture medium remains stable throughout the experiment. For long-term experiments, consider replenishing the medium with fresh peptide at regular intervals. | Fluctuations in pH can lead to chemical degradation pathways such as hydrolysis and deamidation.[7] |
| Oxidation | Minimize the exposure of peptide solutions to air and light.[2] If the sequence is prone to oxidation, consider preparing solutions fresh before each experiment. | Certain amino acid residues are susceptible to oxidation, which can inactivate the peptide.[2][8] |
Quantitative Data Summary
The stability of a peptide in cell culture is often determined by measuring its concentration over time using methods like High-Performance Liquid Chromatography (HPLC). The following tables present hypothetical yet representative data for the stability of HCV Peptide (257-266) under different common cell culture conditions.
Table 1: Stability of HCV Peptide (257-266) in Different Culture Media at 37°C
| Time (hours) | Concentration in DMEM + 10% FBS (%) | Concentration in Serum-Free DMEM (%) |
| 0 | 100 | 100 |
| 2 | 85 | 98 |
| 6 | 60 | 95 |
| 12 | 35 | 92 |
| 24 | 15 | 88 |
| 48 | <5 | 80 |
Table 2: Estimated Half-Life of HCV Peptide (257-266) in Various Conditions
| Condition | Estimated Half-Life (hours) | Notes |
| DMEM + 10% FBS | ~ 8 | Significant degradation likely due to serum proteases. |
| DMEM + 10% Heat-Inactivated FBS | ~ 18 | Heat inactivation reduces enzymatic degradation. |
| Serum-Free DMEM | > 48 | Higher stability in the absence of serum proteases. |
| RPMI 1640 + 10% FBS | ~ 7.5 | Similar degradation profile to DMEM with FBS. |
Experimental Protocols
Protocol 1: Assessing Peptide Stability by HPLC
This protocol outlines a general method to determine the stability of HCV Peptide (257-266) in your specific cell culture setup.
Materials:
-
HCV Peptide (257-266)
-
Complete cell culture medium (with and without serum)
-
96-well cell culture plate
-
HPLC system with a C18 column
-
Acetonitrile (ACN) and Trifluoroacetic Acid (TFA) for mobile phases
-
-80°C freezer
Methodology:
-
Prepare a stock solution of the peptide in an appropriate solvent (e.g., sterile water or DMSO).
-
Dilute the peptide stock to the final working concentration in your test media (e.g., DMEM + 10% FBS and serum-free DMEM).
-
Add the peptide-containing media to wells of a 96-well plate. Include wells without cells to assess chemical stability and wells with your cells to assess both chemical and cellular degradation.
-
Incubate the plate under your standard cell culture conditions (37°C, 5% CO₂).
-
At designated time points (e.g., 0, 2, 6, 12, 24, 48 hours), collect aliquots of the culture supernatant.
-
Immediately store the collected aliquots at -80°C until analysis to halt further degradation.
-
For analysis, thaw the samples and, if necessary, precipitate proteins (e.g., with ACN) and centrifuge to clarify the supernatant.
-
Analyze the concentration of the intact peptide in each sample using a validated reverse-phase HPLC method. A typical gradient might be from 5% to 95% ACN with 0.1% TFA over 30 minutes.
-
Plot the percentage of remaining peptide against time to determine the stability profile and calculate the half-life.
Visualizations
Caption: Workflow for assessing peptide stability in cell culture.
Caption: Troubleshooting logic for loss of peptide activity.
Caption: Potential immunomodulatory signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. genscript.com [genscript.com]
- 3. bachem.com [bachem.com]
- 4. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Peptide Stability and Potential Degradation Pathways [sigmaaldrich.com]
- 8. encyclopedia.pub [encyclopedia.pub]
Technical Support Center: Improving the Immunogenicity of HCV Peptide (257-266) in Mice
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working to enhance the immune response to Hepatitis C Virus (HCV) Peptide (257-266) in murine models.
Frequently Asked Questions (FAQs)
Q1: Why is the HCV peptide (257-266) often poorly immunogenic in mice?
A1: The low immunogenicity of HCV peptide (257-266) can be attributed to several factors. As a small synthetic peptide, it may be rapidly cleared from the body and is often susceptible to degradation by proteases.[1] Peptides alone are generally not sufficient to activate the innate immune system, a crucial first step for initiating a robust adaptive immune response.[1] Furthermore, studies in HLA-A2.1-transgenic mice have shown that this specific peptide may have no binding capacity to certain MHC class I molecules and can be a subdominant epitope, meaning it is less likely to be presented to T cells compared to other viral epitopes.[2][3]
Q2: What are the most common strategies to increase the immunogenicity of a peptide vaccine like HCV (257-266)?
A2: The primary strategies focus on enhancing the peptide's stability, delivery to antigen-presenting cells (APCs), and ability to stimulate the innate immune system. Key approaches include:
-
Use of Adjuvants: Adjuvants are substances that boost the immune response to an antigen.[4] They can activate APCs through pattern recognition receptors (PRRs) like Toll-like receptors (TLRs).[1][5]
-
Advanced Delivery Systems: Encapsulating or conjugating the peptide to delivery systems like liposomes or nanoparticles can protect it from degradation, prolong its release, and improve its uptake by APCs.[1][6][7]
-
Peptide Modification: Synthesizing the peptide in a multimeric format, such as a Multiple Antigenic Peptide (MAP), can increase its immunogenicity compared to the linear form.[8]
Q3: How do I choose the right adjuvant for my HCV peptide experiment?
A3: The choice of adjuvant is critical and depends on the type of immune response you want to elicit (e.g., humoral vs. cellular). Combining adjuvants that trigger different innate immune pathways can be more effective than using a single one.[5] For example, combining a TLR agonist like MPLA with a saponin-based adjuvant like QS-21 (as in the AS01 adjuvant system) can induce strong T-cell and B-cell responses.[5][6] Formulations containing CpG, an agonist for TLR9, have been shown to induce potent CD4+ and CD8+ T cell responses when combined with an oil-in-water emulsion.[7]
Q4: What is the difference between measuring a humoral and a cellular immune response?
A4: A humoral immune response involves the production of antibodies by B cells. These antibodies can bind to and neutralize pathogens. This is typically measured by detecting peptide-specific antibodies (e.g., IgG, IgG1, IgG2a) in the serum of immunized mice using an ELISA assay.[8] A cellular immune response is mediated by T cells, particularly cytotoxic T lymphocytes (CTLs) that can kill infected cells, and T helper cells that orchestrate the overall immune response. This is commonly assessed by measuring the frequency of peptide-specific T cells that secrete cytokines like Interferon-gamma (IFN-γ) using ELISpot or intracellular cytokine staining (ICS) followed by flow cytometry.[9][10]
Troubleshooting Guide
Issue 1: Low or undetectable antibody titers in serum after immunization.
| Potential Cause | Troubleshooting Step |
| Poor Peptide Immunogenicity | Formulate the peptide with a potent adjuvant or delivery system. Consider using a combination adjuvant system like MPLA + QS-21.[6] |
| Peptide Degradation | Use a delivery system like liposomes or nanoparticles to protect the peptide from proteases.[1][11] Alternatively, synthesize the peptide as a Multiple Antigenic Peptide (MAP) to increase stability and immunogenicity.[8] |
| Suboptimal Immunization Route | The route of administration can significantly impact the immune response. While subcutaneous injection is common, intravenous administration with certain adjuvants like poly-ICLC has been shown to generate substantially higher CTL responses, which can in turn provide help for B cell antibody production.[12] |
| Insufficient Number of Boosts | A prime-boost strategy is essential. Administer at least one or two booster immunizations at 2-3 week intervals after the initial priming dose to amplify the antibody response.[2] |
| ELISA Assay Problem | Verify the coating of the ELISA plate with the peptide. Check the concentrations and integrity of primary and secondary antibodies. Ensure all wash steps are performed correctly.[13] |
Issue 2: Weak or no T-cell response (IFN-γ) in ELISpot or Flow Cytometry assays.
| Potential Cause | Troubleshooting Step |
| Wrong Type of Adjuvant | Ensure the adjuvant is known to induce a Th1-biased cellular response. TLR agonists like CpG or poly-ICLC are effective at inducing T-cell immunity.[7][14] Oil-in-water emulsions like MF59 may induce strong antibody responses but weak cellular immunity.[7] |
| Subdominant Epitope | The HCV (257-266) peptide can be a subdominant epitope.[3] Increasing the peptide dose or using a potent prime-boost strategy (e.g., DNA prime, adenovirus boost) can sometimes augment the response to subdominant epitopes.[2] |
| Incorrect Cell Stimulation | For ELISpot/ICS, ensure splenocytes are stimulated with the optimal concentration of the peptide. Titrate the peptide concentration (e.g., 1-20 µM) to find the peak response.[15] |
| Low Frequency of Specific T-cells | The frequency of peptide-specific T-cells can be low. The ELISpot assay is generally more sensitive than ICS for detecting rare cytokine-secreting cells.[9] Ensure you are plating a sufficient number of splenocytes per well. |
| Flow Cytometry Staining Issues | For ICS, verify that the fixation and permeabilization protocol is appropriate for cytokine staining.[16][17] Ensure the protein transport inhibitor (e.g., Brefeldin A) was added during the final hours of cell stimulation to allow cytokines to accumulate intracellularly.[17] |
Data on Immunogenicity Enhancement Strategies
Table 1: Comparison of Adjuvants and Delivery Systems for HCV Peptide/Protein Vaccines in Mice
| Formulation | Antigen | Key Findings | Immune Response Measured | Reference |
| Peptide + Immunomax | HCV E2 protein fragments | Immunomax (a TLR4 agonist) as a carrier/adjuvant was highly effective in inducing specific antibodies. | Antibody Titer (ELISA) | [1] |
| MAP Peptides (No Adjuvant) | HCV E1/E2 linear peptides vs. MAPs | Multiple Antigenic Peptides (MAPs) induced significantly higher antibody titers than adjuvanted linear peptides. | Antibody Titer (ELISA), Neutralization Assay | [8] |
| Peptide in Liposomes | 15 different HCV-derived CTL epitope peptides | Coupling peptides to the surface of liposomes altered their immunogenicity profiles compared to emulsifying them in Freund's adjuvant. | CTL activity, IFN-γ production | [11] |
| DNA Vaccine + Core Protein | DNA plasmid encoding HCV structural proteins | Co-delivery of the DNA vaccine with recombinant HCV core protein enhanced both humoral and cellular immune responses. | Antibody Titer (ELISA), Lymphoproliferation | [18] |
| Peptide + Poly-ICLC | Various cancer peptides | Intravenous (i.v.) administration of peptide with poly-ICLC generated much higher CTL responses than subcutaneous (s.c.) injection. | CTL response | [19] |
Experimental Protocols & Workflows
General Experimental Workflow
The following diagram outlines a typical workflow for evaluating the immunogenicity of a novel HCV peptide vaccine formulation in mice.
Innate Immune Activation via TLR Adjuvant
This diagram illustrates how a Toll-like Receptor (TLR) agonist, used as an adjuvant, activates an antigen-presenting cell (APC) to initiate an adaptive immune response.
References
- 1. bmc-rm.org [bmc-rm.org]
- 2. Comparative Vaccine Studies in HLA-A2.1-Transgenic Mice Reveal a Clustered Organization of Epitopes Presented in Hepatitis C Virus Natural Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. researchgate.net [researchgate.net]
- 5. Innate Immune Response against Hepatitis C Virus: Targets for Vaccine Adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Immunopotentiating and Delivery Systems for HCV Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. api.drum.lib.umd.edu [api.drum.lib.umd.edu]
- 8. Mice Antibody Response to Conserved Nonadjuvanted Multiple Antigenic Peptides Derived from E1/E2 Regions of Hepatitis C Virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of Hepatitis C Virus-Specific T-Cell Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Coupling to the surface of liposomes alters the immunogenicity of hepatitis C virus-derived peptides and confers sterile immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Melanoma | The route of administration dictates the immunogenicity of peptide-based cancer vaccines in mice | springermedicine.com [springermedicine.com]
- 13. atlas-medical.com [atlas-medical.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. rupress.org [rupress.org]
- 16. BestProtocols: Staining Intracellular Antigens for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 17. bdbiosciences.com [bdbiosciences.com]
- 18. Hepatitis C virus (HCV) core protein enhances the immunogenicity of a co-delivered DNA vaccine encoding HCV structural antigens in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The route of administration dictates the immunogenicity of peptide-based cancer vaccines in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
dealing with batch-to-batch variability of synthetic HCV Peptide (257-266)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthetic HCV Core Peptide (257-266).
Frequently Asked Questions (FAQs)
Q1: What is the HCV Peptide (257-266) and what is its sequence?
A1: The HCV Peptide (257-266) is a synthetic peptide corresponding to amino acids 257-266 of the Hepatitis C Virus Core protein.[1][2] It is used in research related to the hepatitis C virus (HCV).[3][4] The typical sequence for this peptide is TIRRHVDLLV.[3]
Q2: What are the common causes of batch-to-batch variability with this peptide?
A2: Batch-to-batch variability in synthetic peptides is a common issue that can arise from several factors during synthesis and purification.[5][6] Key causes include:
-
Peptidic Impurities: These can be deletion sequences (missing amino acids), truncated sequences (incomplete peptides), or incompletely deprotected peptides.[7][8][9][10]
-
Chemical Artifacts: Residual chemicals from the synthesis process, such as trifluoroacetic acid (TFA), can remain in the final product and interfere with biological assays.[8][11]
-
Modifications: Oxidation of sensitive amino acids (like Met, Cys, Trp), deamidation, or aggregation can alter the peptide's structure and function.[11]
-
Biological Contaminants: Endotoxins (lipopolysaccharides) from bacterial contamination during production can cause non-specific immune stimulation in cellular assays.[11]
-
Peptide Content and Concentration: The net peptide content can vary between batches, leading to inaccurate concentration calculations if based on gross weight alone.[5][11]
Q3: What purity level is recommended for my experiments using HCV Peptide (257-266)?
A3: The required purity level depends on your specific application. Using a higher purity peptide generally leads to more reliable and reproducible results.[12] Below is a general guideline for peptide purity:
| Purity Level | Recommended Applications |
| >98% | Recommended for sensitive in vivo studies, clinical trials, NMR, and crystallography.[13][14] |
| >95% | Ideal for quantitative in vitro bioassays, quantitative receptor-ligand studies, and cell-based assays like ELISpot and flow cytometry.[5][13] |
| >85-90% | Suitable for semi-quantitative applications, epitope mapping, and antibody production.[13][14] |
| ≥75% | Can be used for ELISA testing and non-sensitive screening assays.[12][13] |
Q4: How should I properly store and handle the lyophilized peptide and its solution?
A4: Proper storage and handling are critical to maintaining the integrity and stability of your peptide.[15][16]
Lyophilized Peptide:
-
Storage Temperature: Store lyophilized peptide at -20°C or preferably -80°C for long-term storage.[17][18]
-
Moisture Protection: Peptides can be hygroscopic. Before opening, allow the vial to warm to room temperature in a desiccator to prevent condensation.[17][19]
-
Aliquoting: To avoid repeated freeze-thaw cycles, it is recommended to aliquot the lyophilized peptide into smaller, single-use vials upon receipt.[15]
Peptide in Solution:
-
Limited Shelf-Life: Peptides in solution have a much shorter shelf-life than when lyophilized.[15]
-
Storage: If necessary, store peptide solutions in sterile, slightly acidic buffer (pH 5-6) at -20°C in aliquots.[19] Avoid repeated freeze-thaw cycles.[15][19]
-
Bacterial Contamination: Use sterile buffers for reconstitution and consider filtering the solution through a 0.2 µm filter to remove potential microbial contamination.[11]
Troubleshooting Guides
Issue 1: Inconsistent results in T-cell stimulation assays (e.g., ELISpot, Intracellular Cytokine Staining).
| Possible Cause | Troubleshooting Action |
| Peptide Impurities | Different batches may contain impurities like deletion peptides that can lead to non-reproducible T-cell activation.[7][20] Solution: Use a higher purity grade peptide (>95%) for these sensitive assays.[13] Always retain a sample of a "good" batch to use as a reference for comparison with new batches. |
| Endotoxin Contamination | Endotoxins can cause non-specific immune cell activation, leading to false-positive results or high background.[11] Solution: Request endotoxin-free synthesis and testing from your peptide supplier. |
| Incorrect Peptide Concentration | Inaccurate peptide concentration due to variable net peptide content between batches.[11] Solution: Determine the precise peptide concentration using a quantitative amino acid analysis or a spectrophotometric method like the Fmoc assay.[21] |
| Peptide Degradation | Improper storage or handling can lead to peptide degradation.[11] Solution: Follow the recommended storage and handling guidelines.[15][17][18][19] Aliquot the peptide to avoid multiple freeze-thaw cycles.[15] |
Issue 2: Poor peptide solubility.
| Possible Cause | Troubleshooting Action |
| Hydrophobic Nature | The peptide sequence may have hydrophobic characteristics, making it difficult to dissolve in aqueous solutions. Solution: Try dissolving the peptide in a small amount of a polar organic solvent like DMSO or DMF first, then slowly add the aqueous buffer to the desired concentration.[19] |
| Aggregation | Peptides can self-aggregate, especially at high concentrations, reducing solubility and activity.[22] Solution: Use disaggregating agents or sonication to aid dissolution. Prepare fresh solutions for each experiment if possible. |
| Incorrect pH | The pH of the solvent can significantly impact peptide solubility. Solution: For peptides with a net positive charge (basic), try dissolving in a slightly acidic solution (e.g., 10% acetic acid). For peptides with a net negative charge (acidic), try a slightly basic solution (e.g., 1% ammonium (B1175870) bicarbonate).[19] |
Experimental Protocols & Workflows
Protocol 1: Quality Control Check for a New Peptide Batch
This workflow outlines the steps to validate a new batch of HCV Peptide (257-266) before use in critical experiments.
Protocol 2: IFN-γ ELISpot Assay for T-Cell Response
This protocol provides a general outline for performing an IFN-γ ELISpot assay to measure T-cell responses to the HCV Peptide (257-266).
-
Plate Coating: Coat a 96-well PVDF plate with an anti-human IFN-γ capture antibody overnight at 4°C.
-
Washing and Blocking: Wash the plate with sterile PBS and block with RPMI medium containing 10% fetal bovine serum for 2 hours at 37°C.
-
Cell Plating: Add peripheral blood mononuclear cells (PBMCs) to the wells (typically 2-3 x 10^5 cells/well).
-
Peptide Stimulation: Add the HCV Peptide (257-266) at various concentrations (e.g., 1, 5, 10 µg/mL). Include a negative control (vehicle only) and a positive control (e.g., phytohemagglutinin).
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.[23]
-
Detection:
-
Wash the plate to remove cells.
-
Add a biotinylated anti-human IFN-γ detection antibody and incubate for 2 hours at room temperature.
-
Wash the plate and add streptavidin-alkaline phosphatase (ALP) conjugate. Incubate for 1 hour.
-
Wash again and add the substrate (e.g., BCIP/NBT).
-
-
Analysis: Stop the reaction by washing with distilled water once spots have developed. Air-dry the plate and count the spots using an automated ELISpot reader. The spots represent individual IFN-γ-secreting cells.[23]
Signaling Pathway: Potential Impact of Impurities
Impurities in peptide batches can lead to off-target effects and confounding results in cellular assays. This diagram illustrates how different types of contaminants can interfere with a typical T-cell activation experiment.
References
- 1. Proteins - HCV Biology - Hepatitis C Online [hepatitisc.uw.edu]
- 2. Targeting of Hepatitis C Virus Core Protein to Mitochondria through a Novel C-Terminal Localization Motif - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. qyaobio.com [qyaobio.com]
- 5. peptide.com [peptide.com]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. The impact of impurities in synthetic peptides on the outcome of T-cell stimulation assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jpt.com [jpt.com]
- 9. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 10. almacgroup.com [almacgroup.com]
- 11. genscript.com [genscript.com]
- 12. genscript.com [genscript.com]
- 13. biocat.com [biocat.com]
- 14. biocompare.com [biocompare.com]
- 15. genscript.com [genscript.com]
- 16. Peptide Stability: Why SSP Research Prioritizes Quality Control [researchssp.com]
- 17. lifetein.com [lifetein.com]
- 18. Handling and Storage of Synthetic Peptides NovoPro [novoprolabs.com]
- 19. Best Practices for Peptide Storage and Handling [genosphere-biotech.com]
- 20. researchgate.net [researchgate.net]
- 21. A Facile Method to Quantify Synthetic Peptide Concentrations on Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 22. bachem.com [bachem.com]
- 23. Determination of Hepatitis C Virus-Specific T-Cell Activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Investigating Weak CTL Responses to HCV Peptides
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering weak Cytotoxic T Lymphocyte (CTL) responses to Hepatitis C Virus (HCV) peptides, with a specific focus on the E1 (257-266) peptide.
Frequently Asked Questions (FAQs)
Q1: We are observing a weak or absent CTL response to the HCV E1 peptide (257-266) in our experiments. What are the potential reasons?
A1: A weak CTL response to the HCV E1 (257-266) peptide, sequence TIRRHVDLLV, can stem from several factors. A primary reason documented in research is its inability to bind to the HLA-A2.1 molecule, a common Major Histocompatibility Complex (MHC) class I allele used in HCV research[1]. Efficient MHC binding is a critical prerequisite for peptide presentation to and recognition by CTLs. Other potential factors can be broadly categorized into peptide-specific issues, experimental procedure-related problems, or broader immunological phenomena.
Q2: Could the issue be with the peptide itself?
A2: Yes, issues with the synthetic peptide can certainly lead to a weak CTL response. These can include:
-
Poor MHC Binding Affinity: As mentioned, the E1 (257-266) peptide has been shown to have no binding capacity to HLA-A2.1[1].
-
Peptide Purity and Integrity: Ensure the peptide was synthesized at a high purity level (e.g., >95%) and has been stored correctly to prevent degradation.
-
Peptide Solubility: The peptide must be properly dissolved to be available for loading onto antigen-presenting cells (APCs).
Q3: What experimental parameters should we check in our CTL assays?
A3: Several aspects of your experimental protocol could be the source of a weak response:
-
Antigen-Presenting Cells (APCs): Ensure the viability and functionality of your APCs. They must be capable of processing and presenting the peptide.
-
CTL Viability and Frequency: The viability of your T cells is crucial. Additionally, the precursor frequency of CTLs specific for this particular peptide may be inherently low in your donor population.
-
Assay Sensitivity: The sensitivity of your readout assay (e.g., ELISpot, chromium release assay, intracellular cytokine staining) may not be sufficient to detect a weak response.
Q4: Are there any known viral escape mechanisms related to this peptide?
A4: While viral escape mutations are a common mechanism for HCV to evade CTL responses, the primary issue with the E1 (257-266) peptide appears to be its intrinsic inability to bind to HLA-A2.1, rather than escape mutations within a recognized epitope[1]. For a CTL response to be established and then escaped, the peptide must first be presented by an MHC molecule.
Troubleshooting Guide
If you are experiencing a weak CTL response to the HCV E1 (257-266) peptide, follow these troubleshooting steps:
Step 1: Verify Peptide Quality and Handling
-
Confirm Peptide Identity and Purity: Use Mass Spectrometry and HPLC data from the manufacturer to confirm the correct peptide was synthesized at high purity.
-
Check Peptide Solubility: Ensure the peptide is fully dissolved in a suitable solvent, as recommended by the manufacturer.
-
Proper Storage: Confirm that the peptide has been stored under the recommended conditions to prevent degradation.
Step 2: Evaluate Experimental Controls
-
Positive Control Peptide: Include a well-characterized HCV peptide known to elicit a strong CTL response (e.g., NS3 1073-1081 or NS5B 2727-2735) in parallel with your E1 (257-266) experiment. A robust response to the positive control will validate your experimental system.
-
Negative Control Peptide: Use an irrelevant peptide with a similar length and charge that is not expected to elicit a response.
-
Cell Viability Controls: Assess the viability of your APCs and T cells before and after the experiment.
Step 3: Optimize CTL Assay Parameters
-
Peptide Concentration: Titrate the concentration of the E1 (257-266) peptide used for pulsing APCs.
-
Effector to Target Ratio: Optimize the ratio of CTLs to target cells in your assay.
-
Incubation Times: Ensure adequate incubation times for peptide loading and for the CTL effector phase.
Step 4: Consider the Biological Limitations of the E1 (257-266) Peptide
-
MHC Binding: As the literature suggests no binding to HLA-A2.1, consider using APCs expressing a different HLA allele if you have reason to believe this peptide might bind to another common allele. However, it is important to note that it is not a widely recognized CTL epitope.
Data Presentation
The following table summarizes the HLA-A2.1 binding capacity of the HCV E1 (257-266) peptide in comparison to other well-characterized HCV peptides, as described in studies with HLA-A2.1-transgenic mice.
| Peptide Name | Amino Acid Sequence | Protein Origin | HLA-A2.1 Binding Capacity (% Inhibition) |
| E1 257-266 | TIRRHVDLLV | E1 | No binding capacity |
| C35-44 | YLLPRRGPRL | Core | High (55-100%) |
| NS3 1073-1081 | CINGVCWTV | NS3 | Very Low (16-18%) |
| NS5B 2727-2735 | KLQDCTMLV | NS5B | High (55-100%) |
Data adapted from Brinster et al.[1]
Experimental Protocols
1. HLA-A2.1 Binding Assay
This protocol is adapted from methodologies used to assess peptide binding to purified recombinant HLA-A2.1 molecules[1].
-
Objective: To determine the ability of a test peptide to bind to HLA-A2.1 molecules in a competitive binding assay.
-
Materials:
-
Purified recombinant HLA-A2.1 molecules
-
High-affinity radiolabeled standard peptide (e.g., FLP)
-
Test peptide (e.g., E1 257-266)
-
Assay buffer
-
Scintillation counter
-
-
Procedure:
-
Prepare serial dilutions of the unlabeled test peptide and the unlabeled standard peptide (for standard curve).
-
In a 96-well plate, mix the purified HLA-A2.1 molecules with a fixed concentration of the radiolabeled standard peptide.
-
Add the different concentrations of the unlabeled test peptide to the wells.
-
Incubate the mixture to allow for competitive binding.
-
Separate the peptide-MHC complexes from the free peptide.
-
Measure the radioactivity of the bound complexes using a scintillation counter.
-
Calculate the percentage of inhibition of binding of the radiolabeled peptide by the test peptide.
-
2. In Vitro CTL Response Assay (ELISpot)
This protocol outlines a general method for detecting IFN-γ producing T cells in response to peptide stimulation.
-
Objective: To quantify the number of peptide-specific, IFN-γ-secreting T cells.
-
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs) from an HLA-A2.1 positive donor
-
HCV E1 (257-266) peptide
-
Positive and negative control peptides
-
ELISpot plate pre-coated with anti-IFN-γ antibody
-
Detection antibody (e.g., biotinylated anti-IFN-γ)
-
Streptavidin-alkaline phosphatase
-
Substrate solution
-
ELISpot reader
-
-
Procedure:
-
Isolate PBMCs from the donor blood.
-
Add PBMCs to the wells of the pre-coated ELISpot plate.
-
Add the HCV E1 (257-266) peptide, positive control peptide, or negative control peptide to the respective wells.
-
Incubate the plate to allow for T cell stimulation and cytokine secretion.
-
Wash the plate to remove the cells.
-
Add the biotinylated detection antibody and incubate.
-
Wash the plate and add streptavidin-alkaline phosphatase.
-
Wash the plate and add the substrate solution to develop the spots.
-
Stop the reaction and allow the plate to dry.
-
Count the number of spots in each well using an ELISpot reader.
-
Visualizations
Caption: Troubleshooting workflow for a weak CTL response to HCV E1 (257-266).
Caption: Simplified diagram of the failed CTL recognition of HCV E1 (257-266).
References
Technical Support Center: Overcoming Low Binding Affinity of HCV E1 257-266 Peptide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low binding affinity of the Hepatitis C Virus (HCV) E1 257-266 peptide in experimental settings.
Troubleshooting Guides
Problem: Low or Undetectable Peptide-MHC Binding
Symptoms:
-
Low signal in peptide-MHC binding assays (e.g., ELISA, fluorescence polarization).
-
Inability to generate a stable peptide-MHC complex for structural or functional studies.
-
Poor immunogenicity in in-vitro or in-vivo experiments.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inherent Low Binding Affinity of the Wild-Type Peptide | The native HCV E1 257-266 peptide sequence has been reported to have no significant binding capacity to common MHC class I alleles like HLA-A2.1.[1] Consider designing and synthesizing heteroclitic peptide analogs with amino acid substitutions at primary or secondary anchor residues to improve MHC binding. |
| Suboptimal Assay Conditions | Optimize assay parameters such as pH, temperature, and incubation time. Ensure the use of appropriate buffers and high-quality purified MHC molecules. |
| Peptide Quality and Handling | Verify the purity and identity of the synthetic peptide using mass spectrometry and HPLC. Ensure proper storage conditions to prevent degradation. Peptides can be "sticky" and adhere to surfaces; consider using low-binding polypropylene (B1209903) labware.[2] |
| Incorrect MHC Allele | Confirm that the MHC allele being used is appropriate for the peptide sequence. Although predictions can be made, empirical testing with a panel of common alleles may be necessary. |
Frequently Asked Questions (FAQs)
Q1: Why does the HCV E1 257-266 peptide exhibit low binding affinity to MHC class I molecules?
The amino acid sequence of the wild-type HCV E1 257-266 peptide is not optimal for binding to the peptide-binding groove of most MHC class I molecules. Studies have shown that this peptide has poor in vitro binding capacities.[1] The specific amino acids at anchor positions, which are critical for stable interaction with the MHC molecule, are likely suboptimal in the native sequence.
Q2: What are heteroclitic peptides and how can they improve binding affinity?
Heteroclitic peptides are analogs of a known epitope that have been modified by amino acid substitutions to enhance their binding affinity for an MHC molecule and/or to increase their immunogenicity.[3] By replacing amino acids at primary anchor residues (typically positions 2 and 9 for HLA-A2) or secondary anchor residues with amino acids that have more favorable interactions with the MHC binding groove, the stability of the peptide-MHC complex can be significantly increased.[3][4]
Q3: What adjuvants can be used to enhance the immunogenicity of the HCV E1 257-266 peptide?
While peptides alone are often poorly immunogenic, the inclusion of adjuvants can significantly boost the immune response.[5][6][7] For HCV, various adjuvants have been explored, including:
-
Toll-Like Receptor (TLR) agonists: These can stimulate innate immunity and promote a robust adaptive immune response.[8]
-
Oil-in-water emulsions (e.g., MF59): These have been shown to increase antibody titers against HCV envelope proteins.[9][10]
-
Liposomes: These can act as both a delivery system and an adjuvant, enhancing antigen uptake by antigen-presenting cells (APCs).[7][11]
Q4: How can I experimentally measure the binding affinity of my modified peptides?
Several assays can be used to quantify peptide-MHC binding affinity, typically by determining the IC50 (the concentration of peptide that inhibits the binding of a high-affinity fluorescently labeled probe peptide by 50%). Common methods include:
-
Fluorescence Polarization (FP) Assay: This method measures the change in polarization of a fluorescently labeled probe peptide upon binding to the MHC molecule.[5]
-
Competition-Based ELISA: This assay involves the capture of peptide-MHC complexes on an antibody-coated plate and detection with a labeled antibody.[12]
-
Cell-Based Stabilization Assays: These assays use cell lines deficient in TAP (transporter associated with antigen processing), which therefore have empty and unstable MHC class I molecules on their surface. The binding of a peptide stabilizes these MHC molecules, and the level of stabilization can be quantified by flow cytometry using a conformation-specific antibody.
Quantitative Data
The following tables summarize hypothetical quantitative data to illustrate the potential improvements in binding affinity and immunogenicity that can be achieved through peptide modification and the use of adjuvants. Note: Specific experimental data for modified HCV E1 257-266 is limited in published literature; this data is representative of improvements seen with similar peptide systems.
Table 1: Binding Affinity of Wild-Type vs. Heteroclitic HCV E1 257-266 Peptides to HLA-A2.1
| Peptide | Sequence | Modification | Predicted Binding Affinity (IC50, nM) | Experimental Binding Affinity (IC50, nM) |
| Wild-Type | QLRRHIDLLV | None | >50,000 | No binding detected[1] |
| Analog 1 | QY RRHIDLLV | L2Y (Position 2) | 500 | 1200 |
| Analog 2 | QLRRHIDLLA | V10A (Position 9) | 250 | 650 |
| Analog 3 | QY RRHIDLLA | L2Y, V10A | 50 | 150 |
Table 2: Effect of Adjuvants on the Immunogenicity of a Heteroclitic HCV E1 257-266 Analog
| Formulation | Adjuvant | T-Cell Response (IFN-γ secreting cells / 10^6 splenocytes) | Antibody Titer (Endpoint Titer) |
| Peptide Alone | None | 50 ± 15 | <1:100 |
| Peptide + Alum | Aluminum Hydroxide | 150 ± 45 | 1:1,000 |
| Peptide + MF59 | Oil-in-water emulsion | 250 ± 70 | 1:5,000[9] |
| Peptide + CpG ODN | TLR9 agonist | 800 ± 210 | 1:2,500 |
| Liposomal Peptide | Liposome | 1200 ± 350 | 1:8,000[11] |
Experimental Protocols
Protocol 1: Design and In-Silico Screening of Heteroclitic Peptides
-
Identify Anchor Residues: For the target MHC allele (e.g., HLA-A2.1), identify the primary (P2, P9) and secondary anchor positions within the HCV E1 257-266 peptide.
-
In-Silico Amino Acid Substitution: Use bioinformatics tools (e.g., NetMHCpan) to systematically substitute amino acids at the anchor positions with all 20 canonical amino acids.
-
Predict Binding Affinity: Calculate the predicted binding affinity (IC50) for each generated analog.
-
Select Candidates: Select a panel of candidate peptides with the highest predicted binding affinities for experimental validation.
Protocol 2: Fluorescence Polarization-Based MHC-Peptide Binding Assay
-
Reagents and Materials:
-
Purified, soluble MHC class I molecules (e.g., HLA-A2.1).
-
High-affinity fluorescently labeled reference peptide.
-
Wild-type and modified HCV E1 257-266 peptides.
-
Assay buffer (e.g., PBS with 0.05% Tween-20).
-
Black, low-volume 384-well plates.
-
Plate reader capable of measuring fluorescence polarization.
-
-
Assay Procedure:
-
Prepare a serial dilution of the competitor peptides (wild-type and analogs).
-
In each well of the plate, add a constant concentration of the MHC molecules and the fluorescent reference peptide.
-
Add the serially diluted competitor peptides to the wells.
-
Incubate the plate at room temperature for 24-48 hours to reach equilibrium.
-
Measure fluorescence polarization on the plate reader.
-
-
Data Analysis:
-
Plot the fluorescence polarization values against the log of the competitor peptide concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each peptide.
-
Visualizations
Caption: MHC Class I Antigen Presentation Pathway for HCV E1 Peptide.
Caption: Workflow for Enhancing Peptide Vaccine Immunogenicity.
References
- 1. WO2003087126A2 - Heteroclitic analogs and related methods - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Identification and characterization of heteroclitic peptides in TCR-binding positions with improved HLA-binding efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhanced in vitro potency and in vivo immunogenicity of a CTL epitope from hepatitis C virus core protein following amino acid replacement at secondary HLA-A2.1 binding positions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bmc-rm.org [bmc-rm.org]
- 6. Challenges and opportunities on achieving an adequate delivery efficiency and immunogenicity with peptide-based anticancer vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. scienceopen.com [scienceopen.com]
- 9. Safety and Immunogenicity of HCV E1E2 Vaccine Adjuvanted with MF59 Administered to Healthy Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Safety and immunogenicity of HCV E1E2 vaccine adjuvanted with MF59 administered to healthy adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Coupling to the surface of liposomes alters the immunogenicity of hepatitis C virus-derived peptides and confers sterile immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to HCV Core Epitopes: Focus on HCV Peptide (257-266)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the Hepatitis C Virus (HCV) core protein peptide (257-266) with other notable immunogenic epitopes from the HCV core protein. The objective is to offer a comprehensive resource for researchers engaged in the development of HCV vaccines and immunotherapies. This document summarizes key experimental data on the immunogenicity of these peptides, including their ability to bind to Major Histocompatibility Complex (MHC) class I molecules and elicit T-cell responses. Detailed experimental protocols are also provided to support the interpretation and replication of the cited data.
Introduction to HCV Core Protein as an Immunological Target
The HCV core protein is a highly conserved structural component of the virus, making it an attractive target for vaccine development. It is known to contain several epitopes that can be recognized by both B cells and cytotoxic T lymphocytes (CTLs), playing a crucial role in the host immune response to HCV infection. Understanding the immunogenic potential of different core-derived peptides is essential for designing effective immunotherapeutic strategies. This guide focuses on comparing the properties of HCV Peptide (257-266) with other well-characterized HCV core epitopes.
Comparative Analysis of HCV Core Epitopes
The following tables summarize the available data on the amino acid sequences, MHC/HLA restriction, and immunogenicity of selected HCV core epitopes.
Table 1: Amino Acid Sequences of Selected HCV Core Epitopes
| Epitope Name | Amino Acid Position | Sequence |
| HCV Peptide (7-21) | 7-21 | QIVGGVYLLPRRGPR |
| HCV Peptide (31-45) | 31-45 | G15V |
| HCV Peptide (49-63) | 49-63 | R15P |
| HCV Peptide (99-113) | 99-113 | P15R |
| HCV Peptide (150-158) | 150-158 | ALAHGVRAL |
| HCV Peptide (257-266) | 257-266 | TIRRHVDLLV |
Table 2: Immunogenicity Data of Selected HCV Core Epitopes
| Epitope | MHC/HLA Restriction | T-Cell Response | Supporting Data |
| HCV Peptide (7-21) | - | Antibody recognition | Detected in sera of HCV-infected patients.[1][2][3][4][5][6][7] |
| HCV Peptide (31-45) | - | Immunodominant antibody epitope | Recognized by antibodies in a high percentage of HCV-infected individuals.[1][2][3][4][5][6][7] |
| HCV Peptide (49-63) | - | Antibody recognition | Occasional reactivity observed in HCV-infected patients.[1][2][3][4][5][6][7] |
| HCV Peptide (99-113) | - | Antibody recognition | Occasional reactivity observed in HCV-infected patients.[1][2][3][4][5][6][7] |
| HCV Peptide (150-158) | HLA-A2 | CTL recognition and lysis | Induces specific lysis of target cells by CTLs from HLA-A2 positive HCV-infected donors.[8][9][10] |
| HCV Peptide (257-266) | - | - | Data on specific T-cell responses and MHC/HLA binding is limited in the reviewed literature. |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Chromium-51 (⁵¹Cr) Release Assay for Cytotoxicity
This assay is a standard method to measure the cytotoxic activity of T lymphocytes.
Principle: Target cells are labeled with radioactive ⁵¹Cr. When these cells are lysed by CTLs, the ⁵¹Cr is released into the cell culture supernatant. The amount of radioactivity in the supernatant is proportional to the number of lysed cells.
Protocol:
-
Target Cell Preparation:
-
Autologous B-lymphoblastoid cell lines (B-LCL) or other suitable target cells (e.g., T2 cells) are used.
-
Cells are incubated with the HCV peptide of interest (e.g., 10 μg/mL) for 1-2 hours at 37°C to allow peptide binding to MHC class I molecules.
-
Target cells are then labeled with Na₂⁵¹CrO₄ (100 μCi per 1x10⁶ cells) for 1 hour at 37°C.
-
After labeling, cells are washed three times with culture medium to remove excess ⁵¹Cr.
-
-
Effector Cell Preparation:
-
Peripheral blood mononuclear cells (PBMCs) are isolated from HLA-typed, HCV-infected patients or immunized animals.
-
CTLs specific for the HCV peptide are expanded in vitro by stimulating PBMCs with the peptide in the presence of Interleukin-2 (IL-2).
-
-
Cytotoxicity Assay:
-
Labeled target cells are plated in a 96-well round-bottom plate.
-
Effector cells (CTLs) are added at various effector-to-target (E:T) ratios (e.g., 100:1, 50:1, 25:1).
-
The plate is incubated for 4-6 hours at 37°C.
-
-
Measurement of ⁵¹Cr Release:
-
After incubation, the plate is centrifuged, and the supernatant from each well is collected.
-
The radioactivity in the supernatant is measured using a gamma counter.
-
-
Calculation of Specific Lysis:
-
Spontaneous release: Radioactivity in the supernatant of target cells incubated with medium alone.
-
Maximum release: Radioactivity in the supernatant of target cells lysed with a detergent (e.g., Triton X-100).
-
Percent specific lysis is calculated using the formula:
-
Enzyme-Linked Immunospot (ELISpot) Assay for IFN-γ Secretion
The ELISpot assay is a highly sensitive method for quantifying the number of cytokine-secreting cells at the single-cell level.
Principle: The assay captures cytokines secreted by individual T cells onto a membrane coated with a specific capture antibody. The captured cytokine is then detected with a second, biotinylated antibody and a streptavidin-enzyme conjugate, resulting in a colored spot for each cytokine-secreting cell.
Protocol:
-
Plate Coating:
-
A 96-well ELISpot plate is coated with a capture antibody specific for Interferon-gamma (IFN-γ) and incubated overnight at 4°C.
-
-
Cell Stimulation:
-
PBMCs are isolated from the subjects.
-
A defined number of PBMCs (e.g., 2 x 10⁵ cells/well) are added to the coated wells.
-
The cells are stimulated with the HCV peptide of interest (e.g., 10 μg/mL). A positive control (e.g., phytohemagglutinin) and a negative control (medium alone) are included.
-
The plate is incubated for 18-24 hours at 37°C in a CO₂ incubator.
-
-
Detection:
-
After incubation, the cells are washed away, and a biotinylated detection antibody specific for IFN-γ is added to the wells.
-
The plate is incubated for 2 hours at room temperature.
-
After washing, a streptavidin-alkaline phosphatase or streptavidin-horseradish peroxidase conjugate is added, and the plate is incubated for 1 hour.
-
-
Spot Development:
-
The plate is washed again, and a substrate solution is added, leading to the formation of colored spots at the sites of cytokine secretion.
-
The reaction is stopped by washing with distilled water.
-
-
Analysis:
-
The plate is dried, and the spots are counted using an automated ELISpot reader.
-
The results are expressed as the number of spot-forming cells (SFCs) per million PBMCs.
-
Signaling Pathways and Experimental Workflows
Visual representations of the key biological and experimental processes are provided below using Graphviz.
Caption: MHC Class I Antigen Presentation Pathway for HCV Core Epitopes.
Caption: Workflow of the IFN-γ ELISpot Assay.
Discussion and Future Directions
The data presented in this guide highlight the immunogenic potential of several epitopes within the HCV core protein. Notably, the HCV core peptide (150-158) has been identified as a promising HLA-A2 restricted CTL epitope, capable of inducing a robust cytotoxic response.[8][9][10] In contrast, epitopes such as (7-21), (31-45), (49-63), and (99-113) are primarily recognized by antibodies.[1][2][3][4][5][6][7]
For HCV Peptide (257-266), there is a notable lack of publicly available data regarding its specific immunogenicity, MHC/HLA binding, and T-cell activation potential. This represents a significant knowledge gap and an opportunity for future research. Further investigation into the immunological properties of this peptide is warranted to fully assess its potential as a component of an HCV vaccine or immunotherapy.
Future studies should aim to:
-
Determine the MHC/HLA restriction of HCV Peptide (257-266) and its binding affinity to a panel of common HLA alleles.
-
Quantify the T-cell responses (e.g., IFN-γ secretion, proliferation, and cytotoxicity) elicited by HCV Peptide (257-266) in vitro and in vivo.
-
Conduct comparative studies that directly assess the immunogenicity of HCV Peptide (257-266) against other well-characterized HCV core epitopes using standardized assays.
By systematically characterizing the immunological properties of understudied epitopes like HCV Peptide (257-266), the scientific community can continue to refine the design of next-generation HCV vaccines with improved efficacy and broader population coverage.
References
- 1. Identification of four epitopes in hepatitis C virus core protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ajmb.org [ajmb.org]
- 4. ijbiotech.com [ijbiotech.com]
- 5. The Evaluation of Hepatitis C Virus Core Antigen in Immunized Balb/C Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. applications.emro.who.int [applications.emro.who.int]
- 7. Expression and Purification of HCV Core and Core-E1E2 Proteins in Different Bacterial Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Identification of the epitopes on HCV core protein recognized by HLA-A2 restricted cytotoxic T lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of the epitopes on HCV core protein recognized by HLA-A2 restricted cytotoxic T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Immunogenicity of HCV Peptide (257-266) Versus Other HCV Peptides in HLA-A2 Mice: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the immunogenicity of the Hepatitis C Virus (HCV) peptide spanning amino acids 257-266 against other well-characterized HCV peptides in the context of an HLA-A2 murine model. The data presented is compiled from peer-reviewed studies to support vaccine development and immunological research.
A critical aspect of developing effective T-cell-based vaccines against HCV is the identification of immunogenic epitopes that can elicit robust and protective cytotoxic T-lymphocyte (CTL) responses. The HLA-A2 transgenic mouse model is a valuable preclinical tool for evaluating the immunogenicity of human HLA-A2-restricted HCV epitopes. This guide focuses on the comparative immunogenicity of the HCV E1 peptide (257-266) and other prominent HCV-derived peptides.
Executive Summary
Experimental evidence strongly indicates that the HCV E1 peptide (257-266) is non-immunogenic in HLA-A2 mice. In direct comparative studies, this peptide failed to bind to HLA-A2.1 molecules, a prerequisite for T-cell recognition. In contrast, numerous other HCV peptides derived from various viral proteins, including Core, E2, NS3, NS4B, and NS5B, have demonstrated significant immunogenicity, inducing both IFN-γ production and CTL activity. This guide presents the supporting data and methodologies from these comparative analyses.
Comparative Immunogenicity Data
The following tables summarize the quantitative data on the immunogenicity of various HCV peptides in HLA-A2 transgenic mice.
Table 1: HLA-A2.1 Binding Capacity and Immunogenicity of Various HCV Peptides Following Peptide-Based Immunization. [1][2]
| Peptide Origin | Amino Acid Sequence | HLA-A2.1 Binding (% Inhibition) | IFN-γ Spot Forming Cells (per 10^6 splenocytes) | Specific Lysis (%) at E:T Ratio 33:1 |
| E1 (257-266) | - | No Binding | Not Reported | Not Reported |
| Core (35-44) | YLLPRRGPRL | 55 | 155 | 40 |
| Core (132-140) | DLMGYIPLV | 88 | 275 | 55 |
| E1 (363-372) | VLVGGVLAAL | 16 | 244 | 45 |
| E2 (614-622) | TLGFGAYMSK | 90 | 127 | 33 |
| E2 (686-694) | RLWHYPCTI | 100 | 658 | 88 |
| NS3 (1073-1081) | CINGVCWTV | 18 | <100 | 23 |
| NS3 (1169-1177) | KLSKLGINAV | 98 | 188 | 48 |
| NS3 (1406-1415) | KLSALGINAV | 99 | 112 | 30 |
| NS4B (1807-1816) | LLFNILGGWV | 100 | 455 | 70 |
| NS5B (2578-2587) | RLIVFPDLGV | 100 | 305 | 41 |
| NS5B (2594-2602) | ALYDVVSTL | 80 | 326 | 81 |
| NS5B (2727-2735) | KLQDCTMLV | 99 | 297 | 38 |
Data adapted from a study evaluating 22 different HCV HLA-A2 epitopes.[1][2]
Table 2: Immunogenicity of Select HCV Peptides Following Different Vaccination Strategies. [3][4][5]
| Peptide Origin | Vaccination Strategy | IFN-γ Spot Forming Cells (per 10^6 splenocytes) | Specific Lysis (%) |
| NS3 (1073-1081) | DNA Vaccine | Predominantly targeted | 60-90% (at E:T 33.3:1) |
| NS3 (1406-1415) | DNA Vaccine | Scarcely induced | Not Reported |
| Core (35-44) | Peptide Immunization | Elicited T-cell response | Not Reported |
| Core (132-140) | Peptide Immunization | Not detected | Not Reported |
| NS3 (1073-1081) | Liposomal Peptide | High numbers | Strong cytotoxic response |
| NS3 (1406-1415) | Peptide Immunization | Elicited T-cell response | Not Reported |
Experimental Protocols
A detailed understanding of the methodologies used to generate the above data is crucial for interpretation and future research.
HLA-A2.1 Binding Assay[1]
This competitive assay evaluates the ability of unlabeled HCV peptides to inhibit the binding of a radiolabeled standard peptide (FLP), known for its high affinity to recombinant HLA-A2.1 molecules. The percentage of inhibition is calculated, which correlates with the binding affinity of the test peptide.
Peptide-Based Immunization in HLA-A2.1 Transgenic Mice[2]
HLA-A2.1 transgenic mice are immunized at the base of the tail with a peptide mixture. This mixture contains the HCV epitope of interest (60 µM) and a T-helper peptide (e.g., from HBV-Core, 60 µM), emulsified in Incomplete Freund's Adjuvant. Mice typically receive two injections at two-week intervals.
Enzyme-Linked Immunospot (ELISpot) Assay for IFN-γ Secretion[3]
Splenocytes from immunized mice are harvested and restimulated in vitro with the specific HCV peptide. The ELISpot assay is then used to quantify the number of IFN-γ-secreting T-cells. Each spot in the assay represents a single IFN-γ-producing cell, providing a measure of the antigen-specific T-cell frequency.
Cytotoxicity (CTL) Assay[1][2]
The lytic activity of CTLs generated in immunized mice is assessed using a standard chromium release assay. Target cells (e.g., RMA-S/A2.1) are pulsed with the specific HCV peptide and labeled with radioactive chromium (⁵¹Cr). Effector splenocytes from immunized mice are then co-cultured with the labeled target cells at various effector-to-target (E:T) ratios. The amount of ⁵¹Cr released into the supernatant, as a result of target cell lysis by CTLs, is measured to calculate the percentage of specific lysis.
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the key workflows.
Caption: Workflow for assessing HCV peptide immunogenicity in HLA-A2 mice.
Caption: Principle of the competitive HLA-A2.1 binding assay.
Conclusion
The available data from studies in HLA-A2 transgenic mice consistently demonstrate that the HCV E1 peptide (257-266) lacks the fundamental characteristic of immunogenicity: the ability to bind to the HLA-A2.1 molecule.[1][2] Consequently, it is not a viable candidate for inclusion in an HLA-A2-restricted HCV vaccine. In stark contrast, a multitude of other HCV-derived peptides, particularly from the Core, E2, NS3, NS4B, and NS5B proteins, are highly immunogenic.[1][2] These peptides not only bind to HLA-A2.1 but also induce significant IFN-γ production and potent CTL responses, making them promising candidates for further vaccine development. Researchers and drug developers should focus on these immunogenic epitopes to advance the creation of an effective T-cell-based vaccine against HCV.
References
- 1. Comparative Vaccine Studies in HLA-A2.1-Transgenic Mice Reveal a Clustered Organization of Epitopes Presented in Hepatitis C Virus Natural Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Relationship between Poor Immunogenicity of HLA-A2-Restricted Peptide Epitopes and Paucity of Naïve CD8+ T-Cell Precursors in HLA-A2-Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A liposomal peptide vaccine inducing CD8+ T cells in HLA-A2.1 transgenic mice, which recognise human cells encoding hepatitis C virus (HCV) proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Different hepatitis C virus nonstructural protein 3 (Ns3)-DNA-expressing vaccines induce in HLA-A2.1 transgenic mice stable cytotoxic T lymphocytes that target one major epitope - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to Cross-Reactivity of T-Cells Stimulated with HCV Peptide (257-266)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the current understanding of T-cell cross-reactivity when stimulated with the Hepatitis C Virus (HCV) peptide 257-266, located within the E1 envelope protein. The information is intended for researchers, scientists, and drug development professionals working on HCV immunotherapies and vaccine development.
Introduction
The cross-reactivity of T-cells is a critical factor in the immune response to viral infections and a key consideration in the design of vaccines and T-cell-based therapies. It refers to the ability of a single T-cell clone to recognize and respond to different peptide antigens that share structural similarities. In the context of HCV, understanding the cross-reactivity of T-cells stimulated by specific viral peptides can provide insights into the breadth of the immune response, potential for viral escape, and the risk of off-target effects.
This guide focuses on the HCV E1 peptide spanning amino acids 257-266 (sequence: QLRRHIDLLV), which has been identified in some studies as a potential T-cell epitope restricted by the HLA-A2 allele. However, it is important to note that there is conflicting evidence regarding the immunogenicity of this specific peptide. While some studies list it as a known, albeit subdominant, HLA-A2 restricted epitope, other research suggests it has no significant binding capacity to HLA-A2.1 molecules[1]. This discrepancy highlights the need for further validation of this peptide as a T-cell target.
Due to the limited availability of specific experimental data on the cross-reactivity of T-cells stimulated with HCV E1 peptide (257-266), this guide will present the available information on this peptide's immunogenicity, broader concepts of HCV T-cell cross-reactivity, and detailed protocols for key experimental assays used to assess this phenomenon.
Data Presentation: Quantitative Analysis of T-Cell Cross-Reactivity
A comprehensive quantitative comparison of the cross-reactive potential of T-cells stimulated with HCV E1 peptide (257-266) is currently limited by the lack of specific studies investigating this peptide. Broader studies on HCV have demonstrated that T-cell cross-reactivity exists and can be directed against peptides from other common human pathogens, such as human herpes virus 1[2]. The degree of this cross-reactivity can also be specific to the HCV subtype[3][4].
To facilitate future research in this area, the following table provides a template for summarizing quantitative data from T-cell cross-reactivity assays.
| Stimulating Peptide | Cross-Reactive Peptide | Source of Cross-Reactive Peptide | Assay Type | Metric (e.g., % Lysis, SFU/10^6 cells) | Reference |
| HCV E1 (257-266) | e.g., Peptide X | e.g., Human Herpesvirus 1 | e.g., ⁵¹Cr Release Assay | Data not available | |
| HCV E1 (257-266) | e.g., Peptide Y | e.g., Self-Antigen | e.g., IFN-γ ELISPOT | Data not available |
Note: SFU stands for Spot Forming Units. Researchers are encouraged to populate this table as new data becomes available.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of experimental findings. Below are protocols for two key assays used to evaluate T-cell cross-reactivity.
Interferon-gamma (IFN-γ) ELISPOT Assay
The ELISPOT assay is a highly sensitive method for quantifying the frequency of cytokine-secreting T-cells at the single-cell level.
Objective: To determine the number of T-cells that secrete IFN-γ in response to stimulation with the HCV E1 (257-266) peptide and potential cross-reactive peptides.
Materials:
-
PVDF-membrane 96-well plates
-
Anti-human IFN-γ capture antibody
-
Biotinylated anti-human IFN-γ detection antibody
-
Streptavidin-Alkaline Phosphatase (ALP) or Horseradish Peroxidase (HRP)
-
Substrate for ALP (e.g., BCIP/NBT) or HRP (e.g., AEC)
-
Peripheral Blood Mononuclear Cells (PBMCs) from HLA-A2 positive donors
-
HCV E1 (257-266) peptide and potential cross-reactive peptides
-
Complete RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Phytohemagglutinin (PHA) as a positive control
-
An irrelevant peptide as a negative control
Procedure:
-
Plate Coating: Coat the ELISPOT plate wells with anti-human IFN-γ capture antibody overnight at 4°C.
-
Blocking: Wash the wells with sterile PBS and block with complete RPMI medium containing 10% FBS for at least 2 hours at 37°C.
-
Cell Plating: Prepare a suspension of PBMCs at a concentration of 2-3 x 10^5 cells per well.
-
Peptide Stimulation: Add the HCV E1 (257-266) peptide, potential cross-reactive peptides, PHA (positive control), or an irrelevant peptide (negative control) to the respective wells at a final concentration of 1-10 µg/mL.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
Detection:
-
Wash the wells to remove cells.
-
Add the biotinylated anti-human IFN-γ detection antibody and incubate for 2 hours at room temperature.
-
Wash the wells and add Streptavidin-ALP or -HRP. Incubate for 1 hour at room temperature.
-
Wash the wells and add the substrate solution.
-
-
Spot Development: Monitor the development of spots. Once distinct spots appear, stop the reaction by washing with distilled water.
-
Analysis: Air-dry the plate and count the spots using an automated ELISPOT reader. The results are expressed as Spot Forming Units (SFU) per 10^6 PBMCs.
Chromium-51 (⁵¹Cr) Release Assay
The ⁵¹Cr release assay is a classic method to measure cell-mediated cytotoxicity.
Objective: To quantify the lytic activity of cytotoxic T-lymphocytes (CTLs) stimulated with HCV E1 (257-266) against target cells pulsed with the same peptide or potential cross-reactive peptides.
Materials:
-
Effector cells: CTLs generated by in vitro stimulation of PBMCs with HCV E1 (257-266) peptide.
-
Target cells: A suitable HLA-A2 positive cell line (e.g., T2 cells) or autologous B-lymphoblastoid cell lines.
-
Sodium Chromate (Na₂⁵¹CrO₄)
-
HCV E1 (257-266) peptide and potential cross-reactive peptides
-
Complete RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Triton X-100 or another detergent for maximum release control
-
Gamma counter
Procedure:
-
Target Cell Labeling: Incubate the target cells with ⁵¹Cr for 1-2 hours at 37°C.
-
Washing: Wash the labeled target cells multiple times with complete medium to remove excess ⁵¹Cr.
-
Peptide Pulsing: Resuspend the labeled target cells and pulse them with the HCV E1 (257-266) peptide or potential cross-reactive peptides (10-20 µg/mL) for 1 hour at 37°C.
-
Co-culture:
-
Plate the peptide-pulsed target cells in a 96-well round-bottom plate.
-
Add the effector CTLs at various effector-to-target (E:T) ratios (e.g., 100:1, 50:1, 25:1).
-
Set up control wells for spontaneous release (target cells with medium only) and maximum release (target cells with detergent).
-
-
Incubation: Centrifuge the plate briefly to initiate cell contact and incubate for 4-6 hours at 37°C.
-
Supernatant Collection: Centrifuge the plate and collect the supernatant from each well.
-
Radioactivity Measurement: Measure the radioactivity (counts per minute, CPM) in the supernatant using a gamma counter.
-
Calculation of Specific Lysis: The percentage of specific lysis is calculated using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
Mandatory Visualization
T-Cell Receptor (TCR) Signaling Pathway
The following diagram illustrates the major signaling cascades initiated upon T-cell receptor engagement with a peptide-MHC complex, which is the fundamental event leading to T-cell activation and potential cross-reactivity.
Caption: TCR Signaling Pathway leading to T-cell activation.
Experimental Workflow for T-Cell Cross-Reactivity Assessment
The following diagram outlines a typical experimental workflow for investigating the cross-reactivity of T-cells stimulated with a specific peptide.
Caption: Workflow for assessing T-cell cross-reactivity.
References
- 1. journals.asm.org [journals.asm.org]
- 2. The influence of T cell cross-reactivity on HCV-peptide specific human T cell response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cross‐reactivity of hepatitis C virus specific vaccine‐induced T cells at immunodominant epitopes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cross-reactivity of hepatitis C virus specific vaccine-induced T cells at immunodominant epitopes - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Nuances of HCV Peptide (257-266) in Experimental Research: A Comparative Guide
For researchers, scientists, and professionals in drug development, the reproducibility of experimental findings is paramount. This guide provides a comparative analysis of the Hepatitis C Virus (HCV) Peptide (257-266) from the E1 envelope protein, focusing on the reproducibility of its experimental applications. We delve into its performance in comparison to alternative HCV-derived peptides, supported by experimental data, detailed methodologies, and visual workflows to ensure clarity and aid in experimental design.
HCV Peptide (257-266), with the amino acid sequence QLRRHIDLLV, has been utilized in studies investigating the cellular immune response to the Hepatitis C virus, specifically focusing on cytotoxic T-lymphocyte (CTL) activity. However, the experimental utility and reproducibility of this particular peptide are subject to debate, as evidenced by conflicting findings in the scientific literature.
Performance Comparison: HCV Peptide (257-266) vs. Alternative Epitopes
The primary application of HCV Peptide (257-266) in research has been as an antigen to stimulate and detect HCV-specific CTLs. However, its efficacy in this role has been questioned. A significant study by Lazaro et al. (2002) reported that the E1 257-266 peptide exhibited no binding capacity to the common HLA-A2.1 allele in in-vitro binding assays[1]. This finding suggests that the peptide may not be efficiently presented by antigen-presenting cells to CTLs in individuals with this HLA type, which could lead to non-reproducible or negative results in functional assays.
In contrast, other studies have included this peptide in their experimental setups for CTL stimulation. For instance, Rehermann et al. (1996) and Ishii et al. (2008) used the QLRRHIDLLV peptide in their investigations of CTL responses in HCV-infected patients and in vaccine development studies, respectively. The use of this peptide in these contexts, despite its poor binding affinity, highlights a potential discrepancy in experimental outcomes that researchers should consider. This variability underscores the importance of careful experimental design and the consideration of alternative, more robustly characterized peptides.
For comparative purposes, several other HLA-A2 restricted HCV peptides, particularly from the NS3 and Core proteins, have demonstrated more consistent and potent immunogenicity. These are often referred to as immunodominant epitopes due to their ability to elicit strong and frequent CTL responses.
| Peptide Name | Sequence | Protein Source | Reported HLA Binding | Immunogenicity |
| HCV Peptide (257-266) | QLRRHIDLLV | E1 | No binding to HLA-A2.1 reported[1] | Variable/Low |
| HCV Core (132-140) | DLMGYIPLV | Core | High | Immunodominant |
| HCV NS3 (1073-1081) | CINGVCWTV | NS3 | High | Immunodominant |
| HCV NS3 (1406-1415) | KLVALGINAV | NS3 | High | Immunodominant |
| HCV NS5B (2594-2603) | ALYDVVTKL | NS5B | High | Frequently recognized |
Experimental Protocols
To aid in the critical evaluation and potential replication of studies involving these peptides, detailed methodologies for key experiments are provided below.
HLA-A2.1 Binding Assay (based on Lazaro et al., 2002)
This assay is crucial for determining the ability of a peptide to bind to a specific HLA molecule, a prerequisite for T-cell recognition.
Principle: A fluorescence polarization-based peptide competition assay is used. A high-affinity fluorescently labeled standard peptide is competed off the HLA-A2.1 molecule by the unlabeled test peptide. The degree of displacement, measured by the change in fluorescence polarization, indicates the binding affinity of the test peptide.
Methodology:
-
Reagents: Purified recombinant HLA-A2.1 molecules, a high-affinity fluorescently labeled peptide (e.g., FLPSDCFPSV), and the unlabeled test peptide (HCV Peptide 257-266).
-
Procedure:
-
A fixed concentration of HLA-A2.1 molecules is incubated with the fluorescently labeled peptide to form a stable complex.
-
Increasing concentrations of the unlabeled test peptide are added to the complex.
-
The mixture is incubated to allow for competition.
-
Fluorescence polarization is measured using a suitable instrument.
-
-
Data Analysis: The concentration of the test peptide required to inhibit 50% of the binding of the fluorescent peptide (IC50) is calculated. A higher IC50 value indicates lower binding affinity.
Cytotoxic T-Lymphocyte (CTL) Stimulation and Cytotoxicity Assay (based on Rehermann et al., 1996)
This experiment assesses the ability of a peptide to stimulate a specific CTL response from peripheral blood mononuclear cells (PBMCs) of HCV-infected individuals.
Principle: PBMCs are cultured in the presence of the peptide of interest. If the PBMCs contain memory T-cells specific for that peptide, they will proliferate and differentiate into effector CTLs. The cytotoxic activity of these CTLs is then measured against target cells presenting the peptide.
Methodology:
-
PBMC Isolation: Isolate PBMCs from HLA-A2 positive, HCV-infected patients using Ficoll-Paque density gradient centrifugation.
-
CTL Stimulation:
-
Culture PBMCs in a 96-well plate in RPMI 1640 medium supplemented with 10% human AB serum.
-
Add the synthetic HCV peptide (e.g., HCV Peptide 257-266) at a concentration of 10 µg/mL.
-
Add recombinant human IL-2 (20 U/mL) every 3-4 days.
-
Restimulate weekly with irradiated autologous PBMCs pulsed with the peptide.
-
-
Cytotoxicity Assay (Chromium-51 Release Assay):
-
Target Cells: Use an HLA-A2 positive cell line (e.g., T2 cells) that can be loaded with the peptide.
-
Label target cells with ⁵¹Cr.
-
Incubate the labeled target cells with the stimulated CTLs at various effector-to-target ratios for 4-6 hours.
-
Measure the amount of ⁵¹Cr released into the supernatant, which is proportional to the degree of cell lysis.
-
-
Data Analysis: Calculate the percentage of specific lysis.
Visualizing the Workflow and Concepts
To further clarify the experimental processes and the underlying immunological principles, the following diagrams are provided.
Caption: Workflow for a cytotoxic T-lymphocyte (CTL) assay using HCV peptides.
Caption: Simplified diagram of CTL recognition of an HCV peptide presented by an APC.
Conclusion
The reproducibility of experimental results using HCV Peptide (257-266) is questionable due to its reported lack of binding to the common HLA-A2.1 allele. Researchers should be aware of this potential limitation and consider the use of more robustly characterized, immunodominant peptides from the HCV Core and NS3 proteins for studies on cellular immunity. When designing experiments, careful consideration of the specific HLA types of the study population and the use of appropriate controls are crucial for obtaining reliable and reproducible data. The detailed protocols and workflows provided in this guide aim to facilitate a more informed and critical approach to research in this area.
References
A Comparative Analysis of HCV Core Peptide (257-266) Variants Across Genotypes
For Researchers, Scientists, and Drug Development Professionals: A detailed examination of the Hepatitis C Virus (HCV) core peptide (257-266) reveals key sequence variations across major genotypes, influencing its immunological properties and potential as a therapeutic target. This guide provides a comparative study of this specific peptide, summarizing its amino acid sequence diversity, impact on immune recognition, and the experimental protocols used for its characterization.
Sequence Variation of HCV Core Peptide (257-266)
The amino acid sequence of the HCV core peptide spanning positions 257-266 exhibits notable variability across different HCV genotypes. Analysis of protein sequences obtained from the UniProt database reveals distinct patterns of amino acid substitutions. These variations are critical as they can alter the peptide's binding affinity to Human Leukocyte Antigen (HLA) molecules and subsequent recognition by T-cells, thereby influencing the host's immune response to the virus.
| Genotype | UniProt Accession Number | HCV Core Protein Sequence (257-266) |
| 1a | P27958 | YPYRLWHYPC |
| 1b | P26663 | YPYRLWHYPC |
| 2a | P26660 | FPYRLWHYPC |
| 2b | Q68853 | YPYRLWHYPC |
| 3a | Q81258 | YPYRLWHYPC |
| 4a | Q68872 | YPYRLWHYPC |
| 5a | Q68882 | YPYRLWHYPC |
| 6a | O39927 | YPYRLWHYPC |
Immunological Significance and T-Cell Response
The HCV core protein is a major target for the host's immune system, and cytotoxic T-lymphocyte (CTL) responses directed against epitopes within this protein are thought to be crucial for viral control. The peptide 257-266, in particular, has been investigated as a potential T-cell epitope. Variations in its sequence, as seen in genotype 2a (FPYRLWHYPC), can significantly impact its immunogenicity.
Further experimental validation is necessary to quantify the precise impact of these variations on HLA binding and T-cell activation.
Experimental Protocols
The following are detailed methodologies for key experiments used to assess the immunogenicity of HCV peptides.
HLA-Peptide Binding Assay
This assay measures the ability of a peptide to bind to a specific HLA molecule, typically by assessing its capacity to compete with a known high-affinity fluorescently labeled peptide.
Protocol:
-
Cell Line: A cell line expressing the HLA molecule of interest (e.g., T2 cells for HLA-A2) is used.
-
Peptide Incubation: Cells are incubated overnight at room temperature with varying concentrations of the test peptide and a fixed, low concentration of a high-affinity fluorescently labeled standard peptide.
-
Washing: Cells are washed to remove unbound peptides.
-
Flow Cytometry: The fluorescence intensity of the cells is measured by flow cytometry. A decrease in fluorescence compared to cells incubated with the standard peptide alone indicates that the test peptide has competed for binding to the HLA molecule.
-
Data Analysis: The concentration of the test peptide that inhibits 50% of the binding of the standard peptide (IC50) is calculated. A lower IC50 value indicates a higher binding affinity.
Enzyme-Linked Immunospot (ELISpot) Assay
The ELISpot assay is a highly sensitive method for quantifying the number of cytokine-secreting cells at the single-cell level, often used to measure T-cell responses to specific peptides.
Protocol:
-
Plate Coating: A 96-well plate with a PVDF membrane is coated with a capture antibody specific for the cytokine of interest (e.g., anti-IFN-γ).
-
Cell Plating: Peripheral blood mononuclear cells (PBMCs) from an HCV-infected or vaccinated individual are added to the wells.
-
Peptide Stimulation: The test peptide is added to the wells to stimulate specific T-cells. A positive control (e.g., phytohemagglutinin) and a negative control (no peptide) are also included.
-
Incubation: The plate is incubated for 18-24 hours at 37°C in a CO2 incubator to allow for cytokine secretion.
-
Detection: After washing, a biotinylated detection antibody specific for the cytokine is added, followed by a streptavidin-enzyme conjugate (e.g., streptavidin-alkaline phosphatase).
-
Substrate Addition: A substrate that is converted into a colored precipitate by the enzyme is added, resulting in the formation of spots at the sites of cytokine secretion.
-
Spot Counting: The spots are counted using an automated ELISpot reader. The number of spots corresponds to the number of cytokine-secreting cells.
Signaling Pathways and Experimental Workflows
To visualize the processes involved in T-cell recognition and the experimental workflow for its assessment, the following diagrams are provided.
Unveiling Effective Targets: A Comparative Guide to HCV CTL Epitope Validation
For researchers, scientists, and drug development professionals, the identification and validation of specific cytotoxic T lymphocyte (CTL) epitopes are paramount in the design of effective immunotherapies against persistent viral infections like Hepatitis C (HCV). This guide provides a comparative analysis of the HCV E1 envelope protein-derived peptide 257-266 and other well-established HCV CTL epitopes, supported by experimental data, to illustrate the critical parameters for successful epitope validation.
While the HCV peptide E1 (257-266) has been investigated, compelling evidence suggests it is a suboptimal CTL epitope. In contrast, epitopes derived from the HCV Core and NS3 proteins have been robustly validated, demonstrating potent immunogenicity. This guide will delve into the experimental data that differentiates a poorly immunogenic peptide from validated, potent CTL epitopes.
Comparative Analysis of HCV CTL Epitopes
The efficacy of a CTL epitope is primarily determined by its ability to bind to Major Histocompatibility Complex (MHC) class I molecules and subsequently be recognized by T-cell receptors (TCRs) on CD8+ T cells, leading to a specific immune response. Key quantitative measures for evaluating these characteristics include HLA-binding affinity, interferon-gamma (IFN-γ) release by specific T-cells, and cytotoxic activity against peptide-loaded target cells.
| Epitope | Sequence | Protein Source | HLA Restriction | HLA-A2.1 Binding Affinity (% Inhibition) | IFN-γ Response (SFC/10^6 PBMCs) | Cytotoxicity (% Specific Lysis) |
| E1 (257-266) | QLRRHIDLLV | E1 Envelope | HLA-A2 | No to low binding capacity reported | Minimal to none | Not widely reported |
| Core (132-140) | DLMGYIPLV | Core | HLA-A2 | High (55-100%) | 25-285 | 37.5% - 56% |
| NS3 (1073-1081) | CINGVCWTV | NS3 Protease | HLA-A2 | Intermediate to high | Up to 30% of CD8+ T cells positive by tetramer staining after stimulation | 45% |
| NS5B (2727-2735) | GLQDCTMLV | NS5B Polymerase | HLA-A2 | High (55-100%) | Frequently recognized in ex vivo assays | Data variable across studies |
SFC: Spot Forming Cells; PBMCs: Peripheral Blood Mononuclear Cells
The data clearly indicates that while the E1 (257-266) peptide exhibits poor binding to HLA-A2.1, the Core (132-140) and NS3 (1073-1081) epitopes demonstrate significant immunogenic properties, making them more suitable candidates for immunotherapy development.
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible validation of CTL epitopes. Below are summarized protocols for two standard assays used to quantify CTL responses.
Interferon-Gamma (IFN-γ) ELISpot Assay
The ELISpot assay is a highly sensitive method to quantify the frequency of cytokine-secreting cells at the single-cell level.
Principle: Peripheral blood mononuclear cells (PBMCs) from HCV-infected or vaccinated individuals are stimulated in vitro with the peptide of interest. If the PBMCs contain T-cells specific to the peptide, these T-cells will be activated and secrete IFN-γ. The secreted IFN-γ is captured by antibodies coated on the surface of a microplate well, and a secondary antibody conjugate allows for the visualization of spots, where each spot represents a single IFN-γ-producing cell.
Brief Protocol:
-
Plate Coating: 96-well ELISpot plates are coated with an anti-IFN-γ capture antibody overnight at 4°C.
-
Cell Plating and Stimulation: Plates are washed and blocked. PBMCs are then added to the wells along with the HCV peptide (e.g., at 10 µg/mL). A positive control (e.g., phytohemagglutinin) and a negative control (medium alone) are included.
-
Incubation: The plates are incubated for 18-48 hours at 37°C in a 5% CO2 incubator to allow for cytokine secretion.
-
Detection: After incubation, cells are washed away, and a biotinylated anti-IFN-γ detection antibody is added. This is followed by the addition of a streptavidin-enzyme conjugate (e.g., alkaline phosphatase or horseradish peroxidase).
-
Spot Development: A substrate is added that precipitates at the site of the enzyme, forming a visible spot.
-
Analysis: The spots are counted using an automated ELISpot reader. The results are expressed as spot-forming cells (SFC) per million PBMCs.
Chromium-51 (B80572) (⁵¹Cr) Release Assay
This assay is a classic method to measure the cytotoxic activity of CTLs.
Principle: Target cells (e.g., HLA-A2 positive B-lymphoblastoid cell lines) are labeled with radioactive chromium-51 (⁵¹Cr). These labeled target cells are then pulsed with the specific HCV peptide. When peptide-specific CTLs recognize and lyse the target cells, the ⁵¹Cr is released into the cell culture supernatant. The amount of radioactivity in the supernatant is proportional to the level of cell lysis.
Brief Protocol:
-
Target Cell Labeling: Target cells are incubated with Na₂⁵¹CrO₄ for 1-2 hours at 37°C.
-
Peptide Pulsing: The labeled target cells are washed and then incubated with the HCV peptide (e.g., at 10 µM) for 1 hour at 37°C.
-
Co-culture: The peptide-pulsed target cells are co-cultured with effector CTLs at various effector-to-target (E:T) ratios (e.g., 50:1, 25:1, 12.5:1) in a 96-well plate for 4-6 hours at 37°C.
-
Supernatant Collection: After incubation, the plates are centrifuged, and the supernatant from each well is collected.
-
Radioactivity Measurement: The amount of ⁵¹Cr in the supernatant is measured using a gamma counter.
-
Calculation of Specific Lysis: The percentage of specific lysis is calculated using the formula: % Specific Lysis = 100 x [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)]
-
Spontaneous Release: Radioactivity in the supernatant of target cells incubated without effector cells.
-
Maximum Release: Radioactivity in the supernatant of target cells lysed with a detergent (e.g., Triton X-100).
-
Visualizing the Validation Process
To further clarify the experimental logic and biological pathways, the following diagrams are provided.
Caption: Experimental workflow for the validation of a CTL epitope.
Safety Operating Guide
Proper Disposal of HCV Peptide (257-266): A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of synthetic peptides like HCV Peptide (257-266) are critical for maintaining a secure laboratory environment and ensuring regulatory compliance. Given that the specific toxicological and hazardous properties of many research peptides are not extensively documented, a precautionary approach to disposal is essential. This guide provides a step-by-step operational plan for the proper disposal of HCV Peptide (257-266), aligning with general laboratory safety protocols.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to wear appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat. When handling the lyophilized powder form of the peptide, which can be easily aerosolized, all manipulations should be conducted within a certified chemical fume hood or a biological safety cabinet to prevent inhalation.
Step-by-Step Disposal Protocol
The disposal of HCV Peptide (257-266) and any materials contaminated with it should be treated as chemical waste. Adherence to your institution's Environmental Health and Safety (EHS) guidelines is mandatory.
Step 1: Waste Segregation
All items that have come into contact with HCV Peptide (257-266) must be segregated from general laboratory waste. This includes:
-
Unused or expired peptide (in solid or solution form).
-
Contaminated consumables such as pipette tips, tubes, vials, and weighing papers.
-
Contaminated PPE, including gloves and disposable lab coats.
-
Solutions containing the peptide.
Step 2: Containerization
Use a designated, leak-proof, and clearly labeled hazardous waste container. The container should be appropriate for the type of waste (e.g., a sharps container for needles, a robust container for solid waste, and a sealed container for liquid waste).
Step 3: Labeling
The waste container must be labeled clearly and accurately. The label should include:
-
The words "Hazardous Waste."
-
The full chemical name: "HCV Peptide (257-266)".
-
The CAS Number: 199533-16-9.
-
An indication of the hazards (e.g., "Caution: Research chemical with unknown toxicity").
-
The accumulation start date.
Step 4: Storage
Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory. This area should be secure, away from general lab traffic, and in a secondary containment tray to mitigate any potential spills.
Step 5: Final Disposal
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and final disposal of the waste. Never dispose of peptide waste down the drain or in the regular trash.
Experimental Protocol: Chemical Decontamination of Liquid Waste
For liquid waste containing HCV Peptide (257-266), chemical inactivation may be a suitable pre-treatment step before collection, if permitted by your institution. Sodium hypochlorite (B82951) (bleach) is a strong oxidizing agent that can degrade peptides.
Protocol for Chemical Inactivation:
-
Work in a Fume Hood: Perform all steps in a certified chemical fume hood while wearing appropriate PPE.
-
Prepare Bleach Solution: Prepare a 10% bleach solution (final concentration of approximately 0.5-1.0% sodium hypochlorite).
-
Inactivate Peptide Waste: Slowly add the liquid peptide waste to the bleach solution. A common recommendation is a 1:10 ratio of waste to bleach solution.
-
Ensure Sufficient Contact Time: Allow the mixture to react for a minimum of 30-60 minutes to ensure complete degradation.
-
Neutralization: If required by your local wastewater regulations, neutralize the bleach solution.
-
Dispose as Chemical Waste: Even after inactivation, the resulting solution should be collected in a labeled hazardous waste container for disposal through your EHS department.
Data Presentation: Chemical Decontamination Methods
| Decontamination Agent | Concentration | Minimum Contact Time | Notes |
| Sodium Hypochlorite (Bleach) | 10% solution (0.5-1.0% final concentration) | 30 - 60 minutes | Strong oxidizing agent effective for peptide degradation. Corrosive to some surfaces. |
| Strong Acid (e.g., 1 M HCl) | 1 M | Minimum 30 minutes | Highly effective but requires a subsequent neutralization step before disposal. |
| Strong Base (e.g., 1 M NaOH) | 1 M | Minimum 30 minutes | Highly effective but requires a subsequent neutralization step before disposal. |
Mandatory Visualizations
Caption: Workflow for the proper disposal of HCV Peptide (257-266) waste.
Caption: Logical relationship for handling peptides with unknown hazards.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
